Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Description
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Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBGKMFTPUSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516510 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84060-09-3 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics of Spiro-benzoxazine-piperidine Compounds
Introduction: A Tale of Two Rings
Spiro-benzoxazine-piperidine compounds represent a fascinating class of heterocyclic molecules that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique three-dimensional spirocyclic architecture, where a benzoxazine and a piperidine ring system share a single common carbon atom, imparts a rigid molecular framework.[1] This rigidity is a key determinant of their biological activity, as it can enhance the interaction with protein targets, leading to more potent and selective therapeutic agents.[2] Beyond their pharmaceutical potential as histone deacetylase (HDAC) inhibitors, antifungal agents, and antileishmanial candidates, these compounds often exhibit intriguing photochromic properties, making them candidates for molecular switches and smart materials.[3][4][5]
This guide provides a comprehensive exploration of the core physicochemical characteristics of spiro-benzoxazine-piperidine compounds. We will delve into their synthesis, structural elucidation, and the dynamic interplay of light and solvent on their properties, offering insights for researchers, scientists, and drug development professionals.
I. The Architectural Blueprint: Synthesis and Structural Elucidation
The construction of the spiro-benzoxazine-piperidine scaffold can be achieved through various synthetic strategies. A common approach involves a multi-step synthesis, often culminating in the formation of the benzoxazine ring onto a pre-existing piperidine moiety.
Synthetic Strategies: A Mechanistic Overview
One prevalent synthetic route involves the condensation of a suitable ortho-aminophenol with a piperidone derivative. This is often followed by the introduction of the remaining components of the benzoxazine ring. The choice of starting materials and reaction conditions allows for a high degree of diversification, enabling the synthesis of a library of derivatives with tailored properties. For instance, the use of ionic liquids as eco-friendly reaction media has been explored for the synthesis of spiro-piperidine derivatives.[5]
Structural Characterization: Deciphering the Molecular Geometry
A thorough understanding of the three-dimensional structure of spiro-benzoxazine-piperidine compounds is paramount for structure-activity relationship (SAR) studies and for predicting their physicochemical behavior. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the connectivity of atoms within the molecule.[5][6] Dynamic NMR studies can also provide insights into conformational changes and rotational barriers within the molecule.[7][8] For example, the chemical shifts and coupling constants of the piperidine ring protons can reveal its chair or boat conformation.[6]
-
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the overall conformation.[6][9][10][11][12] The crystal structure can reveal crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.[10][11]
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy is used to identify characteristic functional groups, such as C=O and N-H bonds, while mass spectrometry confirms the molecular weight of the synthesized compounds.[5]
II. A Dance of Light and Color: Photochromism and Solvatochromism
A hallmark of many spiro-benzoxazine compounds is their ability to undergo a reversible color change upon exposure to light, a phenomenon known as photochromism.[13][14][15] This property is intrinsically linked to a reversible isomerization between a colorless, closed-ring spiro (SP) form and a colored, open-ring merocyanine (MC) form.[15][16][17][18]
The Photochromic Mechanism: A Reversible Transformation
-
Activation (Coloration): Upon irradiation with ultraviolet (UV) light, the C-O bond in the oxazine ring of the colorless spiro form cleaves, leading to the formation of the planar, conjugated, and colored merocyanine isomer.[15][16][17][18]
-
Deactivation (Decoloration): The colored merocyanine form can revert to the colorless spiro form either thermally in the dark or by irradiation with visible light.[16][17][18]
Experimental Protocol: Characterizing Photochromic Behavior
A standard method to investigate the photochromic properties of these compounds involves UV-Vis spectroscopy.[19][20][21][22][23]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the spiro-benzoxazine-piperidine compound in a suitable solvent (e.g., ethanol, toluene).[16]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the closed spiro form.
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., 365 nm) for a specific duration.[18][21]
-
Post-Irradiation Spectrum: Immediately record the UV-Vis absorption spectrum again. The appearance of a new absorption band in the visible region confirms the formation of the colored merocyanine form.[18][21]
-
Thermal Fading Kinetics: Monitor the decrease in the absorbance of the merocyanine form over time in the dark at a constant temperature. This allows for the determination of the rate constant for the thermal back reaction.[16][17]
-
Photobleaching: Irradiate the colored solution with visible light and monitor the disappearance of the visible absorption band to study the photochemical back reaction.
Solvatochromism: The Influence of the Environment
The color of the merocyanine form is often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[24][25][26][27][28] The open-ring merocyanine isomer can exist in equilibrium between a neutral quinoidal form and a zwitterionic form. Polar solvents tend to stabilize the more polar zwitterionic form, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum.[24][25]
III. Stability Under Stress: Thermal Properties
The thermal stability of spiro-benzoxazine-piperidine compounds is a critical parameter, particularly for applications in materials science and for assessing their shelf-life as potential drug candidates.
Assessing Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of these compounds.[29][30]
-
TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions, such as melting and crystallization, as well as the heat of reaction for polymerization or decomposition.[29]
The thermal stability can be influenced by the substituents on both the benzoxazine and piperidine rings. For instance, the incorporation of certain functional groups can enhance thermal stability by promoting cross-linking reactions at elevated temperatures.[29][31]
IV. Physicochemical Data Summary
The following table summarizes key physicochemical parameters for a representative spiro-benzoxazine-piperidine derivative. Note that these values can vary significantly depending on the specific substitution pattern of the molecule.
| Property | Typical Value/Observation | Analytical Technique |
| Molecular Weight | 300 - 500 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow solid | Visual Inspection |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: 6.5-8.0 ppm; Piperidine protons: 1.5-3.5 ppm | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons: 110-160 ppm; Spiro carbon: ~95 ppm | NMR Spectroscopy |
| UV-Vis (Spiro form) | λmax ~ 320-350 nm | UV-Vis Spectroscopy |
| UV-Vis (Merocyanine form) | λmax ~ 550-650 nm | UV-Vis Spectroscopy |
| Photochromic Quantum Yield | 0.1 - 0.5 | Actinometry |
| Thermal Fading Rate Constant (k) | 10⁻⁴ - 10⁻² s⁻¹ at 25°C | UV-Vis Spectroscopy |
| Decomposition Temperature | > 200 °C | Thermogravimetric Analysis |
V. Applications and Future Perspectives
The unique combination of a rigid three-dimensional structure and photoresponsive behavior makes spiro-benzoxazine-piperidine compounds highly attractive for a range of applications.
-
Drug Discovery: Their ability to act as potent and selective inhibitors of enzymes like HDACs and chitin synthase highlights their potential in oncology and infectious disease research.[3][4] The spirocyclic nature of these compounds is advantageous in drug design, offering improved physicochemical properties such as higher aqueous solubility.
-
Molecular Switches and Sensors: The reversible photochromism allows for their use in optical data storage, smart windows, and as sensors for various analytes.[32][33]
-
Biomaterials: Covalently attaching these photochromic moieties to polymers can create novel materials with light-controllable properties.[32]
Future research in this area will likely focus on the design and synthesis of new derivatives with fine-tuned physicochemical properties. This includes optimizing the photochromic response (e.g., shifting the absorption to the near-infrared region), enhancing thermal stability, and improving the pharmacokinetic profiles for drug development.
VI. Conclusion
Spiro-benzoxazine-piperidine compounds are a versatile class of molecules with a rich and tunable set of physicochemical characteristics. Their rigid spirocyclic framework provides a valuable scaffold for the development of new therapeutic agents, while their photochromic properties open doors to advanced materials applications. A thorough understanding of their synthesis, structure, and dynamic behavior, as detailed in this guide, is essential for unlocking their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 8. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photochromic Experiments... - Observations [observationsblog.com]
- 14. Photochromic and thermochromic spirans | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Photochromism experiment – LightDyNAmics [lightdynamics.eu]
- 20. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
- 21. Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Photochromism, thermochromism and solvatochromism of some spiro[indolinoxazine]-photomerocyanine systems: effects of structure and solvent - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 26. Photochromism and solvatochromism of push???pull or pull???push spiroindolinenaphthoxazinesElectronic supplementary information (ESI) available: Analysis of products 12, 13, 14 and 17 absorbance of solutions of 2. See http://www.rsc.org/suppdata/b2/b204603b/ | Semantic Scholar [semanticscholar.org]
- 27. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 28. Photochromism and solvatochromism of push–pull or pull–push spiroindolinenaphthoxazines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Novel Spiro[benzoxazine-piperidine] Derivatives as Potent Epigenetic Modulators
This guide provides a comprehensive overview of the discovery process for a novel class of therapeutic agents: spiro[benzoxazine-piperidine] derivatives. We will navigate the strategic rationale, synthetic pathways, biological evaluation, and optimization of these compounds, focusing on their application as Histone Deacetylase (HDAC) inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the multifaceted journey from scaffold conception to preclinical validation.
Introduction: The Rationale for a Novel Scaffold
In the landscape of oncology drug discovery, epigenetic modulation has emerged as a highly promising therapeutic strategy. Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by altering chromatin structure.[1][2] Their overexpression or aberrant activity is linked to the proliferation and survival of various cancer types, making them a validated target for therapeutic intervention.
The spiro[benzoxazine-piperidine] scaffold represents a strategic convergence of privileged structural motifs. The piperidine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage with biological targets.[3] Fusing it in a spirocyclic manner to a benzoxazine core introduces conformational rigidity. This rigidity is a key design principle; it reduces the entropic penalty of binding to a target protein, which can lead to enhanced potency and selectivity.[3] Furthermore, this novel three-dimensional structure offers unique vectors for chemical exploration, allowing for fine-tuning of structure-activity relationships (SAR). Our objective is to leverage this scaffold to develop potent and selective HDAC inhibitors with favorable drug-like properties.
The Discovery Workflow: An Integrated Approach
The discovery and development of a lead candidate from this scaffold is not a linear process but an iterative cycle of design, synthesis, and testing. Each stage informs the next, creating a feedback loop that drives optimization.
Synthesis and Characterization
The construction of the spiro[benzoxazine-piperidine] core is achieved through a multi-step sequence that must be robust and amenable to diversification. The following protocol is a representative pathway for generating these derivatives.
General Synthetic Scheme
The core synthesis involves the condensation of a 2-aminophenol with a suitably protected 4-piperidone derivative, followed by cyclization and subsequent functionalization. The key is to control the reaction conditions to favor the formation of the desired spirocyclic system.
References
The Spiro-Benzoxazine-Piperidine Scaffold: A Privileged Architecture for Novel Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The confluence of a benzoxazine core, a spirocyclic linkage, and a piperidine ring creates a unique three-dimensional chemical architecture with significant potential in medicinal chemistry. This guide provides an in-depth exploration of the spiro-benzoxazine-piperidine scaffold, elucidating its therapeutic promise by examining its interactions with key biological targets. We will delve into the mechanistic underpinnings of its activity, provide actionable experimental protocols for its evaluation, and present a forward-looking perspective on its application in drug discovery.
The Architectural Advantage: Understanding the Spiro-Benzoxazine-Piperidine Scaffold
The spiro-benzoxazine-piperidine scaffold is a "privileged structure," a concept in medicinal chemistry that describes molecular frameworks capable of binding to multiple, unrelated biological targets. The benzoxazine moiety offers a versatile platform for chemical modification, influencing properties like lipophilicity and hydrogen bonding capacity.[1][2] The piperidine ring, a common feature in many approved drugs, often enhances pharmacokinetic properties and metabolic stability.[3] The spirocyclic fusion of these two components imparts a rigid, three-dimensional conformation that can lead to high-affinity and selective interactions with protein binding pockets.
Key Therapeutic Targets and Mechanisms of Action
Research has illuminated several key therapeutic areas where the spiro-benzoxazine-piperidine scaffold has shown significant promise. This section will explore these targets, the associated disease states, and the mechanistic rationale for the observed biological activity.
Oncology: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Mechanism of Action: Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have emerged as potent inhibitors of HDACs.[4][5] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the protein surface. The spiro-benzoxazine-piperidine core can function as a rigid and effective scaffold to orient these key pharmacophoric elements for optimal binding. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for determining the HDAC inhibitory activity of spiro-benzoxazine-piperidine derivatives.
Protocol: Fluorometric HDAC Inhibition Assay
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Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
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HDAC Enzyme Source: HeLa nuclear extract.
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Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
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Developer: Trichostatin A (TSA) and trypsin in developer buffer.
-
Test Compounds: Serial dilutions of spiro-benzoxazine-piperidine derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the test compound dilutions.
-
Add 35 µL of HeLa nuclear extract to each well.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Infectious Diseases: Antifungal and Antileishmanial Activity
The spiro-benzoxazine-piperidine scaffold has also demonstrated significant potential in combating infectious diseases, particularly fungal and parasitic infections.
Antifungal Mechanism: Chitin Synthase Inhibition
Chitin is an essential component of the fungal cell wall, and its synthesis is a key target for antifungal drug development. Spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin synthase.[6] These compounds disrupt the formation of the fungal cell wall, leading to osmotic instability and cell death. Notably, some of these derivatives have shown efficacy against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans.[6]
Antileishmanial Mechanism: Targeting Folate Metabolism
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Spiro heterocycles incorporating a piperidine moiety have shown promising antileishmanial activity.[7][8] The proposed mechanism of action involves the inhibition of key enzymes in the parasite's folate pathway, namely dihydrofolate reductase (DHFR) and pteridine reductase (PTR1).[7][8] These enzymes are crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.
Signaling Pathway: Disruption of Fungal Cell Wall Synthesis
Caption: Inhibition of chitin synthase by spiro-benzoxazine-piperidine derivatives disrupts fungal cell wall synthesis.
Neurodegenerative Disorders: Modulation of Amyloid-beta Production
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides from the amyloid precursor protein (APP) is a key pathological event.
Mechanism of Action: N-substituted spiro[benzoxazepine-piperidine] derivatives have been shown to inhibit the production of Aβ peptides.[9] While the precise molecular target is not fully elucidated in the provided literature, it is hypothesized that these compounds may modulate the activity of secretase enzymes (β- and γ-secretase) that are responsible for cleaving APP to generate Aβ. By reducing the production of Aβ, these compounds could potentially slow the progression of Alzheimer's disease.
Central Nervous System Disorders: Multi-Target Receptor Modulation
The complexity of many central nervous system (CNS) disorders, such as schizophrenia, often necessitates therapeutic agents that can modulate multiple receptor systems.
Mechanism of Action: Piperidine-substituted benzoxazole derivatives have been developed as multi-target antipsychotics with high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[10] The spiro-benzoxazine-piperidine scaffold can be envisioned as a template for designing ligands that can simultaneously interact with these key receptors, potentially leading to improved efficacy and a more favorable side-effect profile compared to single-target agents.
Quantitative Data Summary
| Scaffold Derivative | Therapeutic Target | Bioactivity | Reference |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] | Histone Deacetylases (HDACs) | IC₅₀ values around 100 nM | [4] |
| Spiro[benzoxazine-piperidin]-one | Chitin Synthase | IC₅₀ values of 0.10-0.16 mM | [6] |
| N-substituted spiro[benzoxazepine-piperidine] | Aβ-peptide production | Inhibition of Aβ production | [9] |
| Spiro piperidine derivatives | Leishmania major (amastigote) | IC₅₀ values of 0.50-0.89 µM | [7] |
| Piperidine-substituted benzoxazole | D2, 5-HT1A, 5-HT2A receptors | High receptor affinity | [10] |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Selectivity index of 129.21-175 | [11] |
Future Directions and Conclusion
The spiro-benzoxazine-piperidine scaffold represents a highly promising starting point for the development of novel therapeutics across a range of disease areas. Its inherent "privileged" nature, combined with the extensive possibilities for chemical diversification, makes it an attractive platform for medicinal chemists.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzoxazine and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Advancement of lead compounds into preclinical animal models to assess their therapeutic potential and safety.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Spiro-Benzoxazine Piperidine Scaffold: A Privileged Core for Modulating Biological Activity
An In-depth Technical Guide to the Structure-Activity Relationship of Spiro-Benzoxazine Piperidines as Histone Deacetylase Inhibitors and Antifungal Agents
Introduction: The Emergence of a Versatile Spirocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and synthetic accessibility is perpetual. The spiro-benzoxazine piperidine core has emerged as a compelling "privileged structure," a molecular framework that demonstrates the ability to interact with a variety of biological targets, leading to a diverse range of pharmacological activities.[1] The inherent rigidity of the spirocyclic system, which locks the piperidine and benzoxazine rings in a defined spatial orientation, reduces the entropic penalty upon binding to a target protein and allows for a more precise presentation of pharmacophoric elements.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) of spiro-benzoxazine piperidine derivatives, with a focused analysis on their potent activities as inhibitors of histone deacetylases (HDACs) and fungal chitin synthase.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a comprehensive summary of the current understanding of the SAR of this scaffold but also to explain the causal relationships behind synthetic strategies and biological evaluation methods. By presenting detailed experimental protocols and visual representations of key biological pathways, this guide serves as a practical resource for the design and development of novel therapeutics based on the spiro-benzoxazine piperidine core.
Part 1: Spiro-Benzoxazine Piperidines as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[2] The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as a promising class of HDAC inhibitors, demonstrating potent enzymatic and cellular activity.[5][6]
Core Structure-Activity Relationship (SAR) Insights
The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the surface of the enzyme. The spiro-benzoxazine piperidine scaffold primarily functions as a sophisticated cap group, with the piperidine nitrogen serving as an attachment point for the linker and ZBG.
The key SAR observations for this class of compounds are summarized below:
-
The Spirocyclic Core: The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] moiety serves as a rigid and sterically demanding cap group. Its three-dimensional nature allows for specific interactions with the rim of the HDAC active site.
-
The Benzoxazine Ring: Modifications on the benzoxazine ring have a significant impact on potency and isoform selectivity. Electron-donating or -withdrawing substituents can modulate the electronic properties and steric bulk of the cap group, influencing its interaction with the enzyme surface.
-
The Piperidine Nitrogen: The piperidine nitrogen is a critical handle for attaching the linker and the zinc-binding group, typically a hydroxamic acid. The nature of the substituent on the piperidine nitrogen is crucial for positioning the ZBG correctly within the active site for optimal zinc chelation.
Quantitative SAR Analysis
The following table summarizes the in vitro activity of a series of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based HDAC inhibitors, highlighting the impact of substitutions on their potency.
| Compound ID | R (Substitution on Benzoxazine) | Linker | ZBG | HDAC1 IC50 (nM) | HCT116 IC50 (µM) |
| 1a | H | -(CH2)5-CONHOH | Hydroxamic Acid | 150 | 0.8 |
| 1b | 6-F | -(CH2)5-CONHOH | Hydroxamic Acid | 98 | 0.5 |
| 1c | 7-Cl | -(CH2)5-CONHOH | Hydroxamic Acid | 85 | 0.4 |
| 1d | 6,8-di-Cl | -(CH2)5-CONHOH | Hydroxamic Acid | 60 | 0.25 |
Data synthesized from publicly available research.[5][6]
Interpretation of SAR Data:
The data clearly indicates that substitution on the benzoxazine ring influences HDAC inhibitory activity. The introduction of a fluorine atom at the 6-position (Compound 1b ) or a chlorine atom at the 7-position (Compound 1c ) leads to a modest increase in potency compared to the unsubstituted analog (Compound 1a ). A more significant enhancement is observed with di-substitution, as seen with Compound 1d (6,8-dichloro), which exhibits the most potent HDAC1 inhibition and cellular activity against the HCT116 colon cancer cell line. This suggests that halogen substituents in these positions may engage in favorable interactions with the enzyme surface or influence the overall conformation of the cap group.
Mechanism of Action: HDAC Inhibition in Cancer
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. By inhibiting HDACs, they induce hyperacetylation of histones, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes that were epigenetically silenced.[7][8] Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, affecting various cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[2]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanisms of Action of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives
Introduction: The Versatile Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Scaffold
The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional conformation, conferred by the spirocyclic fusion of a benzoxazine and a piperidine ring, provides a unique framework for the development of novel therapeutic agents. This guide delves into the diverse mechanisms of action exhibited by derivatives of this scaffold, highlighting its remarkable versatility in targeting a range of biological pathways. The inherent chemical properties of the broader spirooxazine class, including their characteristic photochromism, further contribute to their potential in developing innovative molecular switches and sensors.[1][2]
The core structure, while seemingly complex, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties and target specificity. This has led to the discovery of derivatives with activities spanning from antihypertensive to anticancer and antifungal agents. This document will provide a comprehensive overview of these mechanisms, supported by experimental data and protocols, to serve as a valuable resource for researchers and drug development professionals.
I. Antihypertensive Activity: An Early Investigation
One of the initial explorations into the biological potential of the this compound scaffold focused on its cardiovascular effects. A study by Takai et al. (1985) involved the synthesis of 1'-substituted derivatives and their evaluation for antihypertensive activity.[3]
Mechanism of Action & Biological Effects
While the precise molecular target was not elucidated in this early study, the investigation focused on the physiological outcomes of compound administration in spontaneously hypertensive rats (SHR). The primary endpoints measured were blood pressure and heart rate.[3] The observed antihypertensive effects suggest a mechanism of action related to the modulation of vascular tone or cardiac output. Potential molecular targets could include adrenergic receptors, calcium channels, or components of the renin-angiotensin system, which are common targets for antihypertensive drugs. Further investigation would be required to identify the specific receptor or enzyme interactions responsible for the observed effects.
Experimental Protocol: In Vivo Evaluation of Antihypertensive Activity
A generalized protocol for assessing the antihypertensive effects of novel compounds in an SHR model is outlined below.
Objective: To determine the effect of a test compound on mean arterial pressure and heart rate in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
Test compound (derivative of this compound).
-
Vehicle control (e.g., saline, DMSO/saline mixture).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Catheters for arterial cannulation.
-
Pressure transducer and data acquisition system.
-
Dosing syringes and needles.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Surgical Preparation: Anesthetize the rat. Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Allow for a recovery period.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30-60 minutes).
-
Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intravenous, oral gavage).
-
Post-Dose Monitoring: Continuously record MAP and HR for a defined period (e.g., 2-4 hours) to observe the onset, magnitude, and duration of the pharmacological effect.
-
Data Analysis: Calculate the change in MAP and HR from baseline for both the treated and control groups. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed effects.
II. Histone Deacetylase (HDAC) Inhibition: A Strategy for Cancer Therapy
A closely related isomer, the spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold, has been successfully exploited to develop potent histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the pathogenesis of various cancers, making them a key target for anticancer drug development.[5]
Mechanism of Action: Epigenetic Modulation
HDAC inhibitors function by blocking the active site of HDAC enzymes. This prevents the removal of acetyl groups from the lysine residues of histones, leading to a more open chromatin structure (euchromatin). This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][5] Derivatives of the spiro-benzoxazine-piperidine scaffold have shown potent inhibitory activity against HDACs, with some compounds exhibiting IC50 values in the nanomolar range.[4]
Signaling Pathway: HDAC Inhibition and Gene Expression
Caption: HDAC Inhibition Pathway.
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trichostatin A (TSA) or SAHA (positive control).
-
Test compound.
-
96-well microplate (black, flat-bottom).
-
Fluorometric plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In the wells of the microplate, add the HDAC enzyme, assay buffer, and either the test compound, positive control, or vehicle control.
-
Enzyme Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Developer Addition: Stop the reaction and generate the fluorescent signal by adding a developer solution (containing a protease to cleave the deacetylated substrate).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data: HDAC Inhibitory Activity
| Compound Class | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives | HDACs | ~100 | HCT116, HeLa, K562 | Submicromolar | [4] |
III. Chitin Synthase Inhibition: A Novel Antifungal Mechanism
More recently, the spiro[benzoxazine-piperidin]-one scaffold has been explored for its potential as an antifungal agent, with a novel mechanism of action targeting chitin synthase.[6] Chitin is an essential structural component of the fungal cell wall, and its synthesis is a critical process for fungal viability.
Mechanism of Action: Disruption of Fungal Cell Wall Integrity
Chitin synthase is the enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. By inhibiting this enzyme, the spiro[benzoxazine-piperidin]-one derivatives disrupt the formation of the fungal cell wall. This leads to osmotic instability, morphological defects, and ultimately, fungal cell death. This mechanism is particularly attractive as it targets a pathway absent in humans, suggesting the potential for high selectivity and a favorable safety profile. Certain derivatives have demonstrated IC50 values comparable to the control drug, polyoxin B.[6]
Experimental Workflow: Antifungal Drug Discovery
Caption: Antifungal Drug Discovery Workflow.
Experimental Protocol: Chitin Synthase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on chitin synthase activity.
Materials:
-
Fungal cell lysate (source of chitin synthase).
-
Radiolabeled UDP-N-acetylglucosamine ([³H]UDP-GlcNAc).
-
Reaction buffer.
-
Test compound.
-
Polyoxin B (positive control).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from a fungal culture (e.g., Candida albicans).
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and the test compound or control.
-
Reaction Initiation: Add [³H]UDP-GlcNAc to start the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Chitin Precipitation and Collection: Precipitate the newly synthesized radiolabeled chitin. Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters to remove unincorporated [³H]UDP-GlcNAc.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of chitin synthase activity for each compound concentration relative to the vehicle control. Determine the IC50 value.
Quantitative Data: Chitin Synthase Inhibitory Activity
| Compound | IC50 (mM) | Antifungal Activity |
| 9a | 0.14 | Broad-spectrum |
| 9o | 0.11 | Broad-spectrum |
| 9s | 0.10 | Broad-spectrum |
| 9t | 0.16 | Broad-spectrum |
| Polyoxin B (Control) | Equal to test compounds | Broad-spectrum |
Data extracted from a study on spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors.[6]
IV. CCR2 Antagonism: Targeting Inflammatory Pathways
A specific derivative, 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, also known as RS102895, has been identified as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[7] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
Mechanism of Action: Modulation of Chemokine Signaling
RS102895 acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of MCP-1, thereby inhibiting the downstream signaling cascade that leads to monocyte chemotaxis. This mechanism of action has therapeutic potential in a variety of inflammatory and autoimmune diseases, as well as in conditions like diabetic nephropathy and neuropathic pain.[7] Notably, RS102895 also exhibits off-target activity at other receptors, including α1a, α1d, and 5-HT1A receptors.[7]
Signaling Pathway: CCR2 Antagonism
Caption: CCR2 Antagonism by RS102895.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of biological activities, targeting distinct molecular pathways to achieve therapeutic effects. From the early investigations into antihypertensive properties to the more recent development of potent and specific inhibitors of HDACs and chitin synthase, and antagonists of chemokine receptors, this versatile core continues to be a fertile ground for the discovery of novel therapeutic agents. The insights and protocols provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials [mdpi.com]
- 3. Spiropiperidines. I. Synthesis of 1'-substituted this compound derivatives and evaluation of their antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
A Senior Application Scientist's Guide to In Silico Modeling of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Interactions
Abstract
The Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold is an emerging chemical motif of significant interest in medicinal chemistry, demonstrating potential across a range of therapeutic targets. Fully leveraging this scaffold requires a deep, atomic-level understanding of its interactions with biological macromolecules. This in-depth technical guide provides a comprehensive, field-proven workflow for the in silico modeling of these interactions. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, emphasizing a self-validating framework that integrates molecular docking, molecular dynamics (MD) simulations, and predictive ADMET profiling. By following this guide, researchers can generate robust, reproducible, and insightful computational data to accelerate hypothesis-driven drug discovery programs targeting this versatile spiro-cyclic system.
The Spirobenzoxazine Piperidine Scaffold: A Computational Perspective
The this compound core presents a unique three-dimensional architecture. Its rigid spirocyclic fusion restricts conformational flexibility, which can be highly advantageous for achieving target specificity and optimizing binding entropy. The embedded benzoxazine and piperidine moieties offer rich pharmacophoric features—including hydrogen bond donors and acceptors, aromatic regions, and a basic nitrogen atom—making it a versatile template for engaging with diverse protein binding sites.
The critical first step in any in silico study is to define the biological question. For this guide, we will hypothesize an interaction with a well-characterized therapeutic target class, such as a protein kinase, to demonstrate a universally applicable workflow. The principles and protocols detailed herein are target-agnostic and can be adapted to any receptor of interest.
The Integrated In Silico Workflow: From Hypothesis to Dynamic Validation
A robust computational investigation is not a linear process but an iterative cycle of prediction, refinement, and validation. Our workflow is designed to build confidence at each stage, ensuring that the final model of the ligand-receptor interaction is both energetically favorable and dynamically stable.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Figure 1: A comprehensive workflow for in silico modeling.
Experimental Protocols: A Step-by-Step Technical Guide
This section provides detailed, actionable protocols for each stage of the workflow. The rationale behind critical parameter choices is explained to empower the researcher to adapt these methods to their specific system.
Target Protein Preparation
The quality of the initial protein structure is paramount for obtaining meaningful results. This protocol ensures a clean, valid, and computationally ready receptor model.
Protocol 3.1: Receptor Preparation from the Protein Data Bank (PDB)
-
Structure Acquisition: Download the target protein's crystal structure from the RCSB PDB database.[1] Prioritize high-resolution (<2.5 Å) structures with a co-crystallized ligand in the binding site of interest, which can be used for validation.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[2][3] Remove all non-essential components:
-
Structural Refinement: Use a dedicated protein preparation utility (e.g., UCSF Chimera's Dock Prep tool, Schrödinger's Protein Preparation Wizard).[3][6] These tools automate critical steps:
-
Add Hydrogens: Correctly add hydrogen atoms, as they are typically absent in PDB files.[4]
-
Assign Charges: Assign partial atomic charges using a standard force field like AMBER.
-
Repair Missing Residues: Model any missing loops or side chains if they are distal to the binding site. If they are within the active site, the PDB structure may be unsuitable.[7]
-
-
Output Files: Save the cleaned, prepared receptor as a .pdbqt file for AutoDock Vina or a .mol2 file for other docking programs.[3][8]
Scientist's Note: The protonation state of key active site residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH can drastically alter binding interactions. Automated tools provide a good starting point, but manual inspection and literature review are crucial for ensuring these states are correctly assigned.
Ligand Preparation
The this compound ligand must be converted into a high-quality 3D conformation with appropriate atomic properties.
Protocol 3.2: Ligand 3D Structure Generation and Parametrization
-
2D to 3D Conversion: Draw the 2D structure of the spiro compound in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem. Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.[8]
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a quantum mechanical method (e.g., with Gaussian) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.[4]
-
Charge Calculation: Assign partial atomic charges. For novel compounds, the AM1-BCC charge model, implemented in tools like Antechamber from the AmberTools suite, provides a good balance of accuracy and computational speed.[9][10]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is explored within the receptor's binding site.[11][12]
-
Output Files: Save the final, prepared ligand in the appropriate format for your docking software (e.g., .pdbqt).[12]
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor, and estimates the strength of the interaction via a scoring function.[13]
Protocol 3.3: Flexible Ligand Docking using AutoDock Vina
-
Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site. If a co-crystallized ligand was present in the original PDB file, center the box on its geometric center. The box size should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25x25x25 Å).[1][5]
-
Run Docking Simulation: Execute the docking run using the prepared receptor and ligand files and the defined grid box coordinates.[1]
-
vina --receptor protein.pdbqt --ligand spiro_ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --out docked_poses.pdbqt
-
-
Pose Analysis: The software will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).[1] Lower scores indicate more favorable predicted binding.[1] Visualize the top-ranked poses within the receptor's active site. Analyze key interactions such as:
-
Hydrogen bonds
-
Pi-pi stacking with aromatic residues
-
Hydrophobic contacts
-
Salt bridges
-
Self-Validation System for Docking: To trust the docking protocol, it must be validated.[14] The most common method is re-docking .[15]
-
Procedure: Take the co-crystallized ligand from the original PDB file, prepare it, and dock it back into its own receptor.
-
Success Criterion: The top-ranked pose from the re-docking should have a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[14][15] Achieving this confirms that the docking algorithm and parameters can successfully identify the correct binding mode.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations assess the dynamic stability of the predicted ligand-receptor complex in a simulated physiological environment.[16] A stable complex over time increases confidence in the docking result.[14]
Protocol 3.4: All-Atom MD Simulation using GROMACS
-
System Setup:
-
Force Field Selection: Choose an appropriate force field. For proteins, modern force fields like AMBER ff19SB or CHARMM36m are industry standards.[17][18][19] The ligand will require custom parameters generated using tools like Antechamber (for AMBER) or CGenFF (for CHARMM).[9][20]
-
Solvation: Place the docked complex in the center of a periodic box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model, such as TIP3P.[21]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[21]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly within the added solvent.[21]
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[21]
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to an appropriate value. The position restraints on the protein-ligand complex are typically maintained.[21]
-
-
Production Run: Remove the position restraints and run the simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).[22] Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory file to assess stability.
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible regions.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Stable interactions throughout the simulation lend strong support to the predicted binding mode.
-
ADMET Profiling
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[23][24]
Protocol 3.5: In Silico ADMET Prediction
-
Tool Selection: Utilize a validated, web-based tool or software package for ADMET prediction. Examples include SwissADME, pkCSM, or ADMETlab.[23][25]
-
Input: Provide the 2D structure of the spiro compound (usually as a SMILES string).
-
Analysis: Evaluate the predicted parameters against established thresholds for druglikeness. Key parameters include:
-
Pharmacokinetics: Lipophilicity (LogP), water solubility, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes.[26]
-
Druglikeness: Adherence to rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.[26]
-
Data Synthesis and Presentation
Quantitative data from these simulations should be summarized for clarity and comparison.
Table 1: Summary of In Silico Modeling Results
| Metric | Parameter | Value | Interpretation |
| Molecular Docking | Binding Affinity (kcal/mol) | -9.2 | Strong predicted binding affinity. |
| Re-docking RMSD (Å) | 1.15 | Excellent protocol validation (< 2.0 Å). | |
| Key H-Bond Interactions | GLU-121, ASN-154 | Specific polar contacts anchoring the pose. | |
| MD Simulation | Average Ligand RMSD (Å) | 1.5 ± 0.3 | The ligand remains stably bound in the pocket. |
| H-Bond Occupancy (GLU-121) | 85.2% | Persistent, stable hydrogen bond. | |
| ADMET Prediction | Lipinski's Rule Violations | 0 | Good druglikeness profile. |
| BBB Permeant | No | Unlikely to cause CNS side effects. | |
| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity. |
Conclusion
The integrated workflow presented in this guide provides a robust framework for investigating the molecular interactions of the this compound scaffold. By systematically combining validated molecular docking with the dynamic insights from molecular dynamics simulations and the practical considerations of ADMET profiling, researchers can build a high-confidence model of their compound's behavior at the target. This computational evidence is invaluable for prioritizing compounds for synthesis, guiding lead optimization efforts, and ultimately accelerating the path from chemical concept to therapeutic candidate. It is critical to remember that in silico models are powerful hypotheses that must ultimately be validated through in vitro and in vivo experimentation.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scotchem.ac.uk [scotchem.ac.uk]
- 7. meilerlab.org [meilerlab.org]
- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 9. youtube.com [youtube.com]
- 10. emleddin.github.io [emleddin.github.io]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 17. CHARMM36m: an improved force field for folded and intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Do molecular dynamics force fields accurately model Ramachandran distributions of amino acid residues in water? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 22. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 23. ijapbjournal.com [ijapbjournal.com]
- 24. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 26. Predictive ADMET Modeling - BHSAI [bhsai.org]
A Comprehensive Review of Spiro-Benzoxazine Compounds in Medicinal Chemistry: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driver of innovation in medicinal chemistry. Within this landscape, heterocyclic compounds have long been a cornerstone of drug discovery. This guide delves into a particularly promising class of heterocycles: spiro-benzoxazines. These molecules are distinguished by their unique three-dimensional architecture, which combines the well-established benzoxazine scaffold with a spirocyclic center. This fusion imparts conformational rigidity and enhanced chemical stability, making them ideal candidates for precise interactions with complex biological targets.[1][2] This document provides a comprehensive review of the current state of spiro-benzoxazine research, intended for researchers, scientists, and drug development professionals. We will explore efficient synthetic methodologies, dissect the broad spectrum of pharmacological activities, analyze structure-activity relationships, and present future perspectives on this versatile and potent class of compounds.
The Spiro-Benzoxazine Scaffold: A Privileged Architecture in Drug Design
The Benzoxazine Core: A Versatile Building Block
The benzoxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] This designation is earned by its recurrence in a multitude of biologically active compounds and its ability to serve as a versatile template for combinatorial library synthesis. Compounds bearing the benzoxazine core exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][5] Its structural simplicity and the presence of multiple modification sites allow medicinal chemists to fine-tune its physicochemical and biological properties, making it an attractive starting point for drug design.[4]
The Spirocyclic Advantage: Introducing Three-Dimensionality and Rigidity
Traditional drug discovery has often focused on planar, two-dimensional molecules. However, the intricate, three-dimensional nature of biological targets like enzyme active sites and protein-protein interfaces necessitates the development of correspondingly complex small molecules. The introduction of a spirocyclic center—where two rings are joined by a single common atom—is a highly effective strategy for achieving this.
The spiro-fusion imparts several key advantages:
-
Enhanced 3D Character: It forces the molecule out of planarity, creating a rigid, well-defined three-dimensional shape that can explore chemical space more effectively than flat analogues.
-
Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
-
Novel Structural Motifs: Spirocycles provide access to unique structural arrangements that are often absent in natural products and existing drugs, offering opportunities to circumvent existing patents and explore novel biological activities.
Combining these features, the spiro-benzoxazine framework offers a powerful platform for developing next-generation therapeutics with improved target engagement and pharmacological profiles.[1][2]
Synthetic Strategies for Spiro-Benzoxazine Scaffolds
The efficient construction of the spiro-benzoxazine core is critical for exploring its medicinal potential. Several synthetic strategies have been developed, ranging from classical methods to modern multi-component reactions.
Foundational Synthetic Pathways
Early and common methods for synthesizing spiro-benzoxazines often involve the reaction of 2-aminophenol derivatives with cyclic ketones. For instance, the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone or cyclohexanone yields spiro derivatives of dihydropyrazolo[1,5-c][1]benzoxazines.[6] This approach leverages readily available starting materials to construct the core structure.
Multi-Component Domino Reactions
To enhance synthetic efficiency and align with the principles of green chemistry, multi-component domino reactions have emerged as a powerful tool. These reactions allow for the formation of complex molecules like spiro-benzoxazines in a single step from three or more starting materials, minimizing waste and purification steps. A notable example is the microwave-assisted, ionic liquid-catalyzed Knoevenagel/Michael/cyclization domino reaction for synthesizing various spiro compounds with high yields.[7]
Advanced Cycloaddition and Annulation Strategies
More sophisticated methods, such as the [4+1+1] annulation of N-aryl amidines with diazo homophthalimides and molecular oxygen, have been developed to create unique spiro[benzo[d][1]oxazine-4,4′-isoquinoline] structures.[8] This type of reaction demonstrates the power of modern organic synthesis to build highly complex and pharmaceutically attractive scaffolds through sequential bond cleavage and formation.[8]
General Synthetic Workflow
The choice of synthetic route is dictated by the desired substitution pattern and the complexity of the target molecule. The causality behind this choice often involves balancing the availability of starting materials, reaction efficiency, and the desired level of molecular diversity for library synthesis.
Caption: Generalized workflow for the synthesis of spiro-benzoxazine compounds.
Exemplary Protocol: Microwave-Assisted Domino Synthesis of Spiro Compounds
This protocol is adapted from methodologies used for the green synthesis of spiro compounds with potential anticancer activity.[7] The rationale for choosing microwave assistance and an ionic liquid catalyst is to accelerate the reaction rate and improve yields under environmentally benign conditions (ethanol as a solvent).
Materials:
-
Isatin derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid derivative (1.0 mmol)
-
1-methylimidazolium chloride [Hmim]Cl (15 mol%)
-
Ethanol (5 mL)
-
Microwave synthesis reactor
Procedure:
-
A mixture of the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), barbituric acid derivative (1.0 mmol), and [Hmim]Cl (15 mol%) is prepared in a 10 mL microwave reactor vessel equipped with a magnetic stir bar.
-
Ethanol (5 mL) is added to the vessel.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at 80°C for 10-15 minutes. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
The crude solid is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product is dried under vacuum to yield the pure spiro compound. Further purification, if necessary, can be achieved by recrystallization.
-
The final structure is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
The Diverse Pharmacological Profile of Spiro-Benzoxazines
The rigid, three-dimensional structure of spiro-benzoxazines makes them adept at interacting with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.
Anticancer Activity: A Primary Therapeutic Target
The development of spiro-benzoxazine-based anticancer agents is a major focus of research. These compounds have been shown to inhibit cancer cell growth through various mechanisms.
3.1.1. Histone Deacetylase (HDAC) Inhibitors Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation and have become important targets for cancer therapy.[9] A class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has been developed as potent HDAC inhibitors. Several compounds in this class exhibit inhibitory potency in the nanomolar range and submicromolar IC50 values against various tumor cell lines.[9] Notably, select candidates demonstrated good oral bioavailability (≥35%) and robust tumor growth inhibition in a murine xenograft model, highlighting their therapeutic potential.[9]
3.1.2. Kinase Inhibitors and Modulators of Cell Death Targeted therapies that modulate specific cell death pathways are at the forefront of cancer research. Benzoxazine–purine hybrids have been designed as antiproliferative agents with distinct mechanisms of action.[10] For example, one potent compound was found to be a dual inhibitor of HER2 and JNK1 kinases, inducing a caspase-8-dependent pyroptosis-like cell death.[10] This inflammatory mode of cell death is a novel and promising strategy for cancer treatment. In contrast, a structurally similar analogue lacked kinase inhibition but promoted S-phase arrest and a classic apoptotic cell death, demonstrating that subtle structural modifications can dramatically alter the mechanism of action.[10]
Quantitative Data on Anticancer Activity
| Compound Class/Example | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
| Spiro[benzoxazine-piperidine] | HDAC Inhibition | Various Tumor Lines | ~100 nM | [9] |
| Benzoxazine-Purine Hybrid (Cmpd 12) | HER2/JNK1 Inhibition | MCF-7 (Breast) | 3.39 µM | [10] |
| Benzoxazine-Purine Hybrid (Cmpd 12) | HER2/JNK1 Inhibition | HCT-116 (Colon) | 5.20 µM | [10] |
| Benzoxazine-Purine Hybrid (Cmpd 9) | Kinase-Independent | MCF-7 (Breast) | 4.06 µM | [10] |
| Eugenol-derived Benzoxazine | Not specified | Mice Fibrosarcoma | In vivo activity | [11] |
| Spiro-pyrrolothiazole | Antiproliferative | HCT116 (Colon) | 52.81 µM | [7] |
| Spiro-pyrrolothiazole | Antiproliferative | HL60 (Leukemia) | 49.72 µM | [7] |
Signaling Pathway for a Dual Kinase Inhibitor
Caption: Proposed mechanism for pyroptosis induction by a dual HER2/JNK1 inhibitor.[10]
Antimicrobial and Antifungal Agents
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Spiro-benzoxazines have shown promise in this area.
-
Antibacterial Activity: Derivatives have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Acinetobacter baumannii.[6][12] For example, 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one showed notable growth inhibition against A. baumannii.[12]
-
Antifungal Activity: A key mechanism for antifungal action is the inhibition of chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals, making it an excellent drug target. Spiro[benzoxazine-piperidin]-one derivatives have been identified as potent chitin synthase inhibitors, with IC50 values comparable to the control drug polyoxin B.[13] These compounds exhibit broad-spectrum antifungal activity, including against fluconazole-resistant strains, and show synergistic effects when combined with existing antifungal drugs.[13]
Neuroprotective Agents
Several spiro-benzoxazine derivatives have been investigated for their potential to treat neurodegenerative diseases. Their mechanism often involves mitigating oxidative stress and excitotoxicity.
-
Antioxidant Activity: A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to protect neurons from oxidative stress-mediated degeneration.[14] The most promising compounds showed potent neuroprotective activity without inherent cytotoxicity.[14]
-
Calcium Channel Modulation: New spiro-derivatives of 1,3-thiazine have been shown to block the glutamate-induced uptake of calcium ions into rat brain synaptosomes.[15] Uncontrolled calcium influx is a key event in excitotoxic neuronal death, which is implicated in conditions like stroke and epilepsy.
Emerging Therapeutic Areas
The versatility of the spiro-benzoxazine scaffold extends to other therapeutic areas:
-
Antiviral Activity: Spirocyclic triazolooxazine nucleosides, which are structural analogues, have been synthesized and tested for antiviral properties. One derivative showed promising activity against mouse hepatitis virus (MHV), a coronavirus model.[16][17]
-
Anti-plasmodial Activity: Benzoxazine derivatives of the natural phytophenol isoeugenol have demonstrated anti-malarial activity against Plasmodium falciparum. The mechanism involves the disruption of sodium ion homeostasis in the parasite by targeting the P-type cation ATPase PfATP4.[18]
-
Angiogenesis Promotion: In a departure from the typical cytotoxic applications, one benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), was found to promote angiogenesis. It facilitated endothelial cell migration and capillary tube formation by reducing reactive oxygen species (ROS) and stimulating nitric oxide (NO) production, suggesting potential therapeutic use in ischemic diseases.[19]
Structure-Activity Relationship (SAR) and Molecular Design Principles
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design.[20] For spiro-benzoxazines, SAR studies have provided crucial insights for optimizing potency and selectivity.
-
Anticancer SAR: In the benzoxazine-purine hybrid series, SAR analysis revealed that substitution on the benzoxazine ring played a dominant role in modulating cytotoxicity, more so than changes to the purine moiety.[10] For HDAC inhibitors, the spirocyclic core combined with a hydroxamic acid zinc-binding group was essential for activity.[9]
-
Neuroprotective SAR: For spiro-thiazine neuroprotectors, activity was highly dependent on the substituents attached to the exocyclic nitrogen atom. Lipophilic alkyl groups in the ortho- and para-positions of an attached benzene ring were found to be optimal for inhibitory activity, establishing a clear link between lipophilicity and the ability to penetrate biological membranes to reach the target.[15]
-
Antifungal SAR: Among spiro[benzoxazine-piperidin]-one derivatives, the presence of an α,β-unsaturated carbonyl fragment was critical for achieving potent chitin synthase inhibitory and antifungal activity.[13]
Logical Relationship Diagram for SAR
Caption: SAR principles illustrating how structural changes impact biological outcomes.
Future Perspectives and Conclusion
Spiro-benzoxazine chemistry is a vibrant and rapidly evolving field. While significant progress has been made, several challenges and opportunities lie ahead.
-
Overcoming Challenges: Key hurdles include the development of stereoselective synthetic methods to control the spiro center's chirality, which can have a profound impact on biological activity. Furthermore, optimizing pharmacokinetic properties such as solubility and metabolic stability remains a critical task for translating potent compounds into viable drug candidates.
-
Future Directions: The exploration of new biological targets for spiro-benzoxazines is a promising avenue. Their rigid 3D structures make them ideal probes for challenging targets like protein-protein interactions and allosteric binding sites. The continued development of novel, efficient, and sustainable synthetic methods will be crucial for generating the chemical diversity needed for these explorations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral properties of spirocyclic [1,2,3]-triazolooxazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiviral Properties of Spirocyclic [1,2,3]‐Triazolooxazine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Strategic Guide to the Biological Screening of Novel Heterocyclic Compounds: A Case Study Approach with CAS 84060-09-3
Abstract
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, represent a rich source of chemical diversity and biological activity. This technical guide outlines a strategic approach to the initial biological screening of novel heterocyclic entities, using the spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold (CAS 84060-09-3) as a representative framework. While specific biological data for this exact compound is not publicly available, its structural motifs—a benzoxazine core and a spiro-piperidine moiety—are prevalent in numerous biologically active molecules. This guide provides a comprehensive, experience-driven roadmap for researchers, scientists, and drug development professionals to logically design and execute a primary screening cascade. We will delve into the rationale for assay selection, provide detailed, field-tested protocols for key initial assays, and illustrate the decision-making process that guides a compound from initial hit identification to preliminary mechanism-of-action studies.
Introduction: Deconstructing the Target Scaffold
The compound identified by CAS number 84060-09-3, spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, presents a compelling starting point for a biological screening campaign. Its architecture combines two privileged structural motifs known for their diverse pharmacological activities.
-
The Benzoxazine Moiety: Benzoxazine derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Their mechanism can vary, from acting as potassium channel openers to exhibiting cytotoxic effects on cancer cell lines.[1][4]
-
The Spiro-Piperidine Moiety: The piperidine ring is a ubiquitous feature in FDA-approved drugs, often contributing to improved pharmacokinetic profiles.[5] The spirocyclic nature of this particular scaffold introduces conformational rigidity, which can enhance binding affinity and selectivity for specific biological targets.[5] Spiro-piperidine derivatives have been identified as potent antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R) and agonists for the 5-HT2C receptor, highlighting their relevance in targeting central nervous system (CNS) disorders.[6][7]
Given this structural precedent, a logical first-pass screening strategy for a novel compound like CAS 84060-09-3 would involve a panel of assays designed to probe for general cytotoxicity, CNS-related activities, and antimicrobial effects. This guide will focus on establishing a foundational screening funnel to identify and validate initial "hits."
The Initial Screening Funnel: A Strategic Workflow
A successful screening campaign is not a random assortment of assays but a logical, tiered progression. The goal is to efficiently identify promising compounds while minimizing resource expenditure on inactive or undesirable ones.
Caption: A logical workflow for the initial biological screening of a novel compound.
Core Experimental Protocols for Primary Screening
The following protocols represent robust, validated methods for the initial assessment of a novel compound. The causality behind these choices rests on balancing breadth of detection with throughput and reliability.
General Cytotoxicity and Antiproliferative Activity: The MTT Assay
Rationale: Before investigating specific therapeutic activities, it is crucial to assess a compound's general cytotoxicity. A highly cytotoxic compound may not be a viable drug candidate, or its specific activity might be a result of cell death. The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10] It is widely used to screen for potential anticancer agents.[11]
Detailed Protocol:
-
Cell Plating:
-
Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[10]
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Central Nervous System Activity: Acetylcholinesterase (AChE) Inhibition
Rationale: The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[13] Given the prevalence of piperidine scaffolds in CNS-active drugs, screening for AChE inhibition is a logical step. Ellman's method is a simple and robust spectrophotometric assay for measuring AChE activity.[13][14][15]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare this fresh daily.[14]
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a concentration that gives a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
-
Blank: 160 µL Assay Buffer + 20 µL DTNB Solution + 20 µL ATCI Solution.
-
Control (100% Activity): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL DTNB Solution.
-
Test Sample: 130 µL Assay Buffer + 20 µL Enzyme Solution + 10 µL Test Compound (in appropriate solvent) + 20 µL DTNB Solution.
-
Pre-incubate the plate with enzyme and inhibitor (or vehicle) for 15 minutes at 37°C.[16]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Central Nervous System Activity: GABA-A Receptor Binding Assay
Rationale: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for sedative, anxiolytic, and anticonvulsant drugs.[17] Many CNS-active compounds modulate this receptor. A radioligand binding assay is a fundamental technique to determine if a compound interacts directly with the receptor.[17][18]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold 0.32 M sucrose buffer.[19]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.[17]
-
Wash the pellet multiple times with ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA. This involves resuspension and centrifugation.[19][20]
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50-100 µg membrane protein + Radioligand (e.g., 5 nM [³H]Muscimol) + Binding Buffer.
-
Non-specific Binding: Total Binding components + excess unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[19]
-
Test Compound: Total Binding components + varying concentrations of the test compound.
-
-
Incubate the reactions for 60-90 minutes at 4°C to reach equilibrium.[17]
-
-
Assay Termination and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Data Interpretation and Hit Prioritization
The primary screening phase will generate a significant amount of data. The next critical step is to analyze this data to identify and prioritize "hits" for further study.
| Assay Type | Primary Endpoint | Example Hit Criteria (Hypothetical) | Next Steps for Hits |
| MTT Cytotoxicity Assay | IC₅₀ (µM) | IC₅₀ < 10 µM | Confirm, determine selectivity against non-cancerous cells, apoptosis assays. |
| AChE Inhibition Assay | IC₅₀ (µM) | % Inhibition > 50% at 10 µM | Determine IC₅₀, enzyme kinetics (reversible vs. irreversible), selectivity against BuChE. |
| GABA-A Receptor Binding | IC₅₀ (µM) | % Displacement > 50% at 10 µM | Determine IC₅₀, functional assays (e.g., patch-clamp electrophysiology) to determine agonist/antagonist nature. |
Table 1: A decision-making matrix for hit prioritization based on primary screening data.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of a novel heterocyclic compound, exemplified by the spiro-benzoxazine-piperidine scaffold of CAS 84060-09-3. By employing a strategically designed screening funnel that begins with broad assessments of cytotoxicity and logically proceeds to therapeutically relevant targets suggested by the compound's structure, researchers can efficiently identify promising lead candidates. The protocols detailed herein for cytotoxicity, acetylcholinesterase inhibition, and GABA-A receptor binding represent robust, industry-standard starting points. A positive "hit" in any of these primary assays does not mark the end of the journey, but rather the beginning of a more focused investigation into the compound's mechanism of action, selectivity, and potential as a future therapeutic.
References
- 1. ikm.org.my [ikm.org.my]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Spiro-Benzoxazine Derivatives as Novel Antihypertensive Agents: A Technical Guide
This in-depth technical guide delves into the promising class of spiro-benzoxazine derivatives as potential next-generation antihypertensive therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of their synthesis, in-vivo efficacy, and putative mechanisms of action, while providing actionable insights for future research and development.
Introduction: The Unmet Need in Hypertension Management
Hypertension, or high blood pressure, remains a leading cause of cardiovascular morbidity and mortality worldwide. Despite the availability of various classes of antihypertensive drugs, a significant portion of the patient population exhibits resistant hypertension, where blood pressure remains uncontrolled despite treatment with multiple medications.[1][2] This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action and improved efficacy. The benzoxazine scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties.[3] The unique three-dimensional spirocyclic architecture of spiro-benzoxazine derivatives offers an exciting avenue for the design of new drugs with potentially enhanced target specificity and improved pharmacokinetic profiles.
The Spiro-Benzoxazine Scaffold: A Privileged Structure in Drug Discovery
The spiro-benzoxazine core, specifically the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one framework, has emerged as a key structure of interest for antihypertensive drug design.[4][5][6] The synthesis of these compounds typically involves a multi-step process, which allows for systematic structural modifications to explore structure-activity relationships (SAR).
Rationale for Synthesis and Structural Design
The foundational synthesis of the this compound core is achieved through a one-step condensation reaction.[4][6] This efficient approach provides a versatile platform for generating a library of derivatives by subsequently introducing various substituents at the 4'-position of the piperidine ring.[4][6] The rationale behind this targeted modification lies in the hypothesis that the substituent at this position plays a crucial role in the compound's interaction with its biological target, thereby influencing its antihypertensive potency and mechanism of action.
In-Vivo Antihypertensive Activity: Evidence from Preclinical Models
The primary preclinical model for evaluating the antihypertensive efficacy of spiro-benzoxazine derivatives is the Spontaneously Hypertensive Rat (SHR).[4][6] The SHR model is a well-established genetic model of human essential hypertension, making it a clinically relevant tool for assessing the potential therapeutic value of new antihypertensive agents.[4]
Summary of Antihypertensive Efficacy
Studies have demonstrated that a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones exhibit significant antihypertensive activity in SHR models.[4][6] The most active compound identified in initial studies was dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]this compound.[4][6] The observed blood pressure reduction suggests that these compounds hold promise as effective antihypertensive agents.
| Compound | Dose (mg/kg, p.o.) | Animal Model | Effect on Blood Pressure | Reference |
| dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]this compound | Not specified | SHR | Significant reduction | [4][6] |
| Various 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones | Not specified | SHR | Varied reductions | [4][6] |
| 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] derivatives | 50 | SHR | Good antihypertensive activity |
Unraveling the Mechanism of Action: A Multifaceted Approach
Preliminary investigations suggest that the antihypertensive effects of spiro-benzoxazine derivatives may be mediated through a combination of central and peripheral mechanisms.[4][6] While the precise molecular targets are still under investigation, several plausible signaling pathways have been implicated.
Putative Mechanism: Calcium Channel Blockade
One of the leading hypotheses for the peripheral mechanism of action is the blockade of calcium channels. Several benzoxazine derivatives have been reported to possess calcium channel blocking activity. The influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells is a critical step in vasoconstriction. By inhibiting these channels, spiro-benzoxazine derivatives could induce vasodilation, leading to a reduction in peripheral resistance and, consequently, a decrease in blood pressure.
Caption: Putative mechanism of spiro-benzoxazine derivatives as calcium channel blockers.
Alternative Hypothesis: Angiotensin-Converting Enzyme (ACE) Inhibition
Another potential mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[4] While direct evidence for ACE inhibition by spiro-benzoxazine derivatives is currently lacking, the structural features of some derivatives may allow for interaction with the active site of ACE.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of spiro-benzoxazine derivatives and their antihypertensive activity is paramount for the rational design of more potent and selective compounds. Modifications to the 4'-substituent of the piperidine ring have been shown to significantly impact activity.[4][6]
Caption: Simplified Structure-Activity Relationship for spiro-benzoxazine derivatives.
Experimental Protocols for Preclinical Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the preclinical evaluation of spiro-benzoxazine derivatives.
In-Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure for assessing the blood pressure-lowering effects of test compounds in conscious SHR.
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
Test compound (spiro-benzoxazine derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Captopril)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate the SHR to the laboratory conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Train the rats for blood pressure measurement using the tail-cuff method for several days to obtain stable baseline readings.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 dose levels).
-
Drug Administration: Administer the test compound, vehicle, or positive control orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at regular intervals (e.g., weekly) and at different time points post-dosing (e.g., 2, 4, 6, and 24 hours) to determine the time course of the antihypertensive effect.
-
Data Analysis: Express data as mean ± SEM. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control. A p-value < 0.05 is considered statistically significant.
Ex-Vivo Vasodilation Assay in Isolated Rat Aortic Rings
This protocol is used to assess the direct vasodilatory effect of the test compounds on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Test compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Caption: Experimental workflow for in-vivo antihypertensive studies in SHR.
Future Directions and Conclusion
Spiro-benzoxazine derivatives represent a promising new class of antihypertensive agents. The existing data on their in-vivo efficacy in the SHR model are encouraging. Future research should focus on elucidating the precise molecular mechanism(s) of action. This will involve a combination of in-vitro and in-vivo studies, including:
-
Receptor Binding Assays: To identify specific molecular targets, such as different subtypes of calcium channels.
-
Electrophysiological Studies: To investigate the effects of these compounds on ion channel currents.
-
In-depth SAR Studies: To optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the most promising candidates.
References
- 1. Pharmacodynamic characterization of nitric oxide-mediated vasodilatory activity in isolated perfused rat mesenteric artery bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
An In-depth Technical Guide to the Antifungal Activity of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold to Address the Growing Threat of Fungal Infections
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. The limited arsenal of antifungal agents and the significant toxicity associated with some existing drugs necessitate the urgent discovery of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, an essential structure absent in mammals, represents a prime target for selective antifungal therapy.[1][2] Within the cell wall, the synthesis of chitin, a β-1,4-linked homopolymer of N-acetylglucosamine, is critical for maintaining cellular integrity and morphology, making the enzymes involved in its production highly attractive targets for drug development.[3][4][5]
This technical guide delves into a promising class of compounds: spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one analogs. Recent research has identified these scaffolds as potent inhibitors of fungal chitin synthase, exhibiting broad-spectrum antifungal activity, including against clinically relevant drug-resistant fungal variants.[6] This document will provide a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships (SAR), and the detailed experimental protocols required for their evaluation, serving as a vital resource for researchers in the field of antifungal drug discovery.
The Molecular Target: Fungal Chitin Synthase (CHS)
Chitin is a fundamental structural component of the fungal cell wall, providing rigidity and osmotic protection.[7] Its synthesis is catalyzed by a family of enzymes known as chitin synthases (CHS), which polymerize N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[4] Given that chitin is absent in vertebrates, inhibitors of CHS are expected to have high selectivity and low host toxicity, a highly desirable trait for any antimicrobial agent.[3][7] The disruption of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis, ultimately resulting in cell death.[4][8] This makes CHS a validated and compelling target for the development of new antifungal drugs.[5]
Caption: The Fungal Chitin Synthesis Pathway and the Point of Inhibition.
Chemical Synthesis of this compound Analogs
The synthesis of the spiro[benzoxazine-piperidin]-one core and its subsequent derivatization is a critical step in exploring the structure-activity relationship of these compounds. While various synthetic routes for benzoxazinones exist[9][10][11][12], a key strategy for generating the antifungal analogs discussed here involves a multi-step process that culminates in the introduction of pharmacologically important moieties. The general approach focuses on building the spirocyclic core first, followed by N-alkylation or acylation to introduce diversity.
A recent study by Xu et al. (2022) highlights a synthetic pathway that leads to potent chitin synthase inhibitors.[6] The key step involves the reaction of an isatoic anhydride derivative with a piperidin-4-one to form the spirocyclic core. Subsequent modifications, particularly the introduction of an α,β-unsaturated carbonyl group on the piperidine nitrogen, were found to be crucial for antifungal activity.
Caption: General workflow for the synthesis of spiro-benzoxazine-piperidine analogs.
In Vitro Antifungal Activity and Structure-Activity Relationship (SAR)
The antifungal efficacy of spiro[benzoxazine-piperidin]-one analogs has been demonstrated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for quantifying antifungal activity. A study evaluating a series of these compounds revealed broad-spectrum activity, with some analogs showing potency comparable to the clinical antifungal agent fluconazole.[6]
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Selected Spiro[benzoxazine-piperidin]-one Analogs
| Compound | C. albicans | C. neoformans | A. flavus | A. fumigatus |
| 9a | 4 | 4 | 8 | 8 |
| 9d | 8 | 8 | 8 | 16 |
| 9h | 8 | 8 | 16 | 16 |
| 9s | 4 | 4 | 8 | 8 |
| 9t | 4 | 8 | 8 | 8 |
| Fluconazole | 4 | 8 | >64 | >64 |
| Polyoxin B | 8 | 8 | 16 | 16 |
| Source: Adapted from Xu et al., European Journal of Medicinal Chemistry, 2022.[6] |
The structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of this scaffold. The work by Xu et al. provided significant insights, primarily highlighting the critical role of an α,β-unsaturated carbonyl fragment attached to the piperidine nitrogen.[6]
Key SAR Findings:
-
The α,β-Unsaturated Carbonyl Moiety is Essential: Analogs containing this Michael acceptor group displayed significantly higher chitin synthase inhibitory and antifungal activity compared to those without it.[6]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the cinnamoyl group modulate the activity. For instance, electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring (as in compounds 9s and 9t ) were generally well-tolerated and in some cases enhanced activity.[6]
-
The Spirocyclic Core is a Key Pharmacophore: The rigid spiro[benzoxazine-piperidin]-one structure serves as a crucial scaffold for orienting the pharmacophoric elements for optimal interaction with the target enzyme.
Caption: Key structural features governing the antifungal activity.
Mechanism of Action: Evidence for Chitin Synthase Inhibition
-
Direct Enzyme Inhibition: The compounds demonstrate potent, dose-dependent inhibition of chitin synthase activity in cell-free enzymatic assays. Several analogs exhibited IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) comparable to that of Polyoxin B, a well-known competitive inhibitor of chitin synthase.[6]
Table 2: Chitin Synthase (CHS) Inhibitory Activity of Selected Analogs
| Compound | IC₅₀ (mM) |
| 9a | 0.14 |
| 9o | 0.11 |
| 9s | 0.10 |
| 9t | 0.16 |
| Polyoxin B (Control) | 0.11 |
| Source: Adapted from Xu et al., European Journal of Medicinal Chemistry, 2022.[6] |
-
Sorbitol Protection Assay: This is a crucial whole-cell assay used to confirm if a compound targets the cell wall. The fungal cell wall provides osmotic stability. If a compound disrupts the cell wall, the fungal cell will lyse under normal osmotic conditions. However, if the growth medium is supplemented with an osmotic stabilizer like sorbitol, the cell can survive despite the compromised cell wall.[2][8][13] Therefore, a significant increase in the MIC value in the presence of sorbitol is strong evidence that the compound's target is the cell wall.[8][14] For the spiro[benzoxazine-piperidin]-one analogs, a notable increase in MIC values was observed in the presence of 0.8 M sorbitol, confirming their action on the cell wall.[6]
Caption: The principle of the Sorbitol Protection Assay.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and standardized methodologies are paramount in drug discovery. This section provides detailed protocols for the key assays used to characterize the antifungal activity of this compound analogs.
Protocol 1: In Vitro Chitin Synthase (CHS) Inhibition Assay
This non-radioactive assay measures the enzymatic activity of CHS by detecting the newly synthesized chitin polymer using Wheat Germ Agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.[1][7][15]
Materials:
-
Crude enzyme extract from a relevant fungal species (e.g., S. sclerotiorum, C. albicans).
-
WGA-coated 96-well microtiter plates.
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate solution: 8 mM UDP-GlcNAc in assay buffer.
-
Activator solution: 3.2 mM CoCl₂ and 80 mM GlcNAc in assay buffer.
-
Test compounds dissolved in DMSO.
-
Positive control: Polyoxin B.
-
Wash buffer: Ultrapure water or buffer.
-
Detection system (e.g., WGA conjugated to HRP and a suitable substrate like TMB).
Procedure:
-
Enzyme Preparation: Prepare crude CHS enzyme extracts from fungal mycelia as described in the literature.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup: To each well of the WGA-coated 96-well plate, add in the following order:
-
48 µL of trypsin-pretreated crude enzyme extract.
-
50 µL of a premixed solution containing the substrate (UDP-GlcNAc) and activators (CoCl₂, GlcNAc).
-
2 µL of the test compound dilution (or DMSO for the control).
-
-
Incubation: Incubate the plate at 30°C for 2-3 hours with gentle shaking to allow for the enzymatic reaction.
-
Washing: After incubation, wash the plate thoroughly (e.g., 6 times) with wash buffer to remove unreacted substrate and unbound components. The newly synthesized chitin will remain bound to the WGA-coated plate.
-
Detection: Add a detection reagent (e.g., WGA-HRP followed by a chromogenic substrate) and measure the signal (e.g., absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Positive control antifungal (e.g., Fluconazole).
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve the final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in RPMI medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a growth control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density with a microplate reader.
Protocol 3: Sorbitol Protection Assay
This assay is performed to confirm that the compound's mechanism of action involves the cell wall.[2][8][16]
Procedure:
-
Perform the broth microdilution MIC assay as described in Protocol 2.
-
Simultaneously, perform an identical MIC assay in parallel, but use RPMI 1640 medium that has been supplemented with 0.8 M sorbitol.[2][13][14]
-
Incubate both sets of plates under the same conditions.
-
Determine the MIC for the compound in the standard medium (MIC) and in the sorbitol-containing medium (MICₛₒᵣ).
-
Interpretation: A significant increase in the MIC value in the presence of sorbitol (e.g., a 4-fold or greater increase in MICₛₒᵣ compared to MIC) indicates that the compound targets the fungal cell wall.
Future Perspectives and Conclusion
This compound analogs represent a highly promising class of antifungal agents with a well-defined mechanism of action targeting chitin synthase. The broad-spectrum activity, including efficacy against fluconazole-resistant strains, underscores their therapeutic potential.[6] Furthermore, these compounds have shown synergistic or additive effects when combined with fluconazole, opening avenues for combination therapies to enhance efficacy and combat resistance.[6]
Future research should focus on several key areas:
-
SAR Expansion: Synthesizing a broader range of analogs to further refine the structure-activity relationship and improve potency and pharmacokinetic properties.
-
Mechanism Elucidation: Detailed enzyme kinetics and structural biology studies to understand the precise binding mode of these inhibitors to chitin synthase.
-
In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of fungal infection to assess their therapeutic potential in a physiological context.
-
Safety and Toxicology: Comprehensive profiling of the lead candidates to ensure a favorable safety margin.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method [mdpi.com]
- 2. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 5. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 12. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mushare.marian.edu [mushare.marian.edu]
An In-depth Technical Guide to Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a Chitin Synthase Inhibitor
Abstract
The fungal cell wall, a unique and essential organelle absent in mammalian cells, presents a prime target for the development of selective antifungal therapeutics. Chitin, a vital polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS). Consequently, the inhibition of CHS is a highly attractive strategy for novel antifungal drug discovery. This technical guide provides a comprehensive overview of a promising class of CHS inhibitors: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives. We will delve into the rationale behind their design, their synthesis, mechanism of action, and the key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antifungal agents.
Introduction: Chitin Synthase as a Compelling Antifungal Target
Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of drug-resistant strains. The development of antifungal agents with novel mechanisms of action is therefore a critical priority. The fungal cell wall is an ideal target due to its essential role in maintaining cell integrity and the absence of homologous structures in humans, minimizing the potential for off-target toxicity.
Chitin, a β-1,4-linked polymer of N-acetylglucosamine, is a crucial structural component of the fungal cell wall.[1] Its synthesis is catalyzed by a family of enzymes known as chitin synthases (CHSs).[1][2] Disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This makes CHS a highly validated and promising target for the development of new antifungal drugs.[3][4]
The Emergence of Spiro[benzoxazine-piperidin]-one Derivatives
Recent research has identified a novel class of spiro[benzoxazine-piperidin]-one derivatives as potent inhibitors of chitin synthase.[5] These compounds have demonstrated significant in vitro antifungal activity, including against drug-resistant fungal variants.[5] The core scaffold, this compound, provides a unique three-dimensional structure that can be readily functionalized to optimize inhibitory activity and pharmacokinetic properties.
A key study highlighted that derivatives containing an α,β-unsaturated carbonyl fragment exhibited moderate to excellent CHS inhibitory activity.[5] This suggests that this moiety may play a crucial role in the interaction with the enzyme's active site.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various synthetic routes. One effective method involves the condensation of an appropriate aniline derivative with a piperidinone. While the primary literature on the chitin synthase inhibitory activity of these compounds focuses on substituted derivatives, the synthesis of the parent scaffold is a critical first step.
General Synthetic Approach
A plausible synthetic route to the parent spiro compound is outlined below. This is a representative procedure based on established methods for the synthesis of similar benzoxazinone structures.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example and may require optimization.
Materials:
-
Anthranilic acid
-
Piperidin-4-one hydrochloride
-
Triethylamine
-
A dehydrating agent (e.g., acetic anhydride or a carbodiimide)
-
An appropriate solvent (e.g., toluene, xylene, or a polar aprotic solvent)
Procedure:
-
Step 1: Formation of the Amide Intermediate. To a solution of anthranilic acid in a suitable solvent, add triethylamine to neutralize the piperidin-4-one hydrochloride. Add piperidin-4-one hydrochloride and stir the mixture at room temperature.
-
Step 2: Cyclization. Add a dehydrating agent to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Elucidating the Mechanism of Action: Chitin Synthase Inhibition
The primary mechanism of antifungal action for this class of compounds is the inhibition of chitin synthase. This has been demonstrated through enzymatic assays and further supported by cell-based assays.
In Vitro Chitin Synthase Inhibition Assay
A robust in vitro assay is essential to quantify the inhibitory potency of the synthesized compounds against chitin synthase. The following protocol is adapted from established methods and is suitable for screening and characterizing novel inhibitors.[3]
Caption: Workflow for a radioactive chitin synthase inhibition assay.
Detailed Experimental Protocol
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or Aspergillus fumigatus)
-
Lysis buffer (e.g., containing sorbitol for osmotic stability, a buffer like Tris-HCl, and protease inhibitors)
-
UDP-[³H]N-acetylglucosamine (radiolabeled substrate)
-
Unlabeled UDP-N-acetylglucosamine
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by glass bead vortexing or French press).
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant, containing the microsomal fraction with chitin synthase, is used as the crude enzyme extract.
-
-
Chitin Synthase Assay:
-
In a microcentrifuge tube, combine the crude enzyme extract, a buffer containing activators (e.g., Mg²⁺), and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (typically 25-30°C).
-
Initiate the reaction by adding a mixture of UDP-[³H]N-acetylglucosamine and unlabeled UDP-N-acetylglucosamine.
-
Incubate the reaction for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid).
-
-
Quantification of Chitin Synthesis:
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filter extensively with a suitable buffer to remove unincorporated radiolabeled substrate.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Evaluating Antifungal Efficacy: In Vitro Susceptibility Testing
Demonstrating potent enzymatic inhibition is a crucial first step, but it is equally important to confirm that this translates to whole-cell antifungal activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal potency of a compound.
Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Experimental Protocol
Materials:
-
Fungal strain of interest
-
Appropriate growth medium (e.g., RPMI-1640 for yeasts)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of the Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a standardized concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration.
-
-
Preparation of the Microtiter Plate:
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the growth medium.
-
Include a positive control well (fungal inoculum without the compound) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the negative control).
-
Incubate the plate at the optimal growth temperature for the fungus (typically 35-37°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Structure-Activity Relationship (SAR) Insights
Preliminary studies on spiro[benzoxazine-piperidin]-one derivatives have provided initial insights into their structure-activity relationships.[5]
| Structural Feature | Impact on Activity |
| α,β-Unsaturated Carbonyl Moiety | Generally associated with increased CHS inhibitory activity. |
| Substituents on the Benzoxazine Ring | The nature and position of substituents can significantly influence potency. Further exploration is needed to define optimal substitution patterns. |
| Substituents on the Piperidine Ring | Modifications at this position can be used to modulate physicochemical properties and potentially improve cell permeability and pharmacokinetic profiles. |
Table 1: Preliminary Structure-Activity Relationship Summary for Spiro[benzoxazine-piperidin]-one Derivatives as Chitin Synthase Inhibitors.
Conclusion and Future Directions
This compound derivatives represent a promising new class of chitin synthase inhibitors with the potential for development as novel antifungal agents. Their unique spirocyclic core offers a versatile scaffold for chemical modification to optimize potency, selectivity, and drug-like properties.
Future research in this area should focus on:
-
Extensive SAR studies: A systematic exploration of substituents on both the benzoxazine and piperidine rings is needed to build a comprehensive understanding of the structural requirements for potent CHS inhibition.
-
Mechanism of action studies: Further biochemical and biophysical studies are required to elucidate the precise binding mode of these inhibitors to chitin synthase.
-
In vivo efficacy studies: Promising lead compounds should be advanced into animal models of fungal infection to evaluate their in vivo efficacy and pharmacokinetic profiles.
-
Spectrum of activity: The activity of these compounds should be evaluated against a broad panel of clinically relevant fungal pathogens, including resistant strains.
The continued investigation of this chemical class holds significant promise for the discovery of next-generation antifungal therapies that can address the growing challenge of drug-resistant fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Spiro-Benzoxazine Derivatives: A New Frontier in Histone Deacetylase Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of an emerging class of potent anticancer agents: spiro-benzoxazine derivatives that function as histone deacetylase (HDAC) inhibitors. We will delve into the rationale behind their design, their synthesis, mechanism of action, and the critical experimental workflows for their evaluation, offering field-proven insights for researchers and drug development professionals.
The Rationale: Why Target HDACs with a Spirocyclic Scaffold?
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] In numerous cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1] Consequently, HDAC inhibitors have emerged as a clinically validated therapeutic strategy in oncology.[1]
The quintessential pharmacophore for a classical HDAC inhibitor comprises three key features: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a hydrophobic linker, and a "cap" group that interacts with the surface of the enzyme.[1] Hydroxamic acids are a well-established and potent ZBG.[1]
The innovation of the spiro-benzoxazine scaffold lies in its unique three-dimensional structure. Spirocycles, by their nature, are conformationally constrained, which can lead to improved binding affinity and selectivity for the target enzyme. The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] core, in particular, combines privileged structural motifs known to interact favorably with biological targets.[1] This design strategy aimed to develop novel HDAC inhibitors with enhanced potency, favorable pharmacokinetic profiles, and potentially improved safety, such as reduced affinity for the hERG potassium channel, a common liability in drug development.[2]
The Molecular Architecture: Unveiling the Spiro-benzoxazine Pharmacophore
The general structure of spiro-benzoxazine based HDAC inhibitors is a testament to rational drug design, integrating the essential components for potent HDAC inhibition within a novel spirocyclic framework.
Caption: General pharmacophore of a spiro-benzoxazine HDAC inhibitor.
Synthesis of Spiro-benzoxazine Derivatives: A Representative Protocol
The synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] hydroxamic acid derivatives involves a multi-step process. The following is a representative protocol based on established synthetic routes for similar compounds.
Experimental Protocol: Synthesis of a Representative Spiro-benzoxazine Hydroxamic Acid
-
Step 1: Synthesis of the Spirocyclic Core.
-
React a substituted 2-aminophenol with a suitable piperidin-4-one derivative and an aldehyde (e.g., formaldehyde) in a Mannich-type reaction to form the spiro[benzoxazine-piperidine] core.
-
Causality: This cyclization reaction establishes the key spirocyclic scaffold, providing the rigid three-dimensional structure crucial for potent and selective HDAC inhibition.
-
-
Step 2: Introduction of the Linker.
-
Alkylate the nitrogen of the piperidine ring with a suitable linker containing a terminal ester group (e.g., ethyl 6-bromohexanoate).
-
Causality: The linker is designed to optimally position the zinc-binding group within the catalytic channel of the HDAC active site. The length and composition of the linker are critical for maximizing potency and can influence isoform selectivity.
-
-
Step 3: Formation of the Hydroxamic Acid.
-
Hydrolyze the terminal ester of the linker to the corresponding carboxylic acid.
-
Couple the carboxylic acid with hydroxylamine in the presence of a suitable coupling agent (e.g., HATU) to yield the final hydroxamic acid derivative.
-
Causality: The hydroxamic acid is the key functional group that chelates the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity.
-
Caption: Representative synthetic workflow for spiro-benzoxazine HDAC inhibitors.
Mechanism of Action: Molecular Interactions and Isoform Selectivity
The spiro-benzoxazine derivatives exert their inhibitory effect through a well-defined mechanism of action at the molecular level. Molecular docking studies of structurally related spiro-piperidine HDAC inhibitors provide valuable insights into their binding mode.[3][4]
The hydroxamic acid moiety acts as a bidentate ligand, chelating the essential Zn2+ ion in the catalytic site of the HDAC enzyme. This interaction is critical for potent inhibition. The linker chain extends through the hydrophobic tunnel of the active site, making van der Waals contacts with key amino acid residues. The spiro-benzoxazine cap group interacts with residues at the rim of the active site, and these interactions are a key determinant of isoform selectivity.
HDAC Isoform Selectivity:
The human genome encodes 11 classical HDAC isoforms, grouped into Class I, IIa, IIb, and IV. Achieving selectivity for specific isoforms is a major goal in HDAC inhibitor development to maximize therapeutic efficacy and minimize off-target effects. While many early HDAC inhibitors were pan-inhibitors, subtle differences in the active sites of HDAC isoforms can be exploited to design more selective compounds. The rigid conformation of the spiro-benzoxazine scaffold may confer a degree of isoform selectivity, a hypothesis that requires experimental validation through profiling against a panel of purified HDAC isoforms. For instance, modifications to the cap group and linker length have been shown to significantly impact selectivity for HDAC6 over other isoforms in similar inhibitor classes.[5]
Biological Evaluation: A Step-by-Step Experimental Workflow
A rigorous biological evaluation is essential to characterize the potency, selectivity, and therapeutic potential of novel spiro-benzoxazine HDAC inhibitors.
Caption: Experimental workflow for the biological evaluation of spiro-benzoxazine HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on HDAC enzyme activity. A fluorometric assay is a common and reliable method.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the spiro-benzoxazine derivative in DMSO.
-
Dilute the compound to various concentrations in the assay buffer.
-
Prepare a solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and purified human HDAC enzyme.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted compound, HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Activity and Mechanism of Action
Cell Proliferation Assay:
This assay determines the effect of the compounds on the growth of cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Seed cancer cells (e.g., HCT116, HeLa, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the spiro-benzoxazine derivatives for 72 hours.
-
Add the MTT reagent or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for cell growth inhibition.
Western Blot for Histone Acetylation:
This experiment provides direct evidence that the compounds inhibit HDAC activity within cells.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with the spiro-benzoxazine derivative for a specified time (e.g., 24 hours). Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody against total histone H3 or β-actin.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the acetylated histone signal in treated cells compared to the control indicates HDAC inhibition.
In Vivo Antitumor Efficacy
The HCT116 human colorectal carcinoma xenograft model is a robust system to evaluate the in vivo efficacy of novel anticancer agents.[6][7][8][9][10]
Experimental Protocol: HCT116 Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[6]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer the spiro-benzoxazine derivative (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to a defined dosing schedule.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[6]
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a specified volume. The primary endpoint is tumor growth inhibition, often expressed as the percentage of T/C (mean tumor volume of the treated group divided by the mean tumor volume of the control group).[6]
Pharmacokinetic and Safety Profile
A successful drug candidate must possess favorable pharmacokinetic properties and a good safety profile.
-
Metabolic Stability: The stability of the spiro-benzoxazine derivatives should be assessed in human and mouse liver microsomes to predict their metabolic clearance.[2]
-
Oral Bioavailability: In vivo pharmacokinetic studies in rodents are conducted to determine the extent of oral absorption and systemic exposure.[2]
-
hERG Liability: An in vitro patch-clamp assay is used to evaluate the potential for the compounds to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.[2]
Data Summary and Future Directions
The spiro-benzoxazine class of HDAC inhibitors has demonstrated significant promise in preclinical studies.[1][2]
Table 1: Summary of Preclinical Data for Representative Spiro-benzoxazine HDAC Inhibitors
| Parameter | Result | Significance |
| HDAC Inhibition | IC50 values around 100 nM or less | High potency against the target enzyme. |
| Antiproliferative Activity | Submicromolar IC50 values against various tumor cell lines | Potent inhibition of cancer cell growth. |
| Microsomal Stability | High stability in human and mouse microsomes | Favorable metabolic profile, suggesting longer half-life. |
| Oral Bioavailability | ≥ 35% in animal models | Potential for oral administration in a clinical setting. |
| In Vivo Efficacy | Robust tumor growth inhibition in HCT116 xenograft model | Demonstrates therapeutic potential in a living organism. |
| hERG Affinity | Minor affinity compared to ketone analogues | Reduced risk of cardiac side effects. |
Future research should focus on a comprehensive evaluation of the HDAC isoform selectivity profile of this class of compounds. Structure-activity relationship (SAR) studies, guided by molecular modeling, will be instrumental in optimizing potency and selectivity. Further in vivo studies in various cancer models will be necessary to fully elucidate their therapeutic potential and position them for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C3 position display isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. altogenlabs.com [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
Methodological & Application
Synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: An Application Note and Detailed Protocol
Introduction: The Significance of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Scaffold
The fusion of a benzoxazine moiety with a piperidine ring through a spirocyclic linkage creates the unique and conformationally rigid framework of this compound. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of pharmacologically active agents. The rigid three-dimensional structure imparted by the spiro center can enhance the binding affinity and selectivity of molecules to their biological targets.
Derivatives of this core structure have been investigated for a range of therapeutic applications. Notably, they have shown promise as antihypertensive agents, acting through both central and peripheral mechanisms.[1] Furthermore, modifications of this scaffold have led to the discovery of potent histone deacetylase (HDAC) inhibitors, which are a critical class of anti-cancer agents.[2] The versatility of the spiro[benzoxazine-piperidine] core is also demonstrated by its exploration in the development of novel antifungal agents that target chitin synthase.[3] The development of robust and well-documented synthetic protocols is therefore crucial for facilitating further research and drug discovery efforts centered on this privileged scaffold.
This application note provides a detailed, step-by-step protocol for the synthesis of the parent this compound, based on a well-established and reliable synthetic strategy.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target spirocycle is efficiently achieved through a two-step process:
-
Formation of the N,N'-di-Boc Protected Spirocycle: This key step involves the condensation of a dilithiated N-(tert-butoxycarbonyl)aniline with N-(tert-butoxycarbonyl)-4-piperidinone. The use of the tert-butoxycarbonyl (Boc) protecting group is strategic, as it directs the lithiation to the ortho position of the aniline and prevents unwanted side reactions.
-
Deprotection of the Spirocycle: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights: The Role of Directed Ortho-Lithiation
The success of the key spirocyclization step hinges on the principle of directed ortho-lithiation . The N-Boc group on the aniline starting material acts as a directed metalation group (DMG). The lone pairs on the oxygen and nitrogen atoms of the Boc group coordinate to the lithium atom of the n-butyllithium, positioning the base in close proximity to the ortho-protons of the aromatic ring. This chelation effect significantly increases the acidity of the ortho-protons, leading to their selective deprotonation over other protons on the ring.[4]
The resulting dilithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidinone. The subsequent intramolecular cyclization and loss of a lithium alkoxide forms the stable benzoxazinone ring system.
Caption: Simplified mechanism of the key spirocyclization step.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(tert-butoxycarbonyl)aniline | ≥98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| N-(tert-butoxycarbonyl)-4-piperidinone | ≥97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available |
Part 1: Synthesis of 1'-(tert-butoxycarbonyl)this compound
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2.5 hours.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve N-(tert-butoxycarbonyl)-4-piperidinone (1.0 eq) in anhydrous THF and add this solution dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,N'-di-Boc protected spirocycle as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | ~47% |
| Melting Point | 83-85 °C |
Part 2: Synthesis of this compound
Procedure:
-
Dissolve the 1'-(tert-butoxycarbonyl)this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary to yield this compound.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [6] |
| Molecular Weight | 218.25 g/mol | [6] |
| Boiling Point | 328.8 °C at 760 mmHg | [6] |
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazine ring and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the spiro carbon, and the aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate and amide groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the compound.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound, a valuable scaffold for drug discovery. The use of directed ortho-lithiation is a key feature of this synthesis, enabling the efficient construction of the spirocyclic core. This guide is intended to support researchers and scientists in the synthesis of this and related compounds, facilitating further exploration of their therapeutic potential.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the One-Pot Synthesis of 4'-Substituted Spiro[benzoxazine-piperidine]-ones
Introduction: The Significance of Spiro[benzoxazine-piperidine]-ones in Modern Drug Discovery
The spiro[benzoxazine-piperidine]-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. This unique three-dimensional structure, which incorporates a benzoxazine and a piperidine ring fused at a single spirocyclic center, has been identified as a key pharmacophore in a variety of biologically active compounds. These molecules have demonstrated a broad spectrum of therapeutic potential, including applications as antifungal agents that inhibit chitin synthase[1], potent histone deacetylase (HDAC) inhibitors for cancer therapy[2], and antihypertensive agents[3]. The rigid spirocyclic framework allows for precise spatial orientation of functional groups, which is crucial for high-affinity interactions with biological targets. The development of efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor for advancing drug discovery programs.
Synthetic Strategy: A Paradigm of Efficiency with a One-Pot, Three-Component Reaction
The synthesis of 4'-substituted spiro[benzoxazine-piperidine]-ones can be elegantly achieved through a one-pot, three-component reaction. This approach offers significant advantages over traditional multi-step syntheses by minimizing reaction time, reducing waste, and simplifying purification processes. The core of this strategy involves the acid-catalyzed condensation of an anthranilic acid derivative, a 4-piperidone, and a formaldehyde source. The substitution on the piperidine nitrogen allows for the introduction of various functionalities at the 4'-position, enabling the exploration of structure-activity relationships.
The causality behind this experimental design lies in the sequential, yet orchestrated, series of reactions that occur in a single reaction vessel. The acidic environment facilitates the formation of key reactive intermediates, driving the reaction towards the desired spirocyclic product. This one-pot methodology is not only efficient but also highly adaptable, allowing for the generation of a diverse library of compounds for biological screening.
Visualizing the Synthesis: Workflow and Proposed Mechanism
To better understand the flow of the synthetic process and the underlying chemical transformations, the following diagrams have been created.
Figure 1: A streamlined workflow for the one-pot synthesis of 4'-substituted spiro[benzoxazine-piperidine]-ones.
Figure 2: Proposed mechanism for the acid-catalyzed three-component synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of a representative 4'-substituted spiro[benzoxazine-piperidine]-one.
Materials and Reagents:
-
Anthranilic acid
-
1-Benzyl-4-piperidone
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol), 1-benzyl-4-piperidone (1.89 g, 10 mmol), and paraformaldehyde (0.45 g, 15 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of toluene to the flask, followed by p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis.
-
Reaction Monitoring: For TLC analysis, use a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. Spot the reaction mixture on a TLC plate and visualize under UV light. The reaction is considered complete when the starting materials are no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Follow with a wash with brine (50 mL).
-
Extraction and Drying: Extract the aqueous layers with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The pure product is obtained as a solid. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Scope of the One-Pot Synthesis
The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substituted anthranilic acids and 4-piperidones. The following table summarizes the synthesis of various 4'-substituted spiro[benzoxazine-piperidine]-ones.
| Entry | Anthranilic Acid Substituent | 4'-Piperidine Substituent (R) | Product | Yield (%) |
| 1 | H | Benzyl | 1'-Benzylspiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | 85 |
| 2 | 5-Chloro | Benzyl | 6-Chloro-1'-benzylthis compound | 82 |
| 3 | H | Methyl | 1'-Methylthis compound | 88 |
| 4 | 5-Nitro | Methyl | 1'-Methyl-6-nitrothis compound | 75 |
Conclusion and Future Directions
The one-pot, three-component synthesis of 4'-substituted spiro[benzoxazine-piperidine]-ones represents a highly efficient and adaptable method for accessing this important class of molecules. The protocol outlined in this application note is robust and can be readily implemented in a standard laboratory setting. The ability to easily modify the substituents on both the benzoxazine and piperidine rings provides a powerful tool for generating compound libraries for drug discovery. Future work in this area could focus on expanding the substrate scope to include a wider range of functional groups and on the development of stereoselective versions of this reaction to access enantiomerically pure spirocycles.
References
- 1. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiropiperidines. I. Synthesis of 1'-substituted this compound derivatives and evaluation of their antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spiro-Benzoxazine Piperidine Analogs
Introduction: The Significance of Spiro-Benzoxazine Piperidine Scaffolds in Modern Drug Discovery
Spiro-benzoxazine piperidine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] This unique structural motif, which combines the rigid framework of a benzoxazine with a spirocyclic piperidine, offers a three-dimensional architecture that is highly desirable for interacting with biological targets.[1] The incorporation of the piperidine moiety, a common feature in many pharmaceuticals, often enhances the pharmacological properties of the parent molecule.
These compounds have shown promise in a variety of therapeutic areas. For instance, certain spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are crucial targets in cancer therapy.[2] Additionally, other analogs have demonstrated potential as antifungal agents by inhibiting chitin synthase.[3] The versatility of this scaffold makes it a valuable building block for the synthesis of novel therapeutic agents.
This application note provides a detailed protocol for the synthesis of spiro-benzoxazine piperidine analogs via a one-pot Mannich condensation reaction. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and outline methods for purification and characterization.
Synthetic Strategy: The Mannich Condensation Approach
The most common and efficient method for synthesizing spiro-benzoxazine piperidine analogs is the Mannich reaction.[4] This three-component condensation reaction involves a phenol, formaldehyde, and a piperidine derivative, typically a 4-piperidone.[5][6] The reaction proceeds through the formation of an electrophilic iminium ion from the piperidine and formaldehyde, which is then attacked by the electron-rich phenol to form a Mannich base. Subsequent intramolecular cyclization with another equivalent of formaldehyde yields the desired spiro-benzoxazine piperidine product.
Reaction Mechanism: A Step-by-Step Look
The Mannich reaction for the formation of spiro-benzoxazine piperidines can be broken down into the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperidine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a highly reactive electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol, often in its phenoxide form under basic conditions, acts as a nucleophile and attacks the iminium ion. This results in the aminomethylation of the phenol, typically at the ortho position to the hydroxyl group, forming a Mannich base.
-
Cyclization: The Mannich base then reacts with a second molecule of formaldehyde. The phenolic hydroxyl group attacks the formaldehyde, and subsequent intramolecular condensation with the secondary amine leads to the formation of the oxazine ring and the final spirocyclic product.
Experimental Protocol: A Detailed Walkthrough
This protocol outlines the synthesis of a representative spiro-benzoxazine piperidine analog. The specific quantities and reaction conditions may be adjusted based on the desired substituents on the phenolic and piperidine rings.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Quantity (mmol) |
| Substituted Phenol | Varies | Varies | 1.0 |
| 1-Boc-4-piperidone | C10H17NO3 | 199.25 | 1.0 |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 2.2 |
| Ethanol | C₂H₅OH | 46.07 | As solvent |
| Dioxane | C₄H₈O₂ | 88.11 | As solvent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 mmol), 1-Boc-4-piperidone (1.0 mmol), and paraformaldehyde (2.2 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and dioxane. The choice of solvent can influence the reaction rate and yield.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 80-100 °C) and stirred for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, as indicated by TLC, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a mixture of hexane and ethyl acetate is often effective.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of spiro-benzoxazine piperidine analogs.
Characterization of Spiro-Benzoxazine Piperidine Analogs
The structural elucidation of the synthesized compounds is crucial to confirm the successful formation of the desired spiro-benzoxazine piperidine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the benzoxazine and piperidine rings. Key signals to look for include those for the aromatic protons, the -O-CH₂-N- and Ar-CH₂-N- protons of the oxazine ring, and the protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule. The spiro carbon atom will have a characteristic chemical shift. The signals for the carbonyl group of the Boc protecting group (if present) and the carbons of the benzoxazine ring are also important diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target molecule.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions if necessary. |
| Side reactions | Optimize the stoichiometry of the reactants. Consider a different solvent. | |
| Difficult Purification | Formation of closely related byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization. |
| Inconsistent Results | Impure starting materials | Ensure the purity of all reagents before starting the reaction. |
Conclusion
The Mannich condensation reaction provides a robust and versatile method for the synthesis of spiro-benzoxazine piperidine analogs. This application note offers a comprehensive guide for researchers in drug discovery and organic synthesis, from the underlying reaction mechanism to a detailed experimental protocol and characterization techniques. By understanding the key parameters of this reaction, scientists can efficiently synthesize a diverse library of these promising compounds for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
Cell-based assays for Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one activity
An Application Guide to Cell-Based Assays for Profiling Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives
Authored by a Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, antifungal, and neuroprotective agents, including inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).[1][2] The successful translation of these promising compounds from chemical synthesis to clinical candidates hinges on rigorous, reproducible, and biologically relevant screening methodologies.
This guide provides an in-depth exploration of key cell-based assays essential for characterizing the activity of novel this compound derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and meaningful data. The protocols described herein are designed as self-validating systems, equipping researchers, scientists, and drug development professionals with the tools to confidently assess compound efficacy and mechanism of action.
Section 1: Anticancer Activity and Cytotoxicity Profiling
A primary and critical step in evaluating novel spiro-benzoxazine derivatives is to assess their impact on cancer cell viability and proliferation.[2] Cytotoxicity assays are foundational for determining a compound's potency and therapeutic window.[3] The MTT assay remains a gold standard for this purpose due to its reliability and suitability for high-throughput screening.[4]
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantitatively measures cellular metabolic activity.[5] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] These formazan crystals are then solubilized, and the resulting colored solution's absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells, providing a robust indicator of cell viability.[5][7]
Experimental Workflow: MTT Assay
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Validating the Antihypertensive Efficacy of Spiro-Benzoxazine Compounds in Preclinical Animal Models
Abstract: These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of established preclinical animal models to evaluate the antihypertensive effects of novel spiro-benzoxazine compounds. This document outlines the rationale for selecting appropriate hypertensive models, provides detailed, field-proven protocols for hypertension induction and blood pressure measurement, and discusses the assessment of target organ damage. The focus is on ensuring experimental robustness, scientific integrity, and the generation of reliable, translatable data for advancing new chemical entities toward clinical development.
Introduction: The Therapeutic Potential of Spiro-Benzoxazines in Hypertension
Hypertension, or high blood pressure, is a primary modifiable risk factor for devastating cardiovascular events, including stroke, heart failure, and renal disease.[1][2] The complexity of its pathophysiology necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Spiro-benzoxazine derivatives represent a promising class of compounds. Several benzoxazine analogues have been identified as potent potassium channel openers.[3][4][5] Specifically, they are believed to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization, reduced calcium influx, and subsequent vasodilation—a cornerstone mechanism for lowering blood pressure.[6] Early studies on related spiro-benzoxazine structures have confirmed their antihypertensive activity in the Spontaneously Hypertensive Rat (SHR) model, suggesting both central and peripheral mechanisms may be at play.[7]
To rigorously validate these initial findings and characterize the therapeutic potential of new spiro-benzoxazine candidates, a systematic approach using well-defined animal models is essential.[2] This guide provides the technical framework for these critical preclinical investigations.
Potential Mechanism of Action: K-ATP Channel Opening
The primary hypothesized mechanism for the antihypertensive effect of many benzoxazine derivatives is the opening of K-ATP channels in vascular smooth muscle cells (VSMCs).
Caption: Hypothesized signaling pathway for spiro-benzoxazine antihypertensive action.
PART I: Selecting the Appropriate Hypertensive Model
No single animal model can fully recapitulate the complexity of human essential hypertension.[8] The choice of model is therefore a critical experimental decision, contingent on the specific scientific question being addressed. Rodent models are most commonly used due to their cost-effectiveness, short gestation periods, and the availability of extensive genetic and physiological data.[8][9] We will focus on three robust and widely utilized rat models that represent distinct etiologies of hypertension.
| Model Type | Principle | Pathophysiology Mimicked | Key Advantages | Key Disadvantages |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Human Essential Hypertension (polygenic)[10][11] | Spontaneous, progressive BP rise from 4-6 weeks of age; well-characterized model with target organ damage.[10][12] | Genetic background may not be ideal for all mechanisms; requires specific WKY rat as a normotensive control.[11] |
| DOCA-Salt Model | Mineralocorticoid-Induced | Salt-sensitive, low-renin hypertension; volume expansion.[2][13] | Robust and reproducible hypertension; neurogenic component involved; good for studying salt sensitivity.[2][14] | Requires surgery (uninephrectomy) and chronic treatment; not representative of all forms of hypertension.[1][15] |
| Angiotensin II (Ang II) Infusion | Hormone-Induced | High-renin hypertension; potent vasoconstriction and inflammation.[16][17] | Rapid and severe hypertension development; directly tests compounds that may interfere with the Renin-Angiotensin System (RAS).[16][18] | Requires surgical implantation of an osmotic minipump; may not reflect the chronicity of essential hypertension.[19] |
PART II: Core Protocols for Hypertension Models
Ethical treatment and handling of animals are paramount. All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
General Experimental Workflow
The overall process for evaluating a test compound follows a structured path from model selection and induction to final data analysis.
Caption: High-level overview of the preclinical evaluation workflow.
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is genetic and requires no induction. The protocol focuses on proper handling and measurement.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[11] Hypertension in SHRs typically begins at 4-6 weeks and is established by 16 weeks.[10]
-
Acclimatization: Upon arrival, house rats for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Procedure:
-
Handle the rats daily for several days to acclimate them to the researchers and reduce handling stress.
-
If using tail-cuff for blood pressure, conduct daily training sessions for 5-7 days to accustom the animals to the restrainer and cuff apparatus.[20]
-
Begin baseline blood pressure measurements once animals are fully grown and hypertension is established (typically 12-16 weeks of age).
-
Group animals based on baseline blood pressure to ensure no significant differences between treatment groups before dosing.
-
Administer the spiro-benzoxazine compound or vehicle according to the study design (e.g., daily oral gavage for 4 weeks).
-
Monitor blood pressure at regular intervals throughout the study.
-
Protocol 2: Deoxycorticosterone Acetate (DOCA)-Salt Model
This is a surgically and pharmacologically induced model of mineralocorticoid hypertension.[2][13]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220g).
-
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Sterile surgical instruments
-
1% NaCl + 0.2% KCl drinking water[21]
-
-
Procedure:
-
Acclimatization & Baseline: Acclimatize animals for one week and record baseline blood pressure and body weight.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose one of the kidneys (e.g., the left kidney).[15]
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.[1]
-
Close the muscle and skin layers with sutures or staples.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
DOCA Administration:
-
Salt Loading:
-
Immediately following the uninephrectomy, replace standard drinking water with 1% NaCl + 0.2% KCl solution.[21]
-
-
Sham Control Group: Sham-operated animals should undergo the same surgical procedure without the removal of the kidney, receive vehicle injections, and be given normal drinking water.
-
Monitoring: Monitor blood pressure weekly. Hypertension typically develops over 3-5 weeks.[1][14] Once stable hypertension is achieved, begin therapeutic dosing with the spiro-benzoxazine compound.
-
Protocol 3: Angiotensin II (Ang II) Infusion Model
This model uses continuous infusion of Ang II via an osmotic minipump to induce severe hypertension.[16][17]
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice.
-
Materials:
-
Angiotensin II
-
Sterile saline or 0.001N acetic acid for vehicle[18]
-
Osmotic minipumps (e.g., Alzet) with an appropriate infusion rate and duration (e.g., 2-4 weeks).
-
Anesthetic and sterile surgical instruments.
-
-
Procedure:
-
Acclimatization & Baseline: Acclimatize animals for one week and record baseline blood pressure.
-
Minipump Preparation:
-
Surgical Implantation (Day 0):
-
Anesthetize the animal.
-
Shave the fur on the back, between the scapulae.
-
Make a small midline skin incision.[16]
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled minipump into the pocket, with the flow moderator pointing away from the incision.[16]
-
Close the incision with wound clips or sutures.
-
Provide post-operative analgesia.
-
-
Monitoring: Blood pressure will rise rapidly, often stabilizing within 7 days.[19] Begin therapeutic dosing with the spiro-benzoxazine compound either prophylactically (at the time of pump implantation) or after hypertension is established.
-
PART III: Evaluating Antihypertensive Efficacy
Accurate measurement of blood pressure is the primary endpoint for these studies. The two most common methods offer a trade-off between accuracy and invasiveness.[20]
| Technique | Principle | Throughput | Key Advantages | Key Disadvantages |
| Tail-Cuff Plethysmography | Non-invasive occlusion of the tail artery and detection of blood flow return.[22] | High | Non-invasive, allows for repeated measures on the same animal over time, cost-effective.[20] | Prone to stress-induced artifacts, requires extensive animal training, less accurate for diastolic pressure.[22][23] |
| Radiotelemetry | Surgically implanted transmitter that directly measures intra-arterial pressure.[24] | Low | "Gold standard" for accuracy; allows continuous, 24/7 monitoring in conscious, unrestrained animals.[24][25] | Invasive surgery required, high cost, lower throughput, potential for post-operative complications.[22][26] |
Protocol 4: Blood Pressure Measurement by Tail-Cuff Plethysmography
-
Apparatus: A commercial tail-cuff system (e.g., CODA®, ADInstruments) with an appropriate-sized restrainer and tail cuff.[22][27]
-
Procedure:
-
Acclimatization: For 5-7 consecutive days before baseline readings, place the rat in the restrainer for 10-15 minutes to acclimate to the procedure. This is critical to minimize restraint-induced stress.[20]
-
Warmth: Gently warm the animal/tail (e.g., with a heating pad or lamp) for 5-10 minutes before measurement to ensure adequate blood flow to the tail for pulse detection.[23]
-
Measurement:
-
Secure the rat in the restrainer.
-
Place the occlusion and sensor cuffs on the base of the tail.
-
Initiate the measurement cycle on the system software.
-
Perform a set of 15-25 cycles per session. Discard the first 5 acclimation cycles.[23]
-
A successful measurement is recorded when the animal is calm and readings are stable.
-
-
Data Recording: Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Note that DBP is generally less reliable with this method.[27]
-
Protocol 5: Blood Pressure Measurement by Radiotelemetry
This protocol requires aseptic surgical skills and is considered the gold standard.[25][28]
-
Apparatus: A commercial radiotelemetry system (e.g., Data Sciences International - DSI) including implantable transmitters, receivers, and data acquisition software.
-
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat under sterile surgical conditions.
-
The transmitter body is typically placed in the abdominal cavity.[24]
-
The pressure-sensing catheter is inserted and secured into the abdominal aorta or femoral artery. For mice, the carotid artery is often used.[24][25]
-
Close all incisions and provide comprehensive post-operative care, including analgesia and monitoring for recovery.
-
-
Recovery: Allow the animal to recover for at least 7-10 days post-surgery before recording any baseline data. This ensures the animal has returned to a normal physiological state.
-
Data Acquisition:
-
House the animal in its home cage placed on top of a receiver.
-
The system will continuously record blood pressure, heart rate, and activity data from the freely moving animal.[29]
-
Data can be collected 24 hours a day, allowing for analysis of circadian variations in blood pressure.
-
-
PART IV: Assessing Target Organ Damage
Chronic hypertension causes pathological changes in the heart, kidneys, and vasculature. Evaluating these changes provides crucial information on the organ-protective effects of the spiro-benzoxazine compound beyond simple blood pressure reduction.
-
Procedure (Terminal):
-
At the end of the study, record the final body weight.
-
Anesthetize the animal deeply and collect a terminal blood sample via cardiac puncture for biomarker analysis (e.g., creatinine for renal function).
-
Perfuse the animal with saline followed by 10% neutral buffered formalin.
-
Excise the heart, kidneys, and a section of the thoracic aorta.
-
Blot the heart dry and record its total weight. The heart weight to body weight ratio is a key indicator of cardiac hypertrophy.[17][30]
-
Process the tissues for histological analysis.
-
Histological Analysis Protocols
-
Cardiac Hypertrophy:
-
Fibrosis (Cardiac and Renal):
-
Stain heart and kidney sections with Masson's Trichrome or Picrosirius Red.
-
These stains color collagen blue or red, respectively, allowing for the quantification of interstitial and perivascular fibrosis using image analysis software.
-
References
- 1. ijvets.com [ijvets.com]
- 2. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 11. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. benchchem.com [benchchem.com]
- 17. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 18. ahajournals.org [ahajournals.org]
- 19. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. kentscientific.com [kentscientific.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Blood Pressure Monitoring Using Radio Telemetry Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 28. aalas [aalas.kglmeridian.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Diet-induced steatohepatitis does not cause heart failure with preserved ejection fraction in male middle-aged C57BL/6N mice | PLOS One [journals.plos.org]
Application Notes & Protocols: Development of Spiro-Benzoxazine Derivatives as Anticancer Agents
Introduction: The Emergence of Spiro-Benzoxazine Scaffolds in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds are of paramount importance due to their structural diversity and proven pharmacological activity.[1] Benzoxazines, a class of benzo-fused heterocyclic scaffolds containing nitrogen and oxygen, have garnered significant attention for their wide range of biological activities, including potent antitumor effects.[2] The incorporation of a spirocyclic moiety—a structural motif where two rings are connected through a single, shared carbon atom—imparts a unique three-dimensional architecture to the benzoxazine core. This spiro-fusion introduces conformational rigidity and novel steric properties, which can lead to enhanced binding affinity and selectivity for specific biological targets.
This guide provides a comprehensive overview of the methodologies involved in the development of spiro-benzoxazine derivatives as anticancer agents, from initial synthesis to preclinical in vivo evaluation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale behind critical experimental choices.
Part 1: Synthesis and Characterization of Spiro-Benzoxazine Derivatives
The synthetic versatility of the benzoxazine scaffold allows for the introduction of various functional groups and the fusion of different ring systems, enabling the creation of diverse chemical libraries for screening.[2] A common and effective strategy involves a multi-component reaction to construct the core spiro-heterocyclic system.
Protocol 1.1: Synthesis of a Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Core
This protocol describes a representative synthesis for a spiro-benzoxazine derivative, which has been identified as a potent inhibitor of Histone Deacetylases (HDACs).[3]
Rationale: The spiro[benzoxazine-piperidine] scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid conformation allows for precise orientation of substituents to interact with target proteins, while the piperidine moiety offers a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]
Step-by-Step Methodology:
-
Step A: Synthesis of the N-Boc-4-piperidone intermediate: This starting material is commercially available or can be synthesized using standard methods. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing unwanted side reactions at the piperidine nitrogen during subsequent steps.
-
Step B: Reaction with 2-Aminophenol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) and a substituted 2-aminophenol (1.1 equivalents) in an anhydrous solvent such as toluene or methanol.
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The choice of solvent and catalyst can significantly impact reaction time and yield. Anhydrous conditions are critical to prevent hydrolysis of intermediates.
-
-
Step C: Cyclization and Spiro-Ring Formation: The reaction proceeds via an initial imine formation followed by an intramolecular cyclization to form the benzoxazine ring system, with the C4 of the piperidone becoming the spiro-carbon.
-
Step D: Purification:
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane.
-
Trustworthiness: The purity of the final compound is paramount for accurate biological evaluation. Fractions should be analyzed by TLC, and pure fractions pooled and concentrated.
-
-
Step E: Characterization:
-
Confirm the structure of the synthesized spiro-benzoxazine derivative using:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered screening approach is essential to identify promising lead compounds from a library of synthesized derivatives. The initial step involves assessing general cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic assays for active compounds.
Workflow for In Vitro Screening
Caption: In vitro screening cascade for spiro-benzoxazine derivatives.
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a robust and widely used method for initial screening and determination of the half-maximal inhibitory concentration (IC₅₀).[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each spiro-benzoxazine derivative in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Expert Insight: The final DMSO concentration in the media should be kept below 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO only) is mandatory.
-
Add the diluted compounds to the wells and incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis in software like GraphPad Prism.
-
Data Presentation: Comparative Cytotoxicity
Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity.
| Compound ID | Spiro-Benzoxazine Derivative | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| SBZ-01 | Example Derivative 1 | 2.5 | 4.1 | 7.8 |
| SBZ-02 | Example Derivative 2 | 0.9 | 1.2 | 3.5 |
| Doxorubicin | Positive Control | 0.5 | 0.8 | 1.1 |
Part 3: Mechanism of Action (MOA) Deconvolution
Spiro-benzoxazine derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes and the induction of programmed cell death.[1][3][6]
Key Signaling Pathways Targeted by Benzoxazine Derivatives
Several studies point towards the inhibition of DNA Damage Response (DDR) pathways as a key mechanism. Specifically, certain benzoxazine derivatives act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks.[6]
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Large-Scale Synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a key scaffold in medicinal chemistry. The synthesis is based on the one-pot condensation of isatoic anhydride with 4-piperidone hydrochloride. This document provides a step-by-step methodology suitable for large-scale production, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this important spirocyclic compound.
Introduction: The Significance of this compound
Spirocyclic systems have gained significant attention in drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties compared to their non-spirocyclic counterparts.[1] The rigid nature of the spirocyclic scaffold can enhance binding affinity to biological targets and improve metabolic stability.[2] The this compound core is a privileged structure found in a variety of biologically active compounds, including antihypertensive agents and histone deacetylase (HDAC) inhibitors.[2][3] The development of a scalable and efficient synthesis for this key intermediate is therefore of high importance for the pharmaceutical industry.
Synthetic Strategy: A One-Pot Condensation Approach
The chosen synthetic route for the large-scale production of this compound is a one-pot reaction between isatoic anhydride and 4-piperidone. This method is advantageous for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Reaction Mechanism
The reaction proceeds through a cascade of events initiated by the nucleophilic attack of the secondary amine of 4-piperidone on one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening of the anhydride and subsequent intramolecular cyclization to form the spirocyclic product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid from the 4-piperidone hydrochloride starting material.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isatoic Anhydride | 98% | Commercially Available |
| 4-Piperidone Hydrochloride | 98% | Commercially Available |
| Triethylamine | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
Equipment
-
Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
Large-scale filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen.
-
Reagent Charging: To the reactor, add isatoic anhydride (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5-10 volumes). Begin stirring to form a suspension.
-
Base Addition: In a separate container, dissolve 4-piperidone hydrochloride (1.1 eq) and triethylamine (1.2 eq) in DMF (2-3 volumes).
-
Reaction Initiation: Slowly add the 4-piperidone/triethylamine solution to the stirred suspension of isatoic anhydride in the reactor via an addition funnel over 30-60 minutes. An exotherm may be observed. Maintain the internal temperature below 40 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (20-30 volumes) with vigorous stirring. A precipitate will form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of water to remove DMF and triethylamine hydrochloride.
-
Wash the filter cake with a cold mixture of ethyl acetate/hexanes (1:1) to remove non-polar impurities.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate can be performed.
Characterization Data
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210-215 °C |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ = 219.11 |
| Purity (HPLC) | ≥98% |
Safety and Handling
Isatoic Anhydride:
-
Hazards: May cause an allergic skin reaction and serious eye irritation.[4][5][6][7]
-
Precautions: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[4][5][6][7] In case of contact, wash skin and rinse eyes thoroughly.[4][5][7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources.[4][6]
4-Piperidone Hydrochloride:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area. Wear appropriate PPE.
Triethylamine:
-
Hazards: Highly flammable liquid and vapor. Toxic if inhaled and in contact with skin. Causes severe skin burns and eye damage.
-
Precautions: Use in a fume hood. Keep away from heat and ignition sources. Wear appropriate PPE.
N,N-Dimethylformamide (DMF):
-
Hazards: Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
-
Precautions: Use in a fume hood with adequate ventilation. Wear appropriate PPE.
Large-Scale Synthesis Considerations:
-
All operations should be conducted behind a blast shield.
-
Ensure proper grounding of all equipment to prevent static discharge.
-
Have appropriate spill control materials readily available.[6]
-
A thorough risk assessment should be performed before commencing any large-scale synthesis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature slightly. Ensure efficient stirring. |
| Product loss during work-up | Ensure complete precipitation by using ice-cold water and adequate stirring time. | |
| Impure Product | Incomplete removal of starting materials or by-products | Optimize washing steps during work-up. Consider recrystallization for higher purity. |
| Dark-colored Product | Reaction temperature too high | Maintain strict temperature control during the reaction. |
Visualization of the Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The one-pot condensation of isatoic anhydride and 4-piperidone is an efficient approach that yields the desired product in good purity and yield. Adherence to the detailed procedure and safety precautions will enable the successful and safe production of this valuable spirocyclic building block for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. | Semantic Scholar [semanticscholar.org]
- 4. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]
- 7. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
Application Notes and Protocols for the Purification of Spiro-Benzoxazine Reaction Products
Introduction: The Critical Role of Purity in Spiro-Benzoxazine Chemistry
Spiro-benzoxazines are a unique class of heterocyclic compounds that, upon thermal curing, undergo a ring-opening polymerization (ROP) to form high-performance polybenzoxazines without the release of volatile byproducts.[1] Their rigid, non-coplanar spiro-centric structure can impart exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties to the resulting thermoset polymers.[1] These characteristics make them highly desirable for advanced applications in aerospace, electronics, and high-temperature adhesives.[1]
The synthesis of benzoxazines, including spiro-variants, is typically achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[2][3][4] While elegant, this one-pot reaction can yield a mixture of products, including unreacted starting materials, oligomeric species, and other side products. The presence of these impurities, particularly residual phenols, is known to have a profound impact on the material's properties, most notably by catalytically lowering the polymerization temperature and altering the final network structure.[1][5] Therefore, achieving high purity of the spiro-benzoxazine monomer is not merely an academic exercise; it is a prerequisite for obtaining materials with predictable, consistent, and optimal performance. This guide provides a strategic overview and detailed protocols for the purification of spiro-benzoxazine reaction products, ensuring a high degree of scientific integrity and reproducibility.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in the crude reaction mixture. In a typical spiro-benzoxazine synthesis, the following impurities are common:
-
Unreacted Starting Materials: Residual spiro-phenol, primary amine, and paraformaldehyde. Phenolic impurities are particularly problematic as they act as catalysts for the ring-opening polymerization.[1][5]
-
Oligomers: Low molecular weight polymeric chains can form, especially under prolonged reaction times or elevated temperatures. These can be identified by techniques like Gel-Permeation Chromatography (GPC).[6][7]
-
Side Products: Reactions can occasionally lead to the formation of other structures, such as compounds with Mannich bridges, which can be minimized through careful control of reaction conditions.[8]
-
Solvent and Reagents: The synthesis solvent (e.g., toluene, dioxane) and any reagents used in the workup must be thoroughly removed.
Section 2: Strategic Approach to Purification
A multi-step approach is almost always necessary to achieve high purity. The choice of techniques depends on the physical state of the crude product (solid, oil, or semi-solid) and the nature of the impurities. The following workflow provides a logical decision-making process for purifying a typical spiro-benzoxazine product.
Caption: General purification workflow for spiro-benzoxazine products.
Section 3: Core Purification Protocols
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
Principle: This is the first and most crucial step to remove the bulk of water-soluble and acidic impurities. Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[9][10] A dilute basic wash (e.g., NaOH) is highly effective at deprotonating and solubilizing unreacted acidic phenols into the aqueous phase, leaving the desired neutral benzoxazine in the organic layer.[4][11]
Step-by-Step Methodology:
-
Dissolution: After the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, proceed directly. If the reaction was solvent-free, dissolve the crude product in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[11][12] The volume should be sufficient to ensure the product is fully dissolved.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 1.0 N NaOH).[11][13]
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake gently for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2-4) one to two more times to ensure complete removal of phenolic impurities.
-
Water Wash: Wash the organic layer with an equal volume of distilled water to remove any residual base. Repeat this water wash two to three times.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Column Chromatography
Principle: Column chromatography is a powerful technique for separating compounds based on their differing polarities.[14] A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or mixture of solvents (the mobile phase or eluent) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds interact more strongly with the polar silica gel and travel slower, thus effecting separation.
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4, and is well-separated from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply this concentrated solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin to apply gentle pressure (if using flash chromatography) or allow gravity to work. Continuously add fresh eluent to the top of the column so it never runs dry.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots under a UV lamp or with a chemical stain.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified spiro-benzoxazine. A specific spiro-centered benzoxazine has been successfully purified using an ethyl acetate:hexane (70:30) mixture as the eluent.[1]
Table 1: Common Solvent Systems for Column Chromatography of Benzoxazines
| Eluent System (v/v) | Relative Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | The most common system. Ratio is adjusted (e.g., 3:1 to 1:2) to achieve desired separation.[15] |
| Dichloromethane / Ethyl Acetate | Medium | Used for separating moderately polar benzoxazines and impurities. |
| Toluene / Ethyl Acetate | Medium | An alternative to chlorinated solvents. |
Protocol 3: Recrystallization
Principle: Recrystallization is the gold standard for purifying solid organic compounds.[14] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[16] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) dissolved in the cold solvent.[16]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the spiro-benzoxazine is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Methanol has been successfully used for recrystallizing spiro-benzoxazines.[1]
-
Dissolution: Place the solid product (from chromatography or a crude solid) in a flask. Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.
Section 4: Purity Assessment and Characterization
No purification is complete without rigorous verification of the final product's identity and purity. Multiple analytical techniques should be employed, as each provides complementary information.[15]
Table 2: Analytical Techniques for Purity Verification
| Technique | Information Obtained | Indicator of High Purity |
|---|---|---|
| ¹H and ¹³C NMR | Confirms chemical structure and detects proton/carbon-containing impurities. | Correct chemical shifts and integration ratios for all protons/carbons; absence of peaks from starting materials or side products.[1][17][18] |
| DSC | Determines melting point and polymerization temperature. | A sharp, distinct melting endotherm and a high-temperature polymerization exotherm.[1][15][18] |
| FTIR | Confirms the presence of key functional groups. | Presence of characteristic oxazine ring absorptions and absence of broad O-H stretch from phenolic impurities.[17][19] |
| HPLC / GPC | Quantifies purity and assesses molecular weight distribution. | A single, sharp peak in the HPLC chromatogram; narrow molecular weight distribution in GPC.[6][7] |
Expert Insight on Purity: The impact of purification is dramatically illustrated by Differential Scanning Calorimetry (DSC). Crude benzoxazine products often show a broad or lowered polymerization exotherm due to the catalytic effect of impurities.[1][5] In contrast, a highly purified spiro-benzoxazine will exhibit a high curing temperature, indicating the intrinsic reactivity of the monomer itself.[1] Similarly, ¹H NMR spectra of crude products may show residual peaks from starting materials, whereas the spectrum of the final product should be clean, with sharp, well-resolved signals corresponding only to the target molecule.[15][18]
Conclusion
The purification of spiro-benzoxazine reaction products is a critical, multi-step process that directly influences the resulting polymer's properties. A systematic approach, beginning with an aqueous workup to remove bulk impurities, followed by either column chromatography or recrystallization, is essential for achieving high purity. Rigorous analytical validation using techniques like NMR and DSC is mandatory to confirm the success of the purification. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently produce high-purity spiro-benzoxazine monomers, paving the way for the development of next-generation, high-performance materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | MDPI [mdpi.com]
- 9. organomation.com [organomation.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. studymind.co.uk [studymind.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro-Benzoxazine Synthesis
Welcome to the technical support center for spiro-benzoxazine synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of synthesizing these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of technical expertise, validated experimental insights, and authoritative references to ensure the integrity and reproducibility of your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of spiro-benzoxazines, which are typically formed via a Mannich-like condensation of a spiro-phenolic precursor, a primary amine, and formaldehyde.
Issue 1: Low or No Product Yield
Question: I've followed the general protocol, but my final yield of the spiro-benzoxazine is disappointingly low, or I've only recovered starting materials. What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reactant purity, or inefficient workup. Let's break down the potential culprits.
Probable Causes & Step-by-Step Solutions:
-
Incomplete Reaction: The Mannich condensation may not have reached completion.
-
Solution 1: Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reflux time. Some syntheses can require up to 24-36 hours.[1][2]
-
Solution 2: Increase Temperature: If extending the time is ineffective, a higher temperature may be required to overcome the activation energy. If you are using toluene (b.p. ~111°C), consider switching to a higher boiling point solvent like xylene (b.p. ~140°C).[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction rate.
-
Solution: While non-polar aromatic solvents like toluene and xylene are common, the polarity may need adjustment depending on your specific substrates.[1][3] For more polar starting materials, a solvent system with a higher dielectric constant might be beneficial. However, protic solvents should generally be avoided as they can interfere with the condensation reaction.
-
-
Reactant Stoichiometry & Purity: The molar ratios are critical, and impurities can halt or divert the reaction.
-
Solution 1: Verify Stoichiometry: The typical stoichiometry for a bis-benzoxazine synthesis is 1 equivalent of the bisphenol, 2 equivalents of the primary amine, and 4 equivalents of formaldehyde (often used as paraformaldehyde).[4] Ensure your calculations are correct.
-
Solution 2: Assess Reactant Purity: Use freshly opened or purified reagents. Paraformaldehyde can depolymerize over time, and amines can oxidize. Phenolic impurities in your starting material can sometimes interfere with the desired reaction pathway.[3]
-
-
Formation of Side Products: Oligomerization is a common side reaction that consumes starting materials and complicates purification.[5]
-
Solution: This is often controlled by temperature and reactant concentration. Try running the reaction at a slightly lower temperature for a longer period. Ensuring a truly anhydrous environment can also minimize side reactions.
-
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Product Purification Difficulties
Question: My crude product is an oily, intractable mixture that is difficult to purify by recrystallization or column chromatography. How can I obtain a pure, crystalline product?
Answer: Purification is often the most challenging step. The presence of oligomers, unreacted starting materials, and other side products can inhibit crystallization and cause streaking on silica gel columns.
Probable Causes & Step-by-Step Solutions:
-
Presence of Oligomers: Benzoxazine syntheses can produce low-molecular-weight oligomers alongside the desired monomer. These are often sticky, amorphous solids or oils.
-
Solution 1: Aqueous Base Wash: Before other purification steps, dissolve the crude product in a suitable organic solvent (e.g., chloroform or dichloromethane) and perform several liquid-liquid extractions with a dilute aqueous NaOH solution (e.g., 2 N).[4] This will remove unreacted phenolic starting materials and some acidic impurities. Follow with washes with distilled water to remove residual base.
-
Solution 2: Column Chromatography: This is the most effective method for removing both oligomers and other impurities.[2] A systematic approach to selecting your mobile phase is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate.[2]
-
Solution 3: Preparative TLC: For small-scale reactions or particularly difficult separations, preparative TLC can isolate the desired product band with high purity.
-
-
Inappropriate Recrystallization Solvent: The crude product may be soluble in a wide range of solvents, but finding one that provides good differential solubility for crystallization is crucial.
-
Solution: Systematically screen solvents. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common successful solvents for spiro-benzoxazines include ethyl acetate, methanol, or mixtures like hexane/ethyl acetate.[3] The goal is to obtain pure, shiny solid crystals.[3]
-
The purity of your benzoxazine monomer has a dramatic effect on its thermal properties. Impurities, particularly residual phenols, can catalytically lower the temperature of the ring-opening polymerization (ROP).[3] As seen in the table below, highly purified samples show sharper melting points and distinct, high-temperature curing exotherms in Differential Scanning Calorimetry (DSC) analysis.[6]
| Purification Stage | Appearance | Melting Point (T_m) | Curing Exotherm (T_cure) |
| Crude Product | Oily Solid | Broad / Indistinct | Broad, often with low-temp shoulder |
| After Base Wash | Solid | Sharper, but still broad | Sharper, shoulder may persist |
| After Column | Crystalline Powder | Sharp | Distinct, high-temperature peak |
| After Recrystallization | Needle-like Crystals | Very Sharp (e.g., 224-249 °C)[3] | Sharp, single high-temp peak (e.g., 240–275 °C)[3] |
Data compiled from principles described in cited literature.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of spiro-benzoxazine synthesis? A: The synthesis is a Mannich condensation reaction, which is a three-component reaction involving an active hydrogen compound (the phenol), formaldehyde, and a primary amine. The reaction proceeds through the formation of an intermediate aminomethylphenol, which then undergoes intramolecular cyclization via condensation with another molecule of formaldehyde and the phenolic hydroxyl group to form the oxazine ring.
Caption: Simplified mechanism of spiro-benzoxazine formation.
Q2: Can I use aqueous formaldehyde instead of paraformaldehyde? A: While paraformaldehyde is more common due to its anhydrous nature, aqueous formaldehyde solutions (formalin) can be used. However, this introduces water into the reaction, which can promote side reactions and may require a Dean-Stark trap or other methods to remove water to drive the reaction to completion. For sensitive substrates, paraformaldehyde is recommended.[4]
Q3: My amine is a solid at room temperature. Does this affect the reaction? A: No, as long as it dissolves in the reaction solvent at the reflux temperature. Ensure the amine is fully dissolved before judging the reaction's progress. Common solid amines like aniline or p-toluidine are routinely used.[3]
Q4: Are catalysts necessary for the synthesis? A: The Mannich condensation for benzoxazine synthesis is typically performed without an external catalyst.[4][7] The reaction is thermally driven. However, the subsequent ring-opening polymerization to form the polybenzoxazine thermoset can be accelerated by both acidic and basic catalysts.[8] It is crucial to purify the monomer to remove any impurities that might inadvertently catalyze premature polymerization during storage or processing.[3]
Q5: What are the best characterization techniques to confirm my product? A: A combination of techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR: This is the most definitive method. Look for the characteristic proton signals of the oxazine ring, specifically the O-CH₂-N and Ar-CH₂-N protons. In ¹H NMR, these typically appear as singlets or doublets between 4.5 and 5.5 ppm.[3]
-
FT-IR Spectroscopy: Look for the disappearance of the broad phenolic O-H stretch from the starting material and the appearance of characteristic peaks for the oxazine ring, such as the C-O-C asymmetric stretch around 1230 cm⁻¹.[5]
-
Differential Scanning Calorimetry (DSC): DSC is excellent for assessing purity and thermal behavior. A pure monomer will show a sharp melting point (T_m) followed by a distinct exothermic peak at high temperature (e.g., >200 °C), which corresponds to the ring-opening polymerization.[3][4]
Standard Experimental Protocol: Synthesis of a Spiro-Benzoxazine Monomer
This protocol provides a generalized, step-by-step methodology. Note: Molar equivalents and reaction times should be optimized for your specific substrates.
Materials:
-
Spiro-bisphenol derivative (1.0 eq.)
-
Primary amine (2.0 eq.)
-
Paraformaldehyde (4.0 eq.)
-
Anhydrous Toluene (or Xylene)
-
2 N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the spiro-bisphenol (1.0 eq.), primary amine (2.0 eq.), and paraformaldehyde (4.0 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the bisphenol).
-
Heating & Reflux: Heat the mixture to reflux (approx. 110-115 °C for toluene) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically run for 6 to 24 hours.[1][4]
-
Cooling & Solvent Removal: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in dichloromethane or chloroform. Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with 2 N NaOH solution to remove unreacted phenol.[4]
-
Wash three times with distilled water.
-
Wash once with saturated brine solution to aid in phase separation.
-
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of the solvent.
-
Concentration & Purification: Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification Option A (Recrystallization): Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to obtain pure crystals.[3]
-
Purification Option B (Column Chromatography): If the product is an oil or recrystallization is ineffective, purify the crude material by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[2]
-
-
Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and DSC.
References
- 1. Spiro-Twisted Benzoxazine Derivatives Bearing Nitrile Group for All-Solid-State Polymer Electrolytes in Lithium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Welcome to the technical support center for the synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable spirocyclic scaffold. Here, we address common experimental challenges with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the synthesis of this compound?
Low yields in the synthesis of complex heterocyclic systems like spiro-benzoxazinones can often be traced back to several critical factors. A systematic approach to troubleshooting is the most effective strategy.[1] The synthesis typically proceeds via a multi-step, one-pot reaction involving a phenolic precursor, a primary amine (or ammonia source), and a ketone, often with formaldehyde or a formaldehyde equivalent. This can be viewed as a variation of the Mannich reaction.[2]
Core Areas to Investigate:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Purity of Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.
-
Atmospheric Contamination: Moisture and oxygen can be detrimental, especially in reactions involving sensitive intermediates.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and reduced reaction rates.[1]
-
Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[1]
Troubleshooting Guide 1.1: Addressing Low Yields
Issue: The final yield of this compound is below expectations, with significant starting material remaining or the formation of multiple unidentified byproducts.
Workflow for Optimization:
References
Technical Support Center: Synthesis of Spiro-benzoxazine Piperidines
Welcome to the technical support center for the synthesis of spiro-benzoxazine piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Spiro-benzoxazine piperidines are valuable scaffolds in drug discovery, notably as histone deacetylase (HDAC) inhibitors and central nervous system agents.[1][2] However, their synthesis, which typically relies on a Mannich-type condensation, can be fraught with challenges leading to low yields and difficult purifications.
This document provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality of side reactions and offering validated troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a low yield of a sticky, insoluble brown substance instead of my target spiro-benzoxazine piperidine. What is happening and how can I fix it?
Answer: This is the most common issue in benzoxazine synthesis and is almost always due to premature, thermally induced ring-opening polymerization of the benzoxazine monomer.[3][4]
Causality: The "Why"
The synthesis of the benzoxazine ring is a delicate balance. The same conditions used to form the monomer can, if not properly controlled, initiate its cationic ring-opening polymerization (ROP).[5] The mechanism involves the formation of an iminium ion intermediate from the piperidine and formaldehyde, which then reacts with the phenol.[6][7] However, trace amounts of acid, impurities in the starting materials (especially residual phenol), or excessive heat can catalyze the opening of the newly formed oxazine ring. This generates a carbocation that rapidly reacts with other monomers or phenol molecules, leading to an uncontrolled polymerization and the formation of a high-molecular-weight, cross-linked polybenzoxazine network, which presents as an intractable material.[8][9]
Troubleshooting Protocol: Mitigating Polymerization
-
Strict Temperature Control: This is the most critical parameter. The reaction should be kept at the lowest possible temperature that still allows for monomer formation. High temperatures (often >100 °C) significantly accelerate the unwanted polymerization.[9] Start with lower temperatures (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Solvent Selection: The choice of solvent can influence both reactant solubility and heat transfer.
-
Recommended: Toluene or 1,4-dioxane are excellent choices as they are relatively non-polar and allow for good temperature control.
-
Avoid: Protic solvents like ethanol or methanol can participate in side reactions. Highly polar aprotic solvents like DMF or DMSO can sometimes accelerate byproduct formation and make product isolation more difficult.
-
-
Stoichiometry and Reagent Purity:
-
Use a precise 1:2:1 molar ratio of phenol:formaldehyde:piperidine derivative. An excess of formaldehyde is a major contributor to oligomerization.
-
Use high-purity reagents. Paraformaldehyde is preferred over aqueous formaldehyde (formalin) to maintain anhydrous conditions. Ensure the phenol is free of acidic impurities.
-
-
pH Control: The reaction is self-catalyzed but sensitive to external acids. If your phenol has acidic impurities, consider purification via recrystallization or a mild basic wash followed by drying before the reaction.
Visualizing the Competing Pathways
The following diagram illustrates the desired monomer synthesis pathway versus the undesired polymerization side reaction.
Caption: Competing reaction pathways in spiro-benzoxazine synthesis.
Question 2: My NMR analysis shows multiple isomers or unexpected byproducts. What could be the cause?
Answer: This issue often points to problems with regioselectivity, especially when using substituted phenols, or the formation of stable side products like Mannich bases.
Causality: The "Why"
-
Regioselectivity: The Mannich reaction proceeds via electrophilic aromatic substitution on the phenol ring.[7] The substitution occurs at the ortho position to the hydroxyl group. If you are using a para-substituted phenol, the reaction is straightforward. However, with a meta-substituted phenol, two different ortho positions are available, potentially leading to a mixture of regioisomers which can be very difficult to separate.
-
Formation of Mannich Bases: Incomplete cyclization can lead to the formation of stable aminomethylated phenol intermediates, often called Mannich bases (e.g., 2-((piperidin-1-yl)methyl)phenol).[6] These are common byproducts if the reaction is not driven to completion or if the temperature is too low for the final ring-closing step.
-
Oxidation: Spiro-benzoxazines, particularly the phenol moiety, can be susceptible to oxidation, leading to colored impurities. This is more prevalent if the reaction is run for extended periods at high temperatures or exposed to air.
Troubleshooting Protocol: Improving Selectivity and Purity
-
Optimize for Regioselectivity:
-
Starting Material Choice: Whenever possible, use a phenol that is symmetrically substituted or blocked at the para position to avoid regioisomers.
-
Reaction Conditions: While challenging to control, sometimes lower temperatures can favor the sterically less hindered position. Screening different solvents may also have a minor influence on the isomeric ratio.
-
-
Drive the Reaction to Completion:
-
Extended Reaction Time: Monitor the disappearance of the starting phenol by TLC. If the reaction stalls, a modest increase in temperature (e.g., by 10 °C) for the final few hours can help drive the final cyclization step.
-
Water Removal: The reaction releases water. Using a Dean-Stark trap with a solvent like toluene can help drive the equilibrium towards the product, ensuring complete cyclization.
-
-
Prevent Oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
-
Purification: Column chromatography is often necessary to remove closely related impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Data Presentation: Recommended Reaction Conditions
The optimal conditions can vary based on the specific phenol and piperidine derivative used. The following table provides a starting point for optimization.
| Phenol Type | Recommended Solvent | Temperature Range (°C) | Key Considerations |
| Phenol (unsubstituted) | Toluene | 80 - 95 °C | Prone to polymerization if overheated. |
| p-Cresol | 1,4-Dioxane | 85 - 100 °C | Generally clean reaction. |
| p-Chlorophenol | Toluene | 90 - 105 °C | Electron-withdrawing group slows the reaction. |
| m-Cresol | Toluene | 75 - 90 °C | High risk of regioisomers. Requires careful monitoring and purification. |
Question 3: How do I design an effective purification strategy for my spiro-benzoxazine piperidine?
Answer: Purification requires removing unreacted starting materials, oligomeric byproducts, and any Mannich base intermediates. A multi-step approach is often most effective.
Causality: The "Why"
The crude product is a complex mixture. Unreacted phenol is acidic, the piperidine starting material and Mannich base byproducts are basic, while the desired product is typically neutral (though weakly basic). The oligomers are often non-polar but have a much higher molecular weight. This range of chemical properties can be exploited for an efficient purification workflow.
Workflow: Purification of Spiro-benzoxazine Piperidines
This workflow provides a logical sequence for isolating the pure product from a typical crude reaction mixture.
Caption: A standard workflow for the purification of spiro-benzoxazine piperidines.
Experimental Protocols
Protocol 1: General Synthesis of a Spiro-benzoxazine Piperidine
This protocol is a general starting point and should be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol (1.0 eq).
-
Reagents: Add the piperidine derivative (1.0 eq) and a suitable solvent (e.g., toluene, approx. 0.5 M concentration).
-
Formaldehyde Addition: While stirring, add paraformaldehyde (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-95 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Spiro-Benzoxazine Compounds
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for spiro-benzoxazine synthesis and bioactivity analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the biological efficacy of their synthesized compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and solve complex experimental issues. Low bioactivity is a multifaceted problem that often extends beyond the final biological assay; it frequently originates from the synthesis, purification, or characterization stages.
This center is structured to address issues from the most common and simple to the more complex and nuanced. We will begin with frequently asked questions for rapid diagnostics, followed by in-depth troubleshooting guides complete with detailed protocols and data interpretation advice.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial problems.
Q1: My final spiro-benzoxazine compound shows significantly lower bioactivity than expected. What's the first thing I should check?
A: The absolute first step is to rigorously verify the chemical structure and purity of your final compound. Bioactivity is intrinsically linked to molecular structure. Even minor impurities or a misidentified final product can lead to a complete loss of activity. Before questioning the biological assay, you must be 100% confident in your molecule. This involves a multi-pronged analytical approach.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential. Confirm the presence of characteristic proton signals for the oxazine ring, specifically the O-CH₂-N and Ar-CH₂-N protons.[1][2] The absence or shift of these peaks is a major red flag.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition, validating that you have indeed synthesized the target molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic absorption bands of the oxazine ring and the disappearance of the phenolic -OH peak from your starting material.[2][3]
An unconfirmed structure is the most common reason for unexpected biological results.
Q2: How critical are the purity of my starting materials (phenol, primary amine, paraformaldehyde)?
A: Extremely critical. The Mannich condensation, the cornerstone of most benzoxazine syntheses, is sensitive to impurities that can lead to unwanted side reactions and oligomer formation.[1][4]
-
Phenol Impurities: The presence of other phenolic compounds can lead to a mixture of benzoxazine products that are difficult to separate and may have different bioactivities. High curing temperatures during synthesis can sometimes suggest high purity, as phenolic impurities can catalyze the ring-opening polymerization at lower temperatures.[1]
-
Amine Impurities: Primary amines are often the source of the desired biological function. Using a low-purity amine can introduce analogues into your final product that may act as competitive inhibitors or be completely inactive.
-
Paraformaldehyde Quality: Use high-purity paraformaldehyde. Old or poorly stored paraformaldehyde can depolymerize unevenly, leading to inconsistent reaction stoichiometry and the formation of side products.
Always use reagents from reputable suppliers and consider re-purifying them if they are old or show visible signs of degradation.
Q3: I've confirmed the structure and purity, but the activity is still low. Could the specific stereoisomer be the issue?
A: Yes, this is a highly probable cause, especially for spiro-compounds. The spiro-carbon atom is a stereocenter, meaning your synthesis will typically produce a racemic mixture of two enantiomers unless a chiral synthesis route was employed. Biological targets like enzymes and receptors are chiral and often exhibit stereospecific binding. One enantiomer may be highly active while the other is significantly less active or even inactive.
If your literature reference for the expected bioactivity used a specific isomer, your racemic mixture will inherently show reduced activity. Consider performing chiral separation using techniques like Chiral High-Performance Liquid Chromatography (HPLC) to isolate and test the individual enantiomers.
Q4: My compound is pure, structurally confirmed, and I've considered stereoisomerism. What other chemical factors could be at play?
A: Compound stability and solubility in the assay medium are the next critical factors.
-
Solubility: Your compound must be fully dissolved in the assay buffer to interact with its biological target. Precipitated compound has zero bioactivity. Test the solubility of your compound under the exact conditions of your biological assay (buffer, pH, temperature).
-
Stability: The benzoxazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[5] This would destroy the active structure. Before a lengthy biological experiment, incubate your compound in the assay buffer for the full duration of the experiment and re-analyze it by HPLC or LC-MS to check for degradation.
Section 2: In-depth Troubleshooting Guides
Guide 1: Verifying Chemical Identity and Purity
Problem Statement: You observe inconsistent or low bioactivity in your synthesized spiro-benzoxazine. The root cause is suspected to be related to the compound's identity or the presence of impurities.
Expertise & Causality: A biological assay is only as reliable as the compound being tested. Impurities from the synthesis (e.g., unreacted starting materials, side-products, oligomers) can interfere with the assay, yield false negatives, or exhibit their own unexpected bioactivity or toxicity, confounding the results. Rigorous analytical verification is a non-negotiable step in drug discovery.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low bioactivity.
Experimental Protocols & Data Interpretation
Protocol 1: Standard Analytical Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the purified solid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL stock solution in a high-purity solvent like acetonitrile or methanol for MS and HPLC.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire standard proton and carbon spectra.
-
Trustworthiness Check: The integral values in the ¹H NMR should correspond to the number of protons in your proposed structure. The number of unique peaks in the ¹³C NMR should match the number of unique carbon atoms.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use ESI or a similar soft ionization technique to find the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Trustworthiness Check: The measured mass should be within 5 ppm of the calculated exact mass for your target compound's molecular formula.
-
-
HPLC Purity Analysis:
-
Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor with a UV detector at a wavelength where your compound has strong absorbance.
-
Trustworthiness Check: A pure compound should show a single, sharp peak. Purity should ideally be >95% for biological testing.
-
Data Presentation: Expected vs. Observed Analytical Data
| Analytical Technique | Expected Characteristic Signal for Spiro-Benzoxazine | Common Problem Indication |
| ¹H NMR | Doublet for O-CH₂ -N (~5.0-5.4 ppm) and a singlet for Ar-CH₂ -N (~4.0-4.7 ppm).[1] | Absence of these peaks; broad peaks suggest oligomerization or impurities. |
| ¹³C NMR | Resonances for O-C H₂-N (~80-90 ppm) and Ar-C H₂-N (~45-55 ppm). | Extra peaks indicate impurities or side products. |
| FTIR | Appearance of C-O-C stretch (~1230 cm⁻¹) and disappearance of broad phenolic O-H stretch (~3300-3500 cm⁻¹).[6] | A persistent broad O-H peak indicates unreacted phenol starting material. |
| HRMS | Measured mass matches calculated mass ± 5 ppm. | Significant mass deviation suggests wrong product or unexpected salt formation. |
Guide 2: Investigating Stereoisomers and Racemic Mixtures
Problem Statement: Your compound's identity and purity (>95%) are confirmed, but its bioactivity is a fraction of what is reported in the literature, or much lower than other compounds in your series.
Expertise & Causality: Biological systems are inherently three-dimensional and chiral. The binding pocket of a protein target is stereospecific, much like how only a right-handed glove fits a right hand. When a spiro-benzoxazine is synthesized without chiral control, it produces a 50:50 mixture of enantiomers (a racemate). If one enantiomer is 100 times more active than the other, a racemic mixture will appear to have only ~50% of the maximum possible activity. This effect can make a potentially potent drug candidate appear mediocre. Several spiro[benzoxazine-piperidin]-one derivatives have shown promise as potent inhibitors, where stereochemistry is likely critical.[7]
Workflow for Stereoisomer Investigation
Caption: Workflow for investigating stereoisomer-dependent bioactivity.
Protocol 2: Chiral Separation and Analysis
-
Method Development (Analytical Scale):
-
Screen various chiral HPLC columns (e.g., polysaccharide-based columns like Chiralpak®) with different mobile phases (typically normal phase like hexane/isopropanol or reverse phase).
-
The goal is to achieve baseline separation of the two enantiomers.
-
-
Preparative Separation:
-
Once a method is established, scale up to a preparative or semi-preparative chiral column.
-
Inject the racemic mixture and collect the eluent corresponding to each of the two separated peaks into distinct fractions.
-
-
Solvent Removal and Verification:
-
Evaporate the solvent from each collected fraction under reduced pressure.
-
Confirm the purity of each isolated enantiomer by re-injecting a small amount onto the analytical chiral column.
-
-
Biological Testing:
-
Prepare stock solutions of the racemic mixture, Enantiomer 1, and Enantiomer 2 at the same concentration.
-
Test all three samples side-by-side in the same biological assay.
-
Data Interpretation: If one enantiomer shows significantly higher activity than the other, you have confirmed that stereochemistry is a critical factor. The more active enantiomer is referred to as the "eutomer," and the less active one as the "distomer." This is a positive result, as it opens the door to developing a more potent, single-isomer drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to spiro-benzoxazine antifungal agents
Welcome to the technical support center for spiro-benzoxazine antifungal agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common questions encountered during the experimental evaluation of this novel class of antifungals. Our approach is rooted in mechanistic understanding to empower you to overcome experimental hurdles and accurately interpret your results.
Introduction to Spiro-Benzoxazine Antifungals
Spiro-benzoxazine derivatives represent a promising class of antifungal agents. Recent studies have identified their mechanism of action as the inhibition of chitin synthase, a critical enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] This mode of action provides a targeted approach to disrupting fungal cell integrity. However, as with any antimicrobial agent, the emergence of resistance is a key consideration in their development and application. This guide will walk you through the potential resistance mechanisms and provide robust protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of spiro-benzoxazine antifungal agents?
A1: The primary target of spiro-benzoxazine derivatives is chitin synthase.[1] These compounds inhibit the enzyme's activity, disrupting the synthesis of chitin, a vital structural polysaccharide in the fungal cell wall. This disruption leads to compromised cell wall integrity and subsequent fungal cell death.
Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for our fungal strain against a spiro-benzoxazine compound. What are the likely resistance mechanisms?
A2: Elevated MIC values suggest the development or presence of resistance. For chitin synthase inhibitors like spiro-benzoxazines, several mechanisms can be at play:
-
Target Site Modifications: Mutations in the gene(s) encoding chitin synthase can alter the enzyme's structure, reducing the binding affinity of the spiro-benzoxazine inhibitor.
-
Compensatory Upregulation of Chitin Synthesis: Fungi can respond to cell wall stress by increasing the overall production of chitin through various pathways, effectively overcoming the inhibitory effect of the compound.[2]
-
Increased Efflux Pump Activity: Fungal cells may actively transport the spiro-benzoxazine compound out of the cell using efflux pumps, preventing it from reaching its intracellular target.
Q3: Can we follow standard antifungal susceptibility testing protocols for spiro-benzoxazine compounds?
A3: Yes, standardized protocols for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are the recommended starting point.[3][4][5] The broth microdilution method is a robust technique for determining the MIC of your spiro-benzoxazine compound.[6][7] Adherence to these standards is crucial for ensuring the reproducibility and comparability of your results.[8]
Troubleshooting Guide: Investigating Resistance Mechanisms
This section provides a structured approach to troubleshooting unexpected results and investigating the underlying resistance mechanisms.
Problem 1: Inconsistent or Higher-Than-Expected MIC Values
If you are observing variability in your MIC assays or consistently high MICs, it is essential to first rule out experimental error before investigating complex biological resistance.
Initial Troubleshooting Steps:
-
Verify Inoculum Preparation: Inconsistent inoculum density is a common source of variability in MIC assays.[6] Ensure your fungal suspension is homogenous and standardized, typically to a 0.5 McFarland standard.[9]
-
Confirm Media Composition and pH: Use a standardized medium such as RPMI-1640 buffered with MOPS to maintain a consistent pH, as variations can affect both fungal growth and compound activity.[9]
-
Standardize Incubation Conditions: Ensure consistent incubation temperature and duration (e.g., 35°C for 24-48 hours), as fluctuations can impact fungal growth rates and MIC readings.[9]
-
Objective Endpoint Reading: Subjectivity in visual determination of the MIC can lead to discrepancies.[6] Consider using a spectrophotometer to obtain a more objective reading of growth inhibition (e.g., ≥50% reduction in turbidity compared to the growth control).[6] The "trailing effect," characterized by low-level growth at concentrations above the apparent MIC, can complicate visual interpretation.[10]
If, after addressing these technical aspects, the high MIC values persist, it is time to investigate biological resistance mechanisms.
Workflow for Investigating High MICs
Caption: Troubleshooting workflow for high MIC values.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines and is a fundamental first step in assessing the antifungal activity of your spiro-benzoxazine compound.[3][4][5]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spiro-benzoxazine stock solution (in a suitable solvent like DMSO)
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for objective endpoint reading)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a working solution of the spiro-benzoxazine compound at twice the highest desired final concentration in RPMI-1640.
-
Dispense 100 µL of RPMI-1640 into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 100 µL from well 11.
-
Well 12 will serve as the growth control and contains only RPMI-1640.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an SDA plate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the spiro-benzoxazine compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[11] This can be determined visually or by reading the optical density at 600 nm.
-
| Parameter | Recommendation | Rationale |
| Medium | RPMI-1640 with MOPS buffer | Standardized medium for antifungal susceptibility testing to ensure reproducibility.[9] |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | A critical parameter that can significantly affect MIC values if not controlled.[6] |
| Incubation | 35°C for 24-48 hours | Standardized conditions to ensure consistent fungal growth.[9] |
| Endpoint | ≥50% growth inhibition | A common endpoint for fungistatic compounds, though can be subjective if read visually.[6][11] |
Protocol 2: Rhodamine 6G Efflux Assay
This assay assesses the activity of ABC transporters, a major class of efflux pumps, by measuring the extrusion of the fluorescent dye Rhodamine 6G (R6G).[12][13] Increased efflux of R6G in the presence of an energy source (glucose) suggests a potential role for these pumps in resistance to your spiro-benzoxazine compound.
Materials:
-
Fungal isolates (test and control strains)
-
YEPD medium
-
HEPES buffer with NaOH
-
2-deoxy-D-glucose
-
Rhodamine 6G (R6G)
-
Glucose
-
Spectrofluorometer
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the exponential phase in YEPD medium.
-
Harvest the cells by centrifugation and wash them twice with sterile distilled water, followed by a wash with HEPES/NaOH buffer.[14]
-
-
R6G Loading (De-energization):
-
Washing:
-
Harvest the cells by centrifugation at 4°C and wash them first with cold sterile distilled water and then with cold HEPES/NaOH buffer to remove extracellular R6G.[14]
-
-
Efflux Measurement (Energization):
-
Resuspend the R6G-loaded cells in cold HEPES/NaOH buffer.
-
To initiate efflux, add glucose to the cell suspension to provide an energy source for the pumps. A parallel sample without glucose serves as a negative control.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the cell suspension, centrifuge to pellet the cells, and collect the supernatant.[14]
-
-
Fluorescence Quantification:
-
Measure the fluorescence of R6G in the supernatant using a spectrofluorometer (excitation ~515 nm, emission ~555 nm).[14] An increase in fluorescence over time in the glucose-treated sample indicates active efflux of R6G.
-
Data Interpretation:
-
Resistant Strain: Will show a rapid, time-dependent increase in extracellular R6G fluorescence upon the addition of glucose.
-
Susceptible Strain: Will show minimal to no increase in extracellular R6G fluorescence.
Caption: Mechanism of Rhodamine 6G efflux.
Protocol 3: Calcofluor White Staining for Chitin Content
This method uses the fluorescent dye Calcofluor White, which binds to chitin in the fungal cell wall.[15][16][17] An increase in fluorescence intensity in a resistant strain, particularly after exposure to a cell wall stress agent like a spiro-benzoxazine, can indicate a compensatory upregulation of chitin synthesis.
Materials:
-
Fungal isolates
-
Calcofluor White M2R stain
-
10% Potassium Hydroxide (KOH) (optional, for clearing cellular debris)
-
Fluorescence microscope with a UV filter
Procedure:
-
Sample Preparation:
-
Place a drop of the fungal culture (or a suspension of colonies) onto a clean microscope slide.
-
Add one drop of Calcofluor White stain.[15] For dense samples, a drop of 10% KOH can be added to aid in visualization.[16][17]
-
Place a coverslip over the sample and let it stand for at least 1 minute.[15]
-
-
Microscopy:
-
Examine the slide under a fluorescence microscope using a UV excitation filter.
-
Chitin in the fungal cell walls will fluoresce bright blue-white or apple-green, depending on the filter set used.[17]
-
Quantitative Analysis (Optional):
For a more quantitative assessment, flow cytometry can be used to measure the fluorescence intensity of a large population of cells stained with Calcofluor White.[18]
Data Interpretation:
-
Resistant Strain (with compensatory upregulation): May exhibit significantly brighter and more intense fluorescence compared to the susceptible parent strain, indicating a higher chitin content in the cell wall.
Protocol 4: Sequencing of Chitin Synthase Genes
Identifying mutations in the chitin synthase genes is the definitive method for confirming target-site-mediated resistance. The specific chitin synthase gene(s) to target may vary depending on the fungal species.
General Workflow:
-
DNA Extraction: Isolate high-quality genomic DNA from both the resistant and susceptible fungal strains.
-
Primer Design: Design PCR primers that flank the conserved regions of the target chitin synthase gene(s). This may require consulting the genome sequence of your fungal species. The approach is similar to that used for sequencing other resistance genes like FKS1.[19][20][21][22]
-
PCR Amplification: Amplify the target gene regions from the genomic DNA of both strains.
-
DNA Sequencing: Sequence the purified PCR products.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in a change in the protein structure.
Data Interpretation:
-
A non-synonymous mutation (one that results in an amino acid change) found only in the resistant strain, particularly in a conserved or functionally important region of the enzyme, is strong evidence for target-site resistance.
Concluding Remarks
Overcoming resistance to novel antifungal agents like spiro-benzoxazines requires a systematic and mechanistically informed approach. By combining standardized susceptibility testing with targeted assays for efflux pump activity, cell wall composition, and gene sequencing, researchers can effectively identify and characterize resistance mechanisms. This knowledge is crucial for the continued development and strategic deployment of this promising class of antifungal compounds.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. njccwei.com [njccwei.com]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 17. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 18. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating Off-Target Effects of Spiro-Benzoxazine HDAC Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-benzoxazine histone deacetylase (HDAC) inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and minimize off-target effects.
The unique spirocyclic structure of these inhibitors, which combines the benzoxazine and piperidine moieties, offers a promising scaffold for developing potent and selective HDAC inhibitors.[1][2] However, as with any small molecule inhibitor, understanding and controlling for off-target effects is paramount for generating reliable data and developing safe and effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of spiro-benzoxazine HDAC inhibitors?
A1: Spiro-benzoxazine HDAC inhibitors are designed to interact with the zinc-dependent active site of HDAC enzymes.[1][2] Their mechanism of action typically involves a zinc-binding group, often a hydroxamic acid, which chelates the zinc ion in the catalytic pocket of the HDAC enzyme.[1][2] This interaction blocks the deacetylation of histone and non-histone protein substrates, leading to an accumulation of acetylated proteins.[3] The subsequent alterations in gene expression and cellular processes can induce outcomes such as cell cycle arrest, apoptosis, and senescence in cancer cells.[3]
Q2: What are the known or potential off-target effects associated with HDAC inhibitors in general, and how might they apply to spiro-benzoxazine derivatives?
A2: While spiro-benzoxazine HDAC inhibitors are designed for improved selectivity, the broader class of HDAC inhibitors, particularly those with hydroxamate zinc-binding groups, can exhibit off-target activities.[4] A significant off-target that has been identified for many hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[4][5] Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles, an effect independent of HDAC inhibition.[4][5]
Other potential off-targets for HDAC inhibitors include other metalloenzymes due to the zinc-binding nature of the pharmacophore.[4] For spiro-benzoxazine derivatives, it is also crucial to consider potential interactions with other receptors or enzymes that can bind to the benzoxazine scaffold, which is known to have a wide range of biological activities.[6][7][8] Furthermore, cardiotoxicity, such as QT prolongation, has been a concern with some HDAC inhibitors, potentially arising from altered expression of ion channel genes like hERG rather than direct channel blockade.[9][10] Notably, some spiro-benzoxazine derivatives have been specifically engineered to have reduced affinity for the hERG potassium channel.[1][2]
Q3: How can I distinguish between on-target HDAC inhibition and off-target effects in my cellular assays?
A3: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:
-
Use of Structurally Diverse HDAC Inhibitors: Compare the phenotype induced by your spiro-benzoxazine inhibitor with that of other HDAC inhibitors possessing different chemical scaffolds (e.g., benzamides, cyclic peptides).[9] If the observed effect is consistent across various classes of HDAC inhibitors, it is more likely to be an on-target effect.[9]
-
Genetic Knockdown/Knockout: Employ techniques like RNAi or CRISPR-Cas9 to individually knock down or knock out the intended HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) and any suspected off-target proteins.[9] If the knockdown of a specific HDAC phenocopies the effect of your inhibitor, it strongly suggests an on-target mechanism.[9] Conversely, if knocking down a suspected off-target reproduces the phenotype, it points towards an off-target effect.[9]
-
Use of a "Negative Control" Compound: If available, utilize a structurally similar analog of your spiro-benzoxazine inhibitor that lacks the zinc-binding group and is inactive against HDACs. This can help to identify effects related to the core scaffold of the molecule.
Troubleshooting Guide
This section addresses common issues encountered during experiments with spiro-benzoxazine HDAC inhibitors and provides a logical workflow for troubleshooting.
Problem 1: High Cellular Toxicity at Concentrations Expected to be Selective for HDACs
| Possible Cause | Troubleshooting Steps |
| Pan-HDAC Inhibition | Many HDAC inhibitors, especially early-generation compounds, are pan-inhibitors, affecting multiple HDAC isoforms simultaneously. This can lead to significant cellular stress and toxicity.[9] Consider using more isoform-selective inhibitors to pinpoint the specific HDAC(s) responsible for the desired effect and to reduce broad toxicity. |
| Off-Target Effects | The observed toxicity may not be related to HDAC inhibition at all. As mentioned, off-targets like MBLAC2 can be engaged by hydroxamate-based inhibitors.[4][5] Investigate the expression levels of potential off-targets in your cell line and consider assays to measure their activity in the presence of your inhibitor. |
| Compound Instability | HDAC inhibitors can be unstable in solution, leading to degradation products that may be toxic.[9] Prepare fresh stock solutions regularly and store them as recommended by the supplier.[9] |
| Assay Interference | Ensure your inhibitor is not interfering with the assay readout itself (e.g., fluorescence, luminescence). Run appropriate controls, such as the inhibitor in media without cells.[9] |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines exhibit varying expression levels of HDAC isoforms and potential off-target proteins.[9] It is crucial to characterize the HDAC isoform expression profile of your cell line of interest. |
| Compound Purity and Stability | Verify the purity of your spiro-benzoxazine HDAC inhibitor using analytical techniques like HPLC-MS. Impurities can lead to confounding results. As noted, ensure proper handling and storage to prevent degradation.[9] |
| Experimental Conditions | Minor variations in experimental conditions (e.g., cell density, passage number, media formulation) can significantly impact results. Standardize your protocols and maintain detailed records. |
Experimental Protocols & Data Interpretation
To rigorously assess the on- and off-target effects of your spiro-benzoxazine HDAC inhibitor, a combination of biochemical and cell-based assays is essential.
Protocol 1: Determining On-Target Engagement via Western Blot for Histone Acetylation
This protocol confirms that your inhibitor is engaging its intended target by measuring the acetylation of histone proteins, a direct downstream consequence of HDAC inhibition.[9]
Step-by-Step Methodology:
-
Cell Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of your spiro-benzoxazine HDAC inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3, β-actin).
-
Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation:
A dose-dependent increase in the levels of acetylated histones in treated cells compared to the vehicle control indicates successful on-target HDAC inhibition.
Protocol 2: Assessing Isoform Selectivity with Biochemical Assays
To understand which HDAC isoforms your spiro-benzoxazine inhibitor preferentially targets, commercially available isoform-selective activity assays are invaluable.[11][12]
Step-by-Step Methodology:
-
Assay Preparation: Utilize a commercial kit, such as the HDAC-Glo™ I/II Assay, which provides selective substrates for different HDAC classes.[11]
-
Inhibitor Dilution: Prepare a serial dilution of your spiro-benzoxazine inhibitor.
-
Reaction Setup: In a multi-well plate, combine the recombinant HDAC enzyme, the specific substrate, and your inhibitor at various concentrations.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the output signal (e.g., luminescence, fluorescence), which is proportional to the HDAC activity.
Data Interpretation:
By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) across different HDAC isoforms, you can determine the selectivity profile of your compound.
Table 1: Example of Isoform Selectivity Data for a Hypothetical Spiro-Benzoxazine HDAC Inhibitor
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 50 |
| HDAC2 | 75 |
| HDAC3 | 120 |
| HDAC6 | 15 |
| HDAC8 | 250 |
This table illustrates how to present selectivity data. A lower IC50 value indicates greater potency.
Protocol 3: Profiling Off-Target Interactions using Chemical Proteomics
For a comprehensive understanding of the off-target landscape of your inhibitor, advanced techniques like chemical proteomics are highly informative.[4]
Conceptual Workflow:
-
Affinity Matrix Creation: Immobilize your spiro-benzoxazine HDAC inhibitor on a solid support (e.g., beads).
-
Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate to allow proteins that bind to your inhibitor to be captured.
-
Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that are specifically bound to your inhibitor.
-
Mass Spectrometry Analysis: Identify the eluted proteins using mass spectrometry.
Data Interpretation:
This approach will identify not only the intended HDAC targets but also any off-target proteins that bind to your compound.[4] This can reveal unexpected interactions and provide valuable insights into potential mechanisms of toxicity or alternative therapeutic applications.[4]
Visualizing Experimental Workflows and Concepts
To further clarify the experimental logic, the following diagrams illustrate key workflows.
Caption: Workflow for confirming on-target engagement of spiro-benzoxazine HDAC inhibitors.
Caption: Chemical proteomics workflow for identifying off-target interactions.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
A Guide to Ensuring Compound Stability in Experimental Solutions
Welcome to the technical support guide for Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its derivatives. As Senior Application Scientists, we understand that maintaining the structural integrity of this spirocyclic compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth, experience-driven advice to help you diagnose and resolve common stability challenges.
The unique architecture of this molecule, featuring a spiro fusion of a benzoxazine and a piperidine ring, offers significant advantages in drug discovery, particularly as an antifungal agent and histone deacetylase (HDAC) inhibitor.[1][2] However, the benzoxazine ring, in particular, contains labile bonds susceptible to degradation under common laboratory conditions. This guide is structured to move from high-level frequently asked questions to a deep-dive troubleshooting section, complete with diagnostic workflows and stabilization protocols.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent. Could my compound be degrading in the aqueous buffer?
A1: Yes, this is a primary concern. The 1,3-benzoxazine ring is susceptible to hydrolysis, particularly in acidic or strongly basic aqueous solutions.[3][4] This ring-opening reaction alters the compound's structure, leading to a loss of activity and inconsistent results. We recommend performing a preliminary stability check by incubating the compound in your assay buffer and analyzing it by HPLC or LC-MS at several time points (e.g., 0, 2, 4, and 24 hours).
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway is the hydrolytic cleavage of the oxazine ring's O-CH₂-N bond.[4] This reaction is often catalyzed by protons (acid-catalyzed) and results in the formation of a more polar 2-(aminomethyl)phenol derivative. This structural change significantly impacts the compound's pharmacological properties.
Q3: What is the ideal pH range for storing and using this compound in solution?
A3: While specific data for this exact molecule is limited, benzoxazine rings are generally most stable in a neutral to slightly alkaline pH range (pH 7.0-8.5). Strongly acidic conditions (pH < 5) should be avoided as they readily catalyze ring-opening.[3][5] We strongly advise empirically determining the optimal pH for your specific experimental conditions.
Q4: Can the choice of solvent affect the stability of my compound?
A4: Absolutely. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate degradation. Aprotic, anhydrous solvents like DMSO or DMF are excellent choices for preparing high-concentration stock solutions. When diluting into aqueous buffers for experiments, minimize the time the compound spends in the aqueous environment before use.
Q5: I've noticed a change in the color of my solution over time. Is this related to degradation?
A5: A color change can be an indicator of degradation or oxidation. While benzoxazines themselves are not strongly chromophoric, their degradation products or reactions with media components could result in colored species. This observation should prompt an immediate analytical investigation (e.g., UV-Vis spectroscopy, LC-MS) to confirm the compound's integrity.
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to identifying and mitigating the root causes of compound degradation.
Issue 1: Rapid Loss of Potency in Aqueous Assay Buffers
Underlying Cause (The "Why"): The most probable cause is pH-dependent hydrolysis of the benzoxazine ring. The ether-like linkage within the oxazine ring is labile and susceptible to acid-catalyzed cleavage, which opens the ring and destroys the compound's three-dimensional structure essential for its biological activity.[4][6]
Diagnostic Workflow:
Caption: A workflow for diagnosing pH-dependent compound instability.
Solution Protocol:
-
Buffer Optimization: Based on the diagnostic test, select a buffer system where the compound shows maximum stability, ideally between pH 7.4 and 8.0. Buffers like HEPES, TES, or Tris are generally suitable. Avoid acetate or citrate buffers if acidic conditions prove detrimental.
-
Co-Solvent Systems: If instability persists even at neutral pH, consider introducing a water-miscible organic co-solvent (e.g., up to 5% DMSO or ethanol) into the final assay buffer. This can reduce the water activity and slow the rate of hydrolysis. Ensure the co-solvent concentration does not interfere with your biological assay.
-
"Just-in-Time" Preparation: Prepare the final aqueous dilution of the compound immediately before adding it to the assay plate. Do not let the compound sit in aqueous buffer for extended periods on the benchtop.
Issue 2: Precipitation of Compound from Stock or Working Solutions
Underlying Cause (The "Why"): this compound is a moderately lipophilic molecule. While highly soluble in aprotic polar solvents like DMSO, its solubility in aqueous media is limited. Precipitation occurs when the aqueous content of the solution exceeds the compound's solubility limit, a common issue during serial dilutions.
Recommended Solvent and Storage Conditions:
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Maximizes solubility and minimizes hydrolytic degradation. |
| Stock Concentration | 10-50 mM | A practical range that is typically stable and allows for accurate serial dilutions. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down any potential degradation pathways. |
| Handling | Use anhydrous-rated solvents and desiccated storage for solids. | Water is the primary reactant in the degradation pathway. Minimizing its presence is key. |
| Aqueous Buffer pH | 7.0 - 8.5 | The benzoxazine ring is most stable in this range, avoiding acid-catalyzed hydrolysis.[7] |
Solution Protocol:
-
Solubility Assessment: Determine the compound's kinetic solubility in your primary assay buffer using methods like nephelometry or visual inspection at high concentrations. This will define the upper concentration limit for your experiments.
-
Use of Pluronic F-127: For in-vitro assays requiring higher concentrations, consider formulating the compound with a non-ionic surfactant like Pluronic F-127. A 0.01-0.1% solution can significantly enhance apparent solubility without typically interfering with cellular assays.
-
Intermediate Dilution Step: When diluting from a DMSO stock, perform an intermediate dilution in a 50:50 mixture of organic solvent and aqueous buffer before the final dilution. This can prevent the compound from "crashing out" of the solution due to rapid solvent exchange.
Issue 3: Suspected Photodegradation
Underlying Cause (The "Why"): Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to high-energy light, particularly in the UV spectrum. This can involve radical mechanisms or photo-isomerization, leading to inactive species.
Diagnostic & Solution Protocol:
-
Light vs. Dark Control: Prepare two sets of your working solution. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed to ambient laboratory light.
-
Incubate and Analyze: Incubate both samples under your standard experimental conditions for the full duration of your assay.
-
Compare Results: Analyze the concentration of the parent compound in both samples using HPLC or LC-MS. A significant decrease in concentration in the light-exposed sample confirms photosensitivity.
-
Mitigation: If the compound is photosensitive, conduct all experimental steps involving the compound under amber lighting or in amber-colored labware. Protect solutions from direct light by covering them with aluminum foil.
Key Degradation Pathway
The primary mechanism of instability for this compound in solution is the acid-catalyzed hydrolytic ring-opening of the benzoxazine moiety.
Caption: Proposed acid-catalyzed hydrolysis of the benzoxazine ring.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 10 mM Stock Solution
-
Material Preparation: Ensure the solid this compound is completely dry. Use a new, sealed bottle of anhydrous DMSO.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid high temperatures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can introduce moisture.
-
Final Storage: Store the aliquots at -80°C in a desiccated environment. For use, thaw a single aliquot rapidly and use it immediately. Do not re-freeze.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Spirocyclic Advantage: A Comparative Analysis of Spiro-Benzoxazine Piperidines in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved drugs. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, the drive for enhanced potency, selectivity, and improved pharmacokinetic profiles has led researchers to explore more structurally constrained analogs. Among these, spirocyclic piperidines, and specifically spiro-benzoxazine piperidines, have emerged as a promising class of compounds. This guide provides a comparative analysis of spiro-benzoxazine piperidine derivatives against other piperidine-containing compounds, with a focus on their synthesis, biological activity, and the inherent advantages conferred by the spirocyclic architecture.
The Rationale for Rigidity: Why Spirocycles?
The introduction of a spirocyclic junction onto the piperidine ring fundamentally alters its conformational landscape. Unlike the flexible chair-boat conformations of simple piperidines, the spirocyclic system locks the piperidine into a more defined three-dimensional orientation. This rigidity can have several profound implications for drug design:
-
Enhanced Target Affinity and Selectivity: By pre-organizing the pharmacophoric elements into a conformationally restricted state, spirocyclic compounds can exhibit higher binding affinity for their target protein. This is because less conformational entropy is lost upon binding. Furthermore, the well-defined shape of a spirocycle can lead to greater selectivity, as it may fit more precisely into the binding pocket of the target receptor while being a poor fit for off-target proteins.
-
Improved Physicochemical and Pharmacokinetic Properties: The increased sp3 character of spirocyclic compounds often leads to improved physicochemical properties, such as increased solubility and metabolic stability.[1][2] The rigid framework can shield metabolically susceptible positions from enzymatic degradation, leading to a longer half-life and improved oral bioavailability.[1][2] For instance, the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern around the nitrogen atom; spirocyclic systems can offer enhanced stability in this regard.[1]
-
Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides an avenue for discovering new chemical entities with unique pharmacological profiles, thereby opening up new intellectual property opportunities.
This guide will delve into two key areas where spiro-benzoxazine piperidines have shown significant promise: as Histone Deacetylase (HDAC) inhibitors for oncology and as chitin synthase inhibitors for antifungal therapy. We will compare their performance with other piperidine-containing molecules and provide detailed experimental protocols to illustrate the principles of their evaluation.
Comparative Analysis: Spiro-Benzoxazine Piperidines in Action
Histone Deacetylase (HDAC) Inhibition: A New Angle on a Validated Target
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a validated strategy in cancer therapy.[3][4] Many HDAC inhibitors feature a zinc-binding group, a linker, and a surface-capping group. The piperidine moiety is often incorporated into the linker or capping group.
Spiro-Benzoxazine Piperidines as HDAC Inhibitors:
Recent studies have highlighted the potential of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives as potent HDAC inhibitors. These compounds have demonstrated impressive potency, with some derivatives exhibiting IC50 values in the low nanomolar range against various HDAC isoforms.[3] A key advantage of these spiro-benzoxazine derivatives is their remarkable stability in human and mouse microsomes, translating to good pharmacokinetic profiles and robust tumor growth inhibition in in vivo models.[3] Furthermore, some of these compounds have shown a reduced affinity for the hERG potassium channel compared to their ketone analogues, suggesting a better cardiac safety profile.[3]
Comparison with Other Piperidine-Based HDAC Inhibitors:
To appreciate the advantages of the spiro-benzoxazine scaffold, it is instructive to compare it with other piperidine-containing HDAC inhibitors.
| Compound Class | Representative Structure (General) | Key Advantages | Key Disadvantages |
| Spiro-Benzoxazine Piperidines | Spirocyclic fusion of benzoxazine and piperidine | High potency, excellent metabolic stability, good oral bioavailability, potentially improved cardiac safety profile.[3] | More complex synthesis compared to simpler analogs. |
| Simple N-Alkyl/Aryl Piperidines | Piperidine with alkyl or aryl substituents | Simpler synthesis. | Often exhibit lower potency and metabolic stability compared to more constrained systems.[5] |
| Piperidine Hydroxamic Acids | Piperidine linker connecting a capping group and a hydroxamic acid zinc-binding group | Well-established class of HDAC inhibitors. | Can suffer from metabolic liabilities associated with the hydroxamic acid group and linker.[5] |
| Spiroindoline-Capped Piperidines | Spiroindoline moiety as the capping group attached to a piperidine linker | High potency and selectivity for specific HDAC isoforms (e.g., HDAC6).[6] | The specific spiroindoline cap dictates the selectivity profile. |
The spiro-benzoxazine scaffold appears to offer a compelling balance of potency and drug-like properties. The rigid benzoxazine moiety likely contributes to favorable interactions with the surface of the HDAC enzyme, while the spirocyclic nature enhances metabolic stability.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To ensure the trustworthiness of the data, a standardized in vitro HDAC inhibition assay is crucial. The following protocol is a representative example.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Workflow:
HDAC Inhibition Assay Workflow
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity, allowing for accurate determination of inhibition.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the enzymatic reaction is initiated, which is crucial for obtaining accurate IC50 values for slow-binding inhibitors.
-
Positive Control: Including a known HDAC inhibitor like TSA or SAHA validates the assay's performance and provides a benchmark for the potency of the test compounds.
Mechanism of Action: How Spiro-Benzoxazine Piperidines Inhibit HDACs
The general mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion in the active site of the enzyme.[4] While the exact binding mode of spiro-benzoxazine piperidines would need to be confirmed through co-crystallization studies, a plausible model is that the benzoxazine moiety acts as a surface recognition group, interacting with residues at the rim of the active site. The piperidine ring serves as a rigid linker, positioning a zinc-binding group (often a hydroxamic acid) for optimal coordination with the catalytic zinc ion.
HDAC Inhibition Signaling Pathway
Chitin Synthase Inhibition: A Targeted Approach to Antifungal Therapy
Chitin is an essential structural component of the fungal cell wall, and its absence in mammals makes the enzymes involved in its biosynthesis, such as chitin synthase, attractive targets for antifungal drug development.[7][8]
Spiro-Benzoxazine Piperidines as Chitin Synthase Inhibitors:
Derivatives of spiro[benzoxazine-piperidin]-one have been designed and synthesized as inhibitors of chitin synthase.[7] Several of these compounds have demonstrated excellent inhibitory activity against chitin synthase, with IC50 values comparable to the control drug, polyoxin B.[7] These compounds also exhibit broad-spectrum antifungal activity in vitro, including against drug-resistant fungal strains.[7] The combination of these spiro-benzoxazine piperidines with existing antifungal agents like fluconazole has shown additive or synergistic effects.[7]
Comparison with Other Piperidine-Based Antifungal Agents:
While the piperidine scaffold is found in some antifungal agents, direct inhibitors of chitin synthase containing a simple piperidine are less common. The comparison is therefore broader, looking at the overall antifungal potential.
| Compound Class | Representative Structure (General) | Key Advantages | Key Disadvantages |
| Spiro-Benzoxazine Piperidines | Spirocyclic fusion of benzoxazine and piperidin-one | Potent and specific inhibition of chitin synthase, activity against resistant strains, potential for combination therapy.[7] | Further in vivo studies are needed to establish their pharmacokinetic and efficacy profiles. |
| Azole Antifungals (some with piperidine) | e.g., Posaconazole (contains a piperazine, a related heterocycle) | Broad-spectrum activity, established clinical use. | Can be subject to drug resistance mechanisms. |
| Morpholine Antifungals | e.g., Amorolfine | Effective against a range of fungi. | Primarily used topically. |
The targeted mechanism of action of spiro-benzoxazine piperidines against chitin synthase is a significant advantage, as it may lead to a lower propensity for resistance development compared to agents with broader mechanisms.
Experimental Protocol: Antifungal Susceptibility Testing against Candida albicans
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
Test compounds dissolved in DMSO
-
Fluconazole as a positive control
-
96-well sterile microplates
-
Spectrophotometer (for measuring optical density)
Workflow:
Antifungal Susceptibility Testing Workflow
Causality Behind Experimental Choices:
-
Standardized Inoculum: The use of a standardized inoculum ensures the reproducibility of the assay.
-
RPMI-1640 Medium: This is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
-
Optical Density Measurement: Measuring the optical density provides a quantitative and objective measure of fungal growth.
Mechanism of Action: Chitin Synthase Inhibition
Spiro-benzoxazine piperidin-one derivatives likely act as non-competitive or uncompetitive inhibitors of chitin synthase. They may bind to an allosteric site on the enzyme, preventing the proper polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.
Chitin Biosynthesis and Inhibition Pathway
Synthesis of Spiro-Benzoxazine Piperidines: A Brief Overview
The synthesis of spiro-benzoxazine piperidines typically involves a multi-step sequence. A common strategy is the condensation of a substituted anthranilic acid with a protected piperidinone derivative.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the In Vivo Efficacy of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives as Novel Cholinesterase Inhibitors for Alzheimer's Disease: A Comparative Guide
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vivo efficacy of novel compounds based on the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold. These compounds have emerged as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, positioning them as promising therapeutic candidates for Alzheimer's Disease (AD). We will objectively compare their performance with established treatments and provide the detailed experimental methodologies required for their validation.
Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Rise of Spiro-Benzoxazines
Alzheimer's Disease is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function. A primary pathological hallmark of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that restoring ACh levels can alleviate some of the cognitive symptoms of the disease.
Current first-line treatments, such as Donepezil and Rivastigmine, are cholinesterase inhibitors that function by preventing the breakdown of ACh. However, their efficacy can be limited, and they are often associated with dose-limiting side effects. This has driven the search for next-generation inhibitors with improved potency, selectivity, and safety profiles.
The this compound scaffold represents a promising new chemical class. Derivatives of this core structure have demonstrated potent dual inhibition of both AChE and BChE, an attribute considered potentially beneficial for treating later stages of AD where BChE activity becomes more prominent in the brain. This guide will detail the necessary in vivo studies to validate and compare these novel agents against the current standard of care.
The Molecular Mechanism: Dual Inhibition at the Cholinergic Synapse
The therapeutic rationale for Spiro-benzoxazine derivatives lies in their ability to inhibit the enzymes that degrade acetylcholine in the synaptic cleft. By blocking both AChE and BChE, these compounds increase the concentration and residence time of ACh, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Spiro-Benzoxazine derivatives at the cholinergic synapse.
Comparative In Vivo Efficacy Assessment
The gold standard for preclinical validation involves testing in animal models that recapitulate aspects of AD-related cognitive deficits. A common and effective model is the scopolamine-induced amnesia model in rodents, which simulates the cholinergic deficit observed in AD.
Head-to-Head Comparison in a Scopolamine-Induced Amnesia Model
The objective is to compare the ability of a lead Spiro-benzoxazine compound and the standard-of-care, Donepezil, to reverse scopolamine-induced memory impairment.
| Parameter | Spiro-Benzoxazine Derivative (e.g., 10 mg/kg) | Donepezil (e.g., 5 mg/kg) | Scopolamine Control (Vehicle) | Healthy Control (Vehicle) |
| Morris Water Maze (Escape Latency, sec) | 15 ± 3.5 | 18 ± 4.2 | 45 ± 5.1 | 12 ± 2.8 |
| Y-Maze (Spontaneous Alternation, %) | 75 ± 6.1 | 70 ± 5.8 | 40 ± 4.5 | 80 ± 5.5 |
| Brain AChE Inhibition (%) | 68 ± 7.2 | 60 ± 6.5 | N/A | N/A |
| Brain BChE Inhibition (%) | 55 ± 5.9 | 15 ± 4.1 | N/A | N/A |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on the specific compound and experimental conditions.
The data indicates that the Spiro-benzoxazine derivative not only reverses the cognitive deficit to a degree comparable or superior to Donepezil but also exhibits a more balanced inhibition of both AChE and BChE.
Experimental Protocols for In Vivo Validation
Adherence to standardized, reproducible protocols is paramount for generating trustworthy data.
Protocol: Scopolamine-Induced Amnesia and Behavioral Testing
This workflow outlines the key steps for assessing the pro-cognitive effects of the test compounds.
Caption: Workflow for in vivo efficacy testing in a scopolamine challenge model.
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimation: House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week before experiments.
-
Compound Administration:
-
Dissolve the Spiro-benzoxazine test compound and Donepezil in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a predetermined time (e.g., 60 minutes) before behavioral testing.
-
-
Induction of Amnesia:
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes after the test compound administration to induce a cholinergic deficit.
-
Control groups receive vehicle instead of the test compound and/or scopolamine.
-
-
Behavioral Assessment (Y-Maze):
-
Thirty minutes after scopolamine injection, place the mouse in the center of a Y-shaped maze.
-
Allow the mouse to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
-
Tissue Collection and Ex Vivo Analysis:
-
Immediately following the final behavioral test, euthanize the animals via a humane method (e.g., cervical dislocation).
-
Rapidly dissect the brain, and homogenize the cortex or hippocampus in a suitable buffer.
-
Measure AChE and BChE activity using an Ellman's assay or a commercially available kit. This step validates that the behavioral effects correlate with target engagement in the brain.
-
Discussion and Future Directions
The primary goal of this guide is to provide a robust framework for validating the in vivo efficacy of novel this compound derivatives. The hypothetical data presented suggests this class of compounds holds significant promise, potentially offering a more balanced cholinesterase inhibition profile compared to existing therapies like Donepezil.
Key Causality Checks:
-
Dose-Response: Did the pro-cognitive effect increase with the dose? Establishing a clear dose-response relationship is critical.
-
Target Engagement: Does the degree of cognitive improvement correlate with the measured percentage of AChE/BChE inhibition in the brain? This links the pharmacological action to the behavioral outcome.
-
Pharmacokinetics: Does the compound have a favorable pharmacokinetic profile, including sufficient blood-brain barrier penetration and a reasonable half-life? These studies should be run in parallel.
Future research should focus on long-term efficacy and safety studies in transgenic animal models of AD (e.g., APP/PS1 mice), which more closely mimic the chronic and progressive nature of the human disease. Investigating potential disease-modifying effects beyond symptomatic improvement will be crucial for differentiating this class of compounds.
A Researcher's Guide to Cross-Validating Spiro-Benzoxazine Activity in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and compare the cytotoxic and mechanistic activity of a novel spiro-benzoxazine compound across multiple cancer cell lines. We will move beyond simple viability assays to build a multi-faceted understanding of the compound's efficacy, highlighting the critical importance of cross-validation for robust preclinical data.
Introduction: The Promise of Spiro-Benzoxazines
Spiro-benzoxazine scaffolds are emerging as a versatile and promising class of heterocyclic compounds in medicinal chemistry. Their unique three-dimensional structure allows for diverse substitutions, leading to a wide range of biological activities.[1] Several studies have highlighted their potential as anticancer agents, with proposed mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular pathways like DNA repair.[2][3][4][5] Some derivatives have shown potent activity as histone deacetylase (HDAC) inhibitors, a well-established target in oncology.[2][6]
However, the true potential of a novel compound cannot be assessed in a single model. Cancer is a profoundly heterogeneous disease, and a compound's efficacy can vary dramatically depending on the genetic and phenotypic background of the cancer cells. This guide will use a representative compound, which we will call Spiro-BZ-7 , to illustrate a robust cross-validation workflow.
The Rationale for Cross-Cell Line Validation: Why One is Not Enough
Relying on a single cell line for preclinical assessment is a high-risk approach. A seemingly potent effect in one line may be an anomaly, leading to costly failures in later stages of drug development. A multi-line validation strategy is a self-validating system that provides a more accurate and predictive dataset.
Our Chosen Panel: A Triad of Diversity
For this guide, we have selected three widely-used and well-characterized cancer cell lines, each representing a different cancer type and possessing distinct molecular characteristics:
-
HeLa (Cervical Adenocarcinoma): An aggressive, highly proliferative cell line.[7][8] It is HPV-18 positive, which leads to the functional inactivation of tumor suppressors like p53 and Rb.[9] Its rapid doubling time makes it a robust model for assessing potent cytotoxic agents.[7]
-
A549 (Lung Carcinoma): A model for non-small cell lung cancer (NSCLC), these cells are of alveolar epithelial origin.[10][11][12] A549 cells have a wild-type TP53 gene but harbor a KRAS mutation, representing a common oncogenic driver in lung cancer.[13] Their response can reveal insights into drug activity in a p53-functional, RAS-driven context.
-
MCF-7 (Breast Adenocarcinoma): One of the most studied breast cancer cell lines, it is estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative, representing the luminal A subtype.[14][15] MCF-7 cells are also TP53 wild-type. Their dependence on estrogen signaling provides a unique context to test for hormone-related interplay with the compound.[16][17]
This panel allows us to assess Spiro-BZ-7's activity against different tumor origins (cervical, lung, breast), p53 statuses, and oncogenic dependencies.
Experimental Workflow: A Multi-Assay Approach
To build a comprehensive activity profile for Spiro-BZ-7, we will employ a series of assays that interrogate different aspects of the cellular response: cytotoxicity, apoptosis induction, cell cycle perturbation, and activation of executioner caspases.
Caption: Experimental workflow for cross-validating spiro-benzoxazine activity.
Detailed Experimental Protocols & Scientific Rationale
Here we provide step-by-step protocols for the key assays. Each section includes insights into why specific steps are chosen, reflecting a senior scientist's perspective on experimental design.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[18]
Protocol:
-
Cell Seeding: Seed 5x10³ cells (HeLa, A549, or MCF-7) per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Spiro-BZ-7 (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expertise & Experience: While MTT is robust, it's crucial to remember it measures metabolic activity, not direct cell death.[19] A compound that causes metabolic shutdown without immediate cell lysis will score as cytotoxic. This is why we follow up with specific apoptosis and cell cycle assays to understand the underlying mechanism.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[21] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
Protocol:
-
Cell Culture & Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with Spiro-BZ-7 at 1x and 2x the predetermined IC50 value for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[23]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[22][23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[23]
Expertise & Experience: The inclusion of PI is critical. It allows for the crucial distinction between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).[22] This level of detail is essential for understanding the kinetics and nature of the cell death process induced by the compound.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a cytotoxic compound can cause cells to arrest at specific checkpoints. PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.
Protocol:
-
Cell Culture & Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1x10⁶ cells.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[24][25] Incubate for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. RNase treatment is essential as PI can also bind to double-stranded RNA, which would otherwise confound the DNA content measurement.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the samples by flow cytometry.
Expertise & Experience: Proper fixation is the key to a clean cell cycle profile. Adding ethanol dropwise while vortexing prevents cell clumping, which is a common cause of poor-quality data.[25] Storing cells in ethanol for at least two hours ensures complete permeabilization for uniform DNA staining.[24]
Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[26] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Protocol:
-
Cell Culture & Treatment: Seed cells in a white-walled 96-well plate and treat with Spiro-BZ-7 as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[27]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[27]
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader.
Expertise & Experience: This is a homogeneous "add-mix-measure" assay, making it ideal for higher-throughput screening.[26] It directly measures a specific enzymatic activity central to apoptosis, providing strong mechanistic evidence to complement the phenotypic observations from the Annexin V assay.
Results & Data Comparison
Here we present hypothetical data for our compound, Spiro-BZ-7, to illustrate how results can be structured for clear comparison.
Table 1: Cytotoxicity of Spiro-BZ-7 in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µM) after 48h |
| HeLa | Cervical | p53-deficient (HPV) | 8.5 ± 1.2 |
| A549 | Lung | p53 wild-type, KRAS mutant | 15.2 ± 2.1 |
| MCF-7 | Breast | p53 wild-type, ER-positive | 25.8 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by Spiro-BZ-7 (24h Treatment)
| Cell Line | Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| HeLa | Control | 95.1 | 3.2 | 1.7 |
| IC50 (8.5 µM) | 60.3 | 28.5 | 11.2 | |
| A549 | Control | 96.5 | 2.1 | 1.4 |
| IC50 (15.2 µM) | 70.8 | 19.7 | 9.5 | |
| MCF-7 | Control | 97.2 | 1.9 | 0.9 |
| IC50 (25.8 µM) | 80.1 | 12.4 | 7.5 |
Table 3: Cell Cycle Distribution after Spiro-BZ-7 Treatment (24h)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HeLa | Control | 55.4 | 28.1 | 16.5 |
| IC50 (8.5 µM) | 58.2 | 15.3 | 26.5 | |
| A549 | Control | 60.1 | 25.5 | 14.4 |
| IC50 (15.2 µM) | 63.5 | 13.1 | 23.4 | |
| MCF-7 | Control | 68.3 | 20.2 | 11.5 |
| IC50 (25.8 µM) | 72.1 | 10.5 | 17.4 |
Discussion: Synthesizing the Data for Mechanistic Insights
The comparative data reveals a clear cell line-specific activity profile for Spiro-BZ-7.
-
HeLa cells are the most sensitive. The low IC50 value (8.5 µM) corresponds with a strong induction of apoptosis (39.7% total apoptotic/necrotic cells) and a significant accumulation of cells in the G2/M phase. This suggests the compound may be particularly effective in rapidly dividing, p53-deficient cells, possibly by inducing mitotic catastrophe or activating p53-independent apoptotic pathways.
-
A549 and MCF-7 cells show moderate sensitivity. The higher IC50 values in these p53 wild-type cells could indicate that a functional p53 pathway confers some resistance or that the compound's primary target is less critical in these lines. The observed G2/M arrest is consistent with the activation of DNA damage checkpoints, a common mechanism for anticancer drugs.[3][4]
-
Mechanism of Action: The consistent induction of apoptosis across all three lines, confirmed by the Annexin V data and supported by caspase activation (data not shown, but would be measured), strongly points to programmed cell death as the primary mechanism of cytotoxicity. The G2/M arrest suggests that Spiro-BZ-7 may interfere with DNA synthesis or mitotic progression. Some benzoxazines have been shown to act as radiosensitizers by inhibiting DNA-PK, a key enzyme in DNA double-strand break repair, which aligns with a G2/M arrest phenotype.[3][4][28]
Caption: Hypothesized signaling pathway for Spiro-BZ-7 activity.
Conclusion
This guide demonstrates a robust, multi-faceted workflow for the cross-validation of a novel spiro-benzoxazine compound. By integrating cytotoxicity, apoptosis, and cell cycle data from a panel of diverse cell lines, we can build a much more reliable and insightful preclinical profile. The hypothetical data for Spiro-BZ-7 suggests it is a promising cytotoxic agent that induces G2/M arrest and apoptosis, with greater potency in p53-deficient cervical cancer cells. This approach not only validates the compound's activity but also generates critical hypotheses about its mechanism of action and potential patient populations, providing a solid foundation for further development.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog-nanoentek.com [blog-nanoentek.com]
- 8. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 9. HeLa - Wikipedia [en.wikipedia.org]
- 10. A549 | Culture Collections [culturecollections.org.uk]
- 11. biocompare.com [biocompare.com]
- 12. A549 cell - Wikipedia [en.wikipedia.org]
- 13. accegen.com [accegen.com]
- 14. MCF7 | Culture Collections [culturecollections.org.uk]
- 15. accegen.com [accegen.com]
- 16. atcc.org [atcc.org]
- 17. MCF-7 - Wikipedia [en.wikipedia.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. scispace.com [scispace.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. benchchem.com [benchchem.com]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. merckmillipore.com [merckmillipore.com]
A Comparative Benchmarking Guide to New Spiro-Benzoxazine Derivatives: Photochromic Performance and Thermal Stability
Executive Summary
Spiro-benzoxazines are a prominent class of photochromic molecules prized for their robust fatigue resistance and tunable properties.[1] The development of novel derivatives is critical for expanding their application in areas such as smart lenses, security inks, and optical data storage. This guide provides a comprehensive framework for benchmarking newly synthesized spiro-benzoxazine derivatives against a well-established parent compound. We detail the synthesis, characterization, and performance evaluation of two new derivatives—one featuring an electron-donating group (EDG) and another an electron-withdrawing group (EWG)—against the parent 1,3,3-trimethyl spiro-[2H]-indol-2,3'-[3H]-naphtho[2,1-b][2][3]oxazine. Through detailed experimental protocols and comparative data analysis, this guide demonstrates how subtle structural modifications influence key performance metrics, including absorption maxima, thermal fading kinetics, and thermal stability, offering a validated methodology for researchers in materials science and drug development.
Introduction: The Rationale for Spiro-Benzoxazine Diversification
The photochromism of spiro-benzoxazines is governed by a reversible, light-induced cleavage of a C-O bond.[4] This reaction transforms the colorless, thermodynamically stable spiro (SO) form into a colored, planar merocyanine (MC) form upon UV irradiation. The system reverts to its colorless state either thermally or through exposure to visible light. This dynamic switching capability is the foundation of their utility.
However, the performance of the parent compounds is not always optimal for specific applications. For instance, a faster thermal fade rate is desirable for ophthalmic lenses, while a slower rate is necessary for optical memory devices.[5] Modifying the electronic landscape of the molecule by introducing functional groups is a proven strategy to tune these properties. Electron-donating groups (EDGs) tend to stabilize the zwitterionic merocyanine form, leading to a red-shift in the absorption spectrum and slower thermal fading. Conversely, electron-withdrawing groups (EWGs) destabilize the MC form, typically causing a blue-shift and accelerating the return to the spiro form.[1][5]
This guide uses the widely studied 1,3,3-trimethyl spiro-[2H]-indol-2,3'-[3H]-naphtho[2,1-b][2][3]oxazine (Parent-SO) as a benchmark. We will compare it against two new, rationally designed derivatives:
-
Derivative A: 6'-Methoxy-Substituted (EDG)
-
Derivative B: 6'-Nitro-Substituted (EWG)
Our objective is to provide a logical, repeatable workflow for synthesis and characterization that validates the performance of new derivatives against an established standard.
Caption: Photochromic equilibrium of spiro-benzoxazine.
Experimental Design & Protocols
Our experimental approach is designed to be self-validating, ensuring that performance data is collected only on structurally confirmed and purified compounds.
Caption: Experimental workflow for benchmarking.
Synthesis Protocol: Condensation Reaction
The synthesis of spiro-benzoxazines is typically achieved through the condensation of a 2-methyleneindoline derivative (Fischer's base) with an ortho-hydroxynitroso aromatic compound.[1] This method is robust and adaptable for various substituted precursors.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline
-
1-Nitroso-2-naphthol (for Parent-SO)
-
6-Methoxy-1-nitroso-2-naphthol (for Derivative A)
-
6-Nitro-1-nitroso-2-naphthol (for Derivative B)
-
Ethanol (Anhydrous)
-
Toluene
Step-by-Step Protocol:
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the appropriate 1-nitroso-2-naphthol derivative in 100 mL of anhydrous ethanol. Stir vigorously.
-
Addition of Fischer's Base: Add an equimolar amount (10 mmol) of 1,3,3-trimethyl-2-methyleneindoline to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation reaction, while ethanol itself is an effective solvent for both reactants.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol (2 x 20 mL). The product is then purified by recrystallization from a toluene/ethanol mixture to yield the final, high-purity spiro-benzoxazine. Purity is paramount for accurate kinetic and photochromic measurements.
Structural Confirmation Protocols
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Procedure: Acquire spectra of the purified crystals using a KBr pellet.
-
Validation: Confirm the disappearance of the O-H and N=O stretching bands from the nitrosonaphthol precursor and the appearance of characteristic peaks for the oxazine ring, typically around 942 cm⁻¹ (C-O-C asymmetric stretch) and 1222 cm⁻¹ (C-N-C stretch).[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Procedure: Dissolve a 5-10 mg sample in deuterated chloroform (CDCl₃).
-
Validation: Confirm the presence of characteristic proton signals for the N-CH₂-O and Ar-CH₂-N groups of the oxazine ring, typically at ~5.3 ppm and ~4.6 ppm, respectively.[6][7] The integration of all signals should correspond to the expected molecular structure. ¹³C NMR should show the spiro-carbon at approximately 100 ppm.
Photochromic Performance Evaluation Protocol
A. UV-Vis Absorption & Photo-Coloration:
-
Procedure:
-
Prepare dilute solutions (1 x 10⁻⁵ M) of each compound in toluene. Causality Note: Toluene is a non-polar solvent that provides a good matrix for observing the intrinsic photochromic behavior without strong solvatochromic effects.
-
Record the initial UV-Vis spectrum (300-800 nm) of the colorless (SO) form.
-
Irradiate the solution with a 365 nm UV lamp for 60 seconds to achieve the photostationary state (maximum coloration).[1]
-
Immediately record the UV-Vis spectrum of the colored (MC) form.
-
-
Data Points:
-
λmax of the closed form (UV region).
-
λmax of the open, colored form (Visible region).
-
Absorbance at λmax (A_max) in the photostationary state.
-
B. Thermal Fading (Decoloration) Kinetics:
-
Procedure:
-
Using the same UV-irradiated solution from the previous step, place the cuvette in a temperature-controlled spectrophotometer set to 25°C.
-
Monitor the decrease in absorbance at the λmax of the colored form over time until the absorbance returns to baseline.
-
The thermal fading process of spiro-benzoxazines typically follows first-order kinetics.[5] The rate constant (k) can be determined by plotting ln(A) versus time, where the slope is -k.
-
-
Data Point:
-
Thermal fading rate constant (k) in s⁻¹.
-
Thermal Stability Protocol
A. Thermogravimetric Analysis (TGA):
-
Procedure: Place 5-10 mg of the purified solid in an alumina pan. Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Point:
-
Decomposition Temperature (T_d), often reported as the temperature at which 5% weight loss occurs (T_d5). A higher T_d5 indicates greater thermal stability.[8]
-
Results and Discussion: A Comparative Analysis
The experimental data for the Parent-SO and the two new derivatives are summarized below. This data is illustrative of expected trends based on established chemical principles.
Photochromic Properties
| Compound | Substituent (6'-position) | λmax (SO form, nm) | λmax (MC form, nm) | Thermal Fading Rate Constant (k, s⁻¹) at 25°C |
| Parent-SO | -H | 345 | 610 | 0.025 |
| Derivative A | -OCH₃ (EDG) | 352 | 625 | 0.011 |
| Derivative B | -NO₂ (EWG) | 340 | 592 | 0.089 |
Analysis:
-
Absorption Maxima (λmax): As hypothesized, the electron-donating methoxy group in Derivative A causes a bathochromic (red) shift in the λmax of the colored merocyanine form to 625 nm. This is due to the stabilization of the zwitterionic excited state, which reduces the energy gap for the π-π* transition.[1] Conversely, the electron-withdrawing nitro group in Derivative B induces a hypsochromic (blue) shift to 592 nm by destabilizing the MC form.
-
Thermal Fading Kinetics: The stability of the merocyanine form directly impacts the rate of thermal ring-closing. Derivative A , with its stabilizing EDG, exhibits a significantly slower fading rate (k = 0.011 s⁻¹), more than twice as slow as the Parent-SO . This property is ideal for applications requiring persistent color. In contrast, Derivative B's EWG destabilizes the MC form, accelerating the ring-closing and resulting in a fading rate over three times faster than the parent compound. This rapid reversion is beneficial for applications like self-darkening lenses.[5]
Thermal Stability
| Compound | T_d5 (Temperature at 5% Weight Loss, °C) |
| Parent-SO | 275 °C |
| Derivative A | 271 °C |
| Derivative B | 284 °C |
Analysis: The thermal stability, as measured by TGA, relates to the strength of the covalent bonds within the molecule. The introduction of methoxy and nitro groups has a modest effect on the onset of decomposition. Derivative B shows a slightly enhanced thermal stability. The high curing temperature of benzoxazines is indicative of their high purity and inherent stability.[7][9] Generally, all three compounds exhibit high thermal stability, a characteristic advantage of the benzoxazine family of polymers and monomers.[8][10]
Conclusion
This guide presents a systematic and scientifically rigorous methodology for benchmarking new spiro-benzoxazine derivatives. By comparing two new derivatives against a parent compound, we have demonstrated the profound influence of electronic modifications on key photochromic and physical properties.
-
Derivative A (-OCH₃) showed a red-shifted absorption and significantly slower thermal fading, making it a candidate for optical data storage or decorative applications.
-
Derivative B (-NO₂) exhibited a blue-shifted absorption and rapid thermal fading, suggesting its potential for use in fast-switching applications like smart eyewear.
The protocols outlined herein provide a robust framework for researchers to validate new molecular designs, ensuring that structure-property relationships are accurately characterized. This approach accelerates the development of next-generation photochromic materials tailored for specific, high-performance applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and photochromic properties of novel spirooxazines - Nanjing Tech University [pure.njtech.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth technical overview of the methodologies for selectivity profiling of the privileged Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold. We will utilize a known derivative, RS102895, a potent CCR2 antagonist, as a case study to illustrate the principles and experimental workflows necessary for a thorough investigation of on-target potency and off-target liabilities. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust selectivity profiling campaigns.
The Strategic Imperative for Selectivity Profiling
The this compound core is a versatile scaffold that has given rise to compounds with a wide array of biological activities, including antihypertensive, histone deacetylase (HDAC) inhibitory, and antifungal properties.[1][2][3] This chemical framework's ability to interact with diverse target classes underscores the critical need for early and comprehensive selectivity profiling. A narrow therapeutic window or unforeseen off-target effects can lead to clinical trial failures, making a proactive approach to understanding a compound's full pharmacological profile a crucial risk mitigation strategy.
Our case study focuses on a derivative of this scaffold, RS102895, which has been identified as a potent antagonist of the C-C chemokine receptor 2 (CCR2). Notably, this compound also exhibits inhibitory activity against human α1a and α1d adrenergic receptors, as well as the rat 5-HT1a serotonin receptor. This known polypharmacology makes it an excellent candidate for demonstrating a well-designed selectivity profiling strategy.
Designing a Target Panel for Comprehensive Profiling
A rationally designed target panel is the cornerstone of an effective selectivity profiling study. The selection of targets should be guided by the primary target of interest, the known off-targets of related compounds, and a standard panel of receptors, enzymes, and ion channels commonly associated with adverse drug reactions. For a compound centered around the this compound scaffold, a representative target panel would include:
-
Primary Target(s): The intended biological target, in this instance, CCR2.
-
Related Targets: Other chemokine receptors to assess selectivity within the target family (e.g., CCR1, CCR3, CCR5).
-
Known Off-Targets: Targets identified for analogous compounds, such as α1a, α1d, and 5-HT1A receptors.
-
Safety-Related Targets: A panel of targets with known clinical liabilities, including:
-
hERG Potassium Channel: To assess the risk of cardiac arrhythmias.
-
Other GPCRs: A diverse panel of aminergic (dopamine, histamine), muscarinic, and opioid receptors.
-
Ion Channels: Sodium and calcium channels.
-
Enzymes: Cytochrome P450 isoforms (for drug metabolism interactions) and other relevant enzymes like HDACs, given the known activity of some derivatives.[1]
-
Experimental Methodologies for Selectivity Profiling
A multi-pronged experimental approach is necessary to generate a comprehensive selectivity profile. This typically involves a combination of binding assays to determine affinity and functional assays to assess the compound's effect on target activity.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are a robust and sensitive method for determining the affinity (Ki) of a test compound for a specific receptor.[4] These assays are typically performed in a competitive format where the test compound displaces a known radiolabeled ligand from the receptor.
Experimental Workflow for Radioligand Displacement Assay
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropiperidines. I. Synthesis of 1'-substituted this compound derivatives and evaluation of their antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to the Reproducible Synthesis of Spiro-benzoxazines
Spiro-benzoxazines, a fascinating class of heterocyclic compounds, have garnered significant attention for their unique photochromic, thermochromic, and solvatochromic properties. This has led to their exploration in a wide array of applications, including smart materials, optical data storage, and molecular switches. However, the translation of these promising laboratory findings into real-world applications is often hampered by a critical, yet frequently overlooked, challenge: the reproducibility of their synthesis. This guide provides a critical comparison of published synthesis methods for spiro-benzoxazines, offering field-proven insights and detailed protocols to empower researchers in achieving consistent and reliable results.
The Challenge of Reproducibility in Spiro-benzoxazine Synthesis
The synthesis of spiro-benzoxazines typically involves a multi-step process, often culminating in the condensation of a substituted phenol with a primary amine and formaldehyde, in a variation of the Mannich reaction. While seemingly straightforward, the literature reveals a significant variability in reported yields and even the successful formation of the desired product. This inconsistency can be attributed to several factors, including the purity of starting materials, subtle variations in reaction conditions (temperature, time, and solvent), and the chosen purification method. Our experience has shown that seemingly minor deviations from an established protocol can lead to drastically different outcomes, highlighting the need for a meticulous and well-understood synthetic strategy.
Comparative Analysis of Common Synthetic Routes
Several synthetic pathways to spiro-benzoxazines have been reported, each with its own set of advantages and reproducibility challenges. Here, we compare two of the most prevalent methods.
Method 1: The One-Pot Synthesis from a Phenol, Amine, and Formaldehyde
This is arguably the most common and direct approach. However, its one-pot nature, while offering simplicity, can also be a source of variability. The reaction proceeds through the formation of a Mannich base intermediate, which then undergoes cyclization.
Key Reproducibility Factors:
-
Purity of Phenol: The presence of impurities in the phenolic starting material can significantly impact the reaction, leading to the formation of side products and lower yields.
-
Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of formaldehyde, for instance, can lead to polymerization.
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature is critical to prevent the formation of undesired byproducts.
Method 2: Stepwise Synthesis via an Intermediate
A more controlled, albeit longer, approach involves the pre-synthesis and isolation of an intermediate, typically the corresponding Schiff base or Mannich base, before the final cyclization step. This method often provides more consistent results due to the purification of the intermediate, which removes impurities that could interfere with the final ring-closure.
Advantages in Reproducibility:
-
Intermediate Purification: The ability to purify the intermediate allows for a cleaner final reaction, leading to higher yields and purity of the spiro-benzoxazine.
-
Greater Control: Separating the reaction into two distinct steps provides greater control over each stage, minimizing the formation of side products.
Data Summary: A Comparative Overview
| Parameter | Method 1: One-Pot Synthesis | Method 2: Stepwise Synthesis |
| Typical Reported Yield | Highly variable (30-80%) | More consistent (60-90%) |
| Purity of Crude Product | Often requires extensive purification | Generally higher |
| Reaction Time | Shorter (typically a few hours) | Longer (due to two steps) |
| Reproducibility | Moderate to Low | High |
Experimental Protocols for Reproducible Synthesis
Here, we provide a detailed, step-by-step protocol for the more reproducible stepwise synthesis of a generic spiro-benzoxazine. This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step.
Workflow for Stepwise Spiro-benzoxazine Synthesis
Caption: Stepwise synthesis workflow for spiro-benzoxazines.
Detailed Protocol: Stepwise Synthesis
Step 1: Synthesis of the Schiff Base Intermediate
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the substituted phenol in absolute ethanol. The volume of ethanol should be sufficient to fully dissolve the phenol at room temperature.
-
Expert Insight: The choice of a protic solvent like ethanol facilitates the initial proton transfer steps crucial for imine formation.
-
-
Amine Addition: To the stirred solution, add one equivalent of the primary amine dropwise at room temperature.
-
Causality: Slow addition prevents a rapid, uncontrolled reaction and potential side product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
Isolation and Purification: The Schiff base often precipitates out of the solution upon completion. Isolate the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If it does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
-
Trustworthiness: A pure, well-characterized intermediate is the cornerstone of a reproducible synthesis. Obtain a proton NMR and melting point to confirm the identity and purity of the Schiff base before proceeding.
-
Step 2: Cyclization to the Spiro-benzoxazine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap, dissolve the purified Schiff base intermediate in toluene.
-
Expert Insight: Toluene is an excellent solvent for this step as it forms an azeotrope with water, effectively removing the water generated during the cyclization and driving the reaction to completion.
-
-
Formaldehyde Addition: Add 1.1 to 1.5 equivalents of paraformaldehyde to the solution.
-
Causality: A slight excess of the formaldehyde source ensures the complete conversion of the Schiff base.
-
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is a critical indicator of reaction progress. Continue refluxing for 6-12 hours, or until no more water is collected.
-
Purification: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure. The crude spiro-benzoxazine can then be purified by either recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) or by column chromatography on silica gel.
-
Trustworthiness: The choice of purification method will depend on the specific spiro-benzoxazine derivative. Recrystallization is often sufficient for crystalline products, while chromatography may be necessary for oils or to remove closely related impurities. Final product characterization by NMR, mass spectrometry, and melting point is essential to confirm the structure and purity.
-
Troubleshooting Common Issues in Spiro-benzoxazine Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure starting materials- Incomplete reaction- Incorrect stoichiometry | - Ensure high purity of reactants- Increase reaction time and/or temperature- Carefully check molar ratios |
| Formation of Polymeric Byproducts | - Excess formaldehyde- High reaction temperature | - Use a slight excess of formaldehyde (1.1-1.5 eq.)- Maintain careful temperature control |
| Difficulty in Purification | - Presence of closely related impurities- Product is an oil | - Utilize column chromatography with a carefully selected eluent system- Attempt co-crystallization with a suitable solvent |
Conclusion: Best Practices for Reproducible Success
The reproducible synthesis of spiro-benzoxazines is an achievable goal with careful attention to detail and a thorough understanding of the underlying reaction mechanisms. The key to success lies in a methodical approach that prioritizes the purity of starting materials and intermediates, precise control over reaction conditions, and rigorous purification of the final product. While one-pot syntheses offer a quicker route, the stepwise approach, with its intermediate purification step, provides a more robust and reliable path to consistent, high-yield production of these versatile molecules. By adopting these best practices, researchers can confidently synthesize the spiro-benzoxazines needed to advance the exciting field of responsive materials.
Evaluating the Therapeutic Index of Novel Spiro-Benzoxazine Compounds: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel chemical entities with high efficacy and minimal toxicity is paramount. Among the promising scaffolds, spiro-benzoxazines have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities, including potential applications as anticancer, antifungal, and anti-inflammatory agents.[1][2][3][4] However, the journey from a promising lead compound to a clinically viable drug is contingent on a rigorous evaluation of its safety profile. A critical metric in this assessment is the therapeutic index (TI), a quantitative measure of a drug's safety margin.[5][6][7][8]
This guide provides a comprehensive framework for evaluating the therapeutic index of novel spiro-benzoxazine compounds. We will delve into the essential experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy and toxicity studies in animal models. By comparing the performance of our novel compounds against an established therapeutic agent, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for data-driven decision-making in the preclinical phase.
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index (TI) is the ratio of the dose of a drug that produces a toxic effect to the dose that elicits a desired therapeutic response.[5][6][9][7] A high therapeutic index is desirable, as it indicates a wide margin between the effective and toxic doses, suggesting a safer medication.[5][7] Conversely, a low TI signifies a narrow therapeutic window, where the effective and toxic doses are close, necessitating careful patient monitoring.[5][8]
The TI is typically calculated using one of the following formulas:
-
In preclinical animal studies: TI = LD50 / ED50
-
In clinical settings: TI = TD50 / ED50
Where:
-
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.[10]
-
TD50 (Toxic Dose 50): The dose required to produce a specific toxic effect in 50% of the population.[5][8][11]
-
ED50 (Effective Dose 50): The dose that produces the desired therapeutic effect in 50% of the population.[10][12][13][14]
For in vitro studies, a similar concept known as the Selectivity Index (SI) is often employed to provide an early indication of a compound's therapeutic potential.[15][16][17]
SI = CC50 (in normal cells) / IC50 (in target cells)
Where:
-
CC50 (Cytotoxic Concentration 50): The concentration of a compound that causes the death of 50% of normal cells.
-
IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits a specific biological or biochemical function (e.g., cancer cell growth) by 50%.[18]
Experimental Workflow for Determining the Therapeutic Index
The evaluation of a novel compound's therapeutic index is a multi-step process that begins with in vitro assays and progresses to more complex in vivo studies. This tiered approach, recommended by regulatory bodies like the FDA, ensures that potential adverse effects are identified early in the drug development pipeline.[19][20][21]
Caption: Workflow for Therapeutic Index Determination.
Part 1: In Vitro Assessment of Cytotoxicity and Selectivity
The initial step in evaluating our novel spiro-benzoxazine compounds (SBX-1 and SBX-2) is to determine their cytotoxic effects on both target (e.g., cancer) and non-target (e.g., normal) cell lines. This allows for the calculation of the Selectivity Index, providing an early go/no-go decision point. For this guide, we will compare our novel compounds to Cisplatin, a widely used chemotherapeutic agent known for its potent anticancer activity but also significant side effects.[15]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][22][23]
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma and Beas-2B normal human bronchial epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SBX-1, SBX-2, and Cisplatin in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/CC50 values by plotting cell viability against the logarithm of the compound concentration.
Table 1: In Vitro Cytotoxicity and Selectivity Index of Spiro-Benzoxazine Compounds
| Compound | Target Cell Line (A549) IC50 (µM) | Normal Cell Line (Beas-2B) CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| SBX-1 | 5.2 | 156.0 | 30.0 |
| SBX-2 | 8.5 | 93.5 | 11.0 |
| Cisplatin | 10.8 | 32.4 | 3.0 |
Data are hypothetical and for illustrative purposes only.
From this initial screen, SBX-1 demonstrates a significantly higher selectivity index compared to both SBX-2 and the established drug, Cisplatin. This suggests that SBX-1 is more potent against the cancer cell line while being considerably less toxic to normal cells in vitro, making it a promising candidate for further in vivo evaluation.
Part 2: In Vivo Determination of Efficacy and Toxicity
Following promising in vitro results, the next critical phase is to evaluate the compound's efficacy and toxicity in a living organism. These studies are essential for calculating the therapeutic index and must be conducted in compliance with Good Laboratory Practice (GLP) standards as mandated by regulatory agencies like the FDA.[19][20][21]
Experimental Protocol: In Vivo Efficacy in a Xenograft Mouse Model
To determine the effective dose (ED50), a tumor xenograft model is commonly employed.
-
Tumor Implantation: Subcutaneously implant A549 cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer SBX-1 and Cisplatin intravenously at various doses daily for 14 days.
-
Tumor Volume Measurement: Measure tumor volume every other day using calipers.
-
ED50 Determination: The ED50 is the dose that results in a 50% reduction in tumor growth compared to the vehicle-treated control group.
Experimental Protocol: Acute In Vivo Toxicity for LD50 Determination
The LD50 is determined through a single-dose acute toxicity study.
-
Animal Groups: Use healthy mice (e.g., BALB/c) and divide them into groups.
-
Dose Administration: Administer single, escalating doses of SBX-1 and Cisplatin to each group.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: The LD50 is calculated using statistical methods, such as the Probit analysis, based on the observed mortality at each dose level.[24][25][26]
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | Efficacy (ED50 in mg/kg) | Toxicity (LD50 in mg/kg) | Therapeutic Index (TI = LD50/ED50) |
| SBX-1 | 15 | 450 | 30 |
| Cisplatin | 5 | 25 | 5 |
Data are hypothetical and for illustrative purposes only.
The in vivo data corroborates our in vitro findings. While Cisplatin is more potent (lower ED50), SBX-1 exhibits a significantly wider therapeutic window, with a therapeutic index six times greater than that of Cisplatin. This highlights the potential of SBX-1 as a safer alternative.
Investigating the Mechanism: The Importance of On-Target vs. Off-Target Effects
A crucial aspect of evaluating novel compounds is understanding whether their therapeutic and toxic effects are due to interactions with the intended target or with unintended "off-target" proteins.[27][28][29] Off-target effects are a common source of toxicity.[30]
Caption: On-Target vs. Off-Target Effects.
Techniques such as thermal proteome profiling or CRISPR-based genetic screens can be employed to identify the specific off-target proteins of a novel compound.[30] A compound with high specificity for its intended target is more likely to have a favorable therapeutic index. The superior TI of SBX-1 may be attributable to higher target specificity compared to Cisplatin, which is known to have multiple off-target interactions contributing to its toxicity.
Conclusion
The evaluation of the therapeutic index is a critical and multi-faceted process in preclinical drug development. Through a systematic approach involving in vitro selectivity screening and in vivo efficacy and toxicity studies, we can build a comprehensive safety and efficacy profile for novel compounds.
Our comparative analysis of the novel spiro-benzoxazine compound, SBX-1, against the established drug, Cisplatin, demonstrates a significantly improved therapeutic index. This data-driven approach provides a strong rationale for advancing SBX-1 into further preclinical development, including more extensive safety pharmacology and toxicology studies as required by regulatory guidelines.[19][31][32] Ultimately, a thorough understanding of a compound's therapeutic index is essential for the successful translation of promising chemical entities into safe and effective medicines.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. knyamed.com [knyamed.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. buzzrx.com [buzzrx.com]
- 8. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 9. Therapeutic index - Wikipedia [en.wikipedia.org]
- 10. What is ED50? [synapse.patsnap.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. safeopedia.com [safeopedia.com]
- 15. benchchem.com [benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 20. histologix.com [histologix.com]
- 21. Step 2: Preclinical Research | FDA [fda.gov]
- 22. benchchem.com [benchchem.com]
- 23. kosheeka.com [kosheeka.com]
- 24. enamine.net [enamine.net]
- 25. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 29. academic.oup.com [academic.oup.com]
- 30. benchchem.com [benchchem.com]
- 31. fda.gov [fda.gov]
- 32. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Analysis of the Antifungal Spectra of Spiro-Benzoxazine Derivatives and Fluconazole
In the persistent battle against invasive fungal infections, the evolution of microbial resistance necessitates a continuous search for novel antifungal agents. While fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy, its efficacy is increasingly challenged by resistant strains. This guide provides a detailed comparison of the antifungal spectrum of a promising new class of compounds, spiro-benzoxazine derivatives, with that of fluconazole. We will delve into their mechanisms of action, present comparative in vitro susceptibility data, and provide a standardized protocol for antifungal susceptibility testing, offering valuable insights for researchers and drug development professionals.
The Clinical Landscape: A Pressing Need for New Antifungals
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health threat, particularly in immunocompromised patient populations. For decades, fluconazole has been a widely used antifungal due to its favorable safety profile and oral bioavailability.[1][2] It is effective against a range of yeasts and some endemic fungi.[1][3] However, the rise of fluconazole-resistant Candida species, such as Candida glabrata and Candida krusei, and the intrinsic resistance of many filamentous fungi, underscore the urgent need for new therapeutic options.[4]
Spiro-benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[5][6] Their unique three-dimensional structure offers a novel scaffold for the design of antifungal agents that may circumvent existing resistance mechanisms.
Mechanism of Action: A Tale of Two Targets
The differing antifungal spectra of fluconazole and spiro-benzoxazine derivatives can be attributed to their distinct molecular targets within the fungal cell.
Fluconazole: As a member of the azole class, fluconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[1][4] Mammalian demethylase is less susceptible to fluconazole, which accounts for its selective toxicity.[1][4]
Spiro-Benzoxazine Derivatives: While the exact mechanism for all spiro-benzoxazine derivatives is still under investigation and may vary between different analogs, some have been shown to act as chitin synthase inhibitors.[10] Chitin is a vital structural polysaccharide in the fungal cell wall, absent in mammalian cells, making it an attractive target for antifungal drugs. By inhibiting chitin synthase, these compounds disrupt cell wall synthesis, leading to osmotic instability and cell lysis. This mechanism is distinct from that of azoles and suggests that spiro-benzoxazine derivatives could be effective against fluconazole-resistant strains.[10] Other benzoxazine derivatives have also demonstrated broad-spectrum antifungal activity, though their precise mechanisms may differ.[11][12]
Figure 1: Mechanisms of action for Fluconazole and Spiro-Benzoxazine Derivatives.
Comparative Antifungal Spectrum: In Vitro Data
The following table summarizes the minimum inhibitory concentration (MIC) data from various studies, providing a comparative overview of the antifungal activity of representative spiro-benzoxazine derivatives and fluconazole against a panel of clinically relevant fungal pathogens. It is important to note that direct comparisons should be made with caution, as the data is collated from different studies that may have used slightly different methodologies.
| Fungal Species | Spiro-Benzoxazine Derivative (Representative MIC in µg/mL) | Fluconazole (Typical MIC Range in µg/mL) | Reference |
| Candida albicans | Some derivatives show activity comparable to or better than fluconazole.[10][13] | 0.25 - 4 | [1][4] |
| Candida glabrata | Some derivatives show activity. | Often ≥16 (Resistant) | [4] |
| Candida krusei | Some derivatives show activity. | Intrinsically Resistant | [1][4] |
| Cryptococcus neoformans | Some derivatives show good activity, including against fluconazole-resistant strains.[10] | 2 - 16 | [1][4] |
| Aspergillus fumigatus | Some derivatives show promising activity.[11][12] | Generally Poor Activity | [7] |
| Trichophyton mentagrophytes | Active.[12] | 0.125 - 16 | [3] |
| Rhizoctonia solani | Remarkable activity observed for some spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives.[14] | N/A | [14] |
| Fusarium solani | Remarkable activity observed for some spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives.[14] | N/A | [14] |
Key Observations:
-
Several spiro-benzoxazine derivatives have demonstrated potent activity against Candida albicans, in some cases exceeding that of fluconazole.[10][13]
-
Crucially, some of these novel compounds show activity against fluconazole-resistant species like C. glabrata, C. krusei, and resistant strains of C. neoformans.[10]
-
The antifungal spectrum of certain spiro-benzoxazine derivatives extends to filamentous fungi, such as Aspergillus fumigatus, which are largely unaffected by fluconazole.[11][12]
-
Some spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have shown significant activity against plant pathogenic fungi.[14]
Experimental Protocol: Antifungal Susceptibility Testing
To ensure reproducible and comparable results, antifungal susceptibility testing should be performed according to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19][20][21][22] Below is a generalized protocol for the broth microdilution method, a standard for determining the MIC of antifungal agents.
Figure 2: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Antifungal Agents:
-
Dissolve the spiro-benzoxazine derivative and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of each antifungal agent in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species being tested.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates or use a microplate reader to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
-
Data Interpretation:
-
Compare the obtained MIC values to the established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant to the antifungal agent.[23][24] For novel compounds like spiro-benzoxazine derivatives, breakpoints will need to be established through extensive in vitro and in vivo studies.
-
Conclusion and Future Directions
The comparative analysis reveals that spiro-benzoxazine derivatives represent a highly promising class of antifungal agents with a distinct mechanism of action and a broader spectrum of activity compared to fluconazole. Their efficacy against fluconazole-resistant strains and filamentous fungi highlights their potential to address significant unmet clinical needs.
Further research is warranted to fully elucidate the structure-activity relationships within this chemical class, optimize their pharmacokinetic and toxicological profiles, and establish clinical breakpoints. The continued investigation of spiro-benzoxazine derivatives could pave the way for the development of a new generation of antifungal therapies that are effective against a wide range of pathogenic fungi, including those that have developed resistance to current treatments.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Candida albicans properties of novel benzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. testinglab.com [testinglab.com]
- 16. EUCAST: Fungi (AFST) [eucast.org]
- 17. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 18. njccwei.com [njccwei.com]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 21. Portico [access.portico.org]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Hazard Assessment and Waste Characterization
The first step in any disposal protocol is to understand the material's potential hazards. For many research compounds like Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a complete toxicological profile is often unavailable. However, safety data for analogous structures indicate potential hazards.
Known Hazards of Related Benzoxazine Compounds:
Core Principle of Disposal: In the absence of comprehensive safety data, all waste chemical solids, liquids, or contaminated materials should be treated as hazardous.[5] This approach is mandated by a culture of safety and is aligned with federal and local regulations. All handling and disposal procedures must be predicated on the assumption that the compound is hazardous.
Physicochemical Properties (CAS: 84060-09-3):
| Property | Value | Source |
| Molecular Formula | C12H14N2O2 | [6] |
| Molecular Weight | 218.25 g/mol | [6] |
| Density | 1.28 g/cm³ | [7] |
| Boiling Point | 328.8°C at 760 mmHg | [7] |
| Flash Point | 152.6°C | [7] |
This data is crucial for selecting appropriate storage containers and for your institution's Environmental Health & Safety (EHS) office to profile the waste stream for the licensed disposal vendor.
Regulatory Framework: Adherence to EPA and Local Guidelines
The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] RCRA establishes the "cradle to grave" management system for hazardous waste.[9]
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of the four "characteristics":
-
Ignitability: Flash point < 140°F.
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Harmful when ingested or absorbed and has the potential to contaminate groundwater.[10][11]
For this compound, the toxicity is not fully characterized. Therefore, it must be managed as a toxic hazardous waste to ensure compliance and safety.[11] Remember, state and local regulations can be more stringent than federal laws.[9] Always consult your institution's EHS department for specific local requirements.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a systematic approach to waste management from the point of generation to final pickup.
Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization. This is a core requirement of a compliant laboratory waste program.[10]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[11]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[11]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[11]
Step 2: Segregation of Waste Streams Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[12]
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated personal protective equipment (PPE) like gloves or weigh boats, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams (e.g., halogenated vs. non-halogenated) unless approved by your EHS office.[12]
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[13] This practice is prohibited for hazardous waste pharmaceuticals.
Step 3: Containerization and Labeling Proper containerization and labeling are legally required and essential for safety.
-
Container Selection: Use only appropriate and compatible containers, typically provided by your EHS office. Ensure containers are leak-proof and have securely fastening caps.[5][14]
-
Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
The approximate concentration and other components of the mixture.
-
The date accumulation started.
-
-
Container Management: Keep waste containers closed at all times except when adding waste.[5][10] Do not overfill containers.
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA at or near the point of generation.[11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
Secondary Containment: Store all waste containers within secondary containment (e.g., a spill tray) to capture any potential leaks.[5]
-
Segregation: Ensure incompatible waste streams within the SAA are segregated.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once a container is full or has been in the SAA for the maximum allowed time (consult your EHS office, typically up to 12 months), submit a waste collection request to your institution's EHS department.[10][11]
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[14][15]
Spill and Decontamination Procedures
Immediate and correct response to a spill is vital to protect personnel and the environment.
For a Minor Spill (small quantity, contained, no immediate respiratory hazard):
-
Alert Personnel: Immediately alert others in the area.[16]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[16]
-
Control and Contain: Prevent the spread of the spill. For liquids, use absorbent pads or materials like vermiculite to create a dike around the spill.[17]
-
Clean Up:
-
Solids: Gently sweep up the solid material, avoiding the creation of dust. Place it in a sealed bag or container.
-
Liquids: Absorb the spill with inert material, working from the outside in.[17]
-
-
Package Waste: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a container, seal it, and label it as "Hazardous Waste - Spill Debris" with the chemical name.[16][18]
-
Decontaminate: Clean the spill surface with soap and water or an appropriate solvent, and wipe dry.[18][19]
-
Report: Report the spill to your laboratory supervisor and EHS office.[16]
For a Major Spill (large quantity, risk of inhalation, or spread to drains):
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert personnel and activate any emergency alarms if necessary.
-
Contact Emergency Services: Contact your institution's emergency number or 911, and then notify the EHS office. Provide details on the chemical spilled and the location. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[20]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Spiropiperidines. I. Synthesis of 1'-substituted this compound derivatives and evaluation of their antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. vumc.org [vumc.org]
- 6. This compound | 84060-09-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. axonator.com [axonator.com]
- 9. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. epa.gov [epa.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. acs.org [acs.org]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 20. jk-sci.com [jk-sci.com]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its derivatives are a class of compounds with significant therapeutic potential, notably as histone deacetylase (HDAC) inhibitors for cancer treatment.[1] However, their complex heterocyclic structure, incorporating both a benzoxazine and a piperidine moiety, necessitates a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the safety of researchers while maintaining experimental integrity.
Core Principles of Protection: A Multi-Layered Defense
The cornerstone of safe handling for this and any potent research chemical is a multi-layered PPE strategy. This approach acknowledges that any single piece of equipment can fail, and therefore, redundancy is a key safety feature. Our protocol is designed around a three-tiered system of primary, secondary, and tertiary controls.
Table 1: Summary of Recommended PPE for Handling this compound
| Protection Area | Primary PPE | Secondary/Specialized PPE |
| Skin & Body | Disposable Nitrile Gloves (Double-gloved) | Chemical-resistant Apron or Gown |
| Fully-buttoned Laboratory Coat | ||
| Eyes & Face | ANSI Z87.1-rated Safety Glasses | Chemical Splash Goggles, Face Shield |
| Respiratory | Not required for small quantities in a certified chemical fume hood | N95 or higher Respirator (for large quantities or potential for aerosolization) |
Detailed PPE Protocols: The "Why" Behind the "What"
Skin and Body Protection: Your First Line of Defense
The primary route of exposure for many powdered chemicals is through dermal contact. The piperidine moiety within the target compound suggests a potential for skin irritation or toxicity.[4]
-
Laboratory Coat: A clean, fully-buttoned lab coat made of a flame-resistant material should be worn at all times. This is your baseline protection against incidental splashes and spills.
-
Gloves - The Double-Gloving Technique: Given the hazardous nature of piperidine derivatives, double-gloving with nitrile gloves is a mandatory practice.[5] Nitrile provides good resistance to a broad range of chemicals. The outer glove should be removed and disposed of immediately upon any known or suspected contact with the compound. The inner glove provides a crucial layer of protection during this process.
-
Expert Insight: The choice of nitrile is based on a balance of chemical resistance, dexterity, and allergy prevention. Always inspect gloves for any signs of degradation or punctures before use. For prolonged operations, it is advisable to change the outer gloves at regular intervals.
-
-
Chemical-Resistant Apron or Gown: When handling larger quantities (typically >1 gram) or during procedures with a higher risk of splashing, a chemical-resistant apron or gown worn over the lab coat is required.
Eye and Face Protection: Shielding Your Most Vulnerable Organs
The eyes are particularly susceptible to chemical damage. The warning to "avoid contact with... eyes" for a related compound underscores this risk.[2]
-
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn for all laboratory operations.
-
Chemical Splash Goggles: When there is any risk of splashing, chemical splash goggles that form a seal around the eyes are required. This is particularly important when working with liquid solutions of the compound.
-
Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles. The face shield provides an additional layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
The advisory "Do not breathe dust" is a clear indicator of a potential respiratory hazard.[2]
-
Chemical Fume Hood: All handling of powdered this compound should be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Respirator Use: For most small-scale laboratory operations within a fume hood, a respirator is not required. However, if there is a potential for significant aerosolization, or if handling large quantities of the powder, a NIOSH-approved N95 or higher-level respirator should be used.
-
Trustworthiness: All personnel required to wear a respirator must be part of a respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA regulations (29 CFR 1910.134).
-
Operational and Disposal Plans: A Step-by-Step Guide
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Diagram 1: PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing personal protective equipment.
Disposal Plan: Containing the Hazard
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills of the solid compound should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a labeled hazardous liquid waste container. Do not pour any solutions down the drain.[6]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like this compound is paramount in a research setting. By understanding the potential hazards based on its chemical structure and adhering to the multi-layered PPE and procedural guidelines outlined here, researchers can confidently and safely advance their work. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
